Product packaging for 3-Propylpyridine(Cat. No.:CAS No. 4673-31-8)

3-Propylpyridine

Cat. No.: B1594628
CAS No.: 4673-31-8
M. Wt: 121.18 g/mol
InChI Key: MLAXEZHEGARMPE-UHFFFAOYSA-N
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Description

3-Propylpyridine is a natural product found in Mentha arvensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B1594628 3-Propylpyridine CAS No. 4673-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propylpyridine
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InChI

InChI=1S/C8H11N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,2,4H2,1H3
Source PubChem
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InChI Key

MLAXEZHEGARMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2063551
Record name 3-Propylpyridine
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Molecular Weight

121.18 g/mol
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CAS No.

4673-31-8
Record name 3-Propylpyridine
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Record name 3-Propylpyridine
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Record name Pyridine, 3-propyl-
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Record name 3-Propylpyridine
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Record name 3-propylpyridine
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Record name 3-PROPYLPYRIDINE
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Foundational & Exploratory

3-Propylpyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Propylpyridine: Chemical Properties, Structure, and Applications

Introduction

This compound, a heterocyclic aromatic organic compound, belongs to the pyridine and derivatives class.[1] Structurally, it consists of a pyridine ring substituted with a propyl group at the third position. This colorless to pale yellow liquid is recognized for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agricultural products.[2][3][4] It is also found naturally in foods like sweet orange, presenting potential as a biomarker for consumption.[1] This guide offers a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and safety protocols, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Molecular Structure

This compound is an achiral molecule with the chemical formula C₈H₁₁N.[5][6] The core of the molecule is a six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom. A three-carbon propyl chain is attached to the carbon atom at the 3-position of this pyridine ring. The nitrogen atom's lone pair of electrons contributes to the molecule's basicity and its characteristic chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The essential physical and chemical properties of this compound are summarized in the table below. This data is crucial for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical systems.

PropertyValueSource(s)
CAS Registry Number 4673-31-8[5][7]
Molecular Formula C₈H₁₁N[5][7][]
Molecular Weight 121.18 g/mol [7][][9]
Appearance Colorless to pale yellow clear liquid[2][10]
Boiling Point 186-187 °C at 760 mmHg[2][7]
Density 0.922 - 0.928 g/cm³ at 20-25 °C[2][7][10]
Flash Point 64.44 °C (148.00 °F)[2]
Water Solubility Soluble (Predicted: 26.1 g/L)[1][2]
Solubility Soluble in alcohols[2][11]
pKa (Strongest Basic) 5.56 ± 0.10 (Predicted)[1][10]
LogP (o/w) 2.16 - 2.36 (Estimated)[1][2]
Refractive Index 1.493 - 1.499 at 20.00 °C[2]

Synthesis and Reactivity

Synthetic Approach: Alkylation of 3-Methylpyridine

A common laboratory-scale synthesis of this compound involves the alkylation of a readily available precursor, 3-methylpyridine (3-picoline). This method relies on the deprotonation of the methyl group using a strong base, followed by nucleophilic attack on an ethyl halide.

The causality behind this experimental design is rooted in the acidity of the protons on the methyl group adjacent to the pyridine ring. The electron-withdrawing nature of the aromatic ring enhances the acidity of these protons, allowing for deprotonation by a strong base like n-butyllithium (BuLi) in the presence of diisopropylamine to form lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that readily reacts with an electrophile, such as ethyl iodide, to form the desired C-C bond, extending the side chain.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Purification A 3-Methylpyridine in THF B Add n-BuLi & Diisopropylamine (Forms LDA in situ) A->B C Formation of Nucleophilic Carbanion B->C D Add Ethyl Iodide (EtI) C->D E Nucleophilic Attack D->E F Formation of this compound E->F G Acidic Quench (10% HCl) F->G H Ether Extraction G->H I Purification (Vacuum Distillation) H->I J J I->J Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound from 3-methylpyridine.[10]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylamine (3.53 mL, 24.7 mmol) to anhydrous tetrahydrofuran (THF, 35 mL) and cool the solution to 0 °C in an ice bath.

  • Base Formation: Add n-butyllithium (1.6 M in hexane, 15.4 mL, 25 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C for 30 minutes to allow for the formation of LDA.

  • Deprotonation: Add a solution of 3-methylpyridine (2.3 g, 24.7 mmol) in THF (10 mL) dropwise to the LDA solution at 0 °C. Stir for 30 minutes to ensure complete deprotonation and formation of the nucleophile.

  • Alkylation: Slowly add a solution of ethyl iodide (3.45 g, 24.7 mmol) in THF (10 mL) dropwise to the reaction mixture.

  • Reaction Completion: Remove the ice bath and allow the reaction mixture to stir for 1 hour at room temperature.

  • Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing 10% hydrochloric acid (HCl) solution. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

  • Purification: Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product. Further purification can be achieved via vacuum distillation.

Chemical Reactivity

The reactivity of this compound is dictated by two main features: the basic nitrogen atom of the pyridine ring and the aromatic system itself.

  • Basicity: The lone pair of electrons on the nitrogen atom makes it a weak base (pKa of the conjugate acid is ~5.56), readily reacting with acids to form pyridinium salts.[1][10]

  • Aromatic Ring: The pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions and favor substitution at the 3- and 5-positions.

  • Side Chain: The propyl group can undergo free-radical reactions, such as halogenation, under appropriate conditions.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The combination of NMR, IR, and mass spectrometry provides a complete fingerprint of the molecule.

Spectroscopic_Analysis_Workflow cluster_techniques Data Acquisition cluster_analysis Data Interpretation start This compound Sample NMR ¹H & ¹³C NMR Spectroscopy start->NMR IR FTIR Spectroscopy start->IR MS Mass Spectrometry (GC-MS) start->MS NMR_Data Chemical Shifts (ppm) Multiplicity Integration NMR->NMR_Data IR_Data Characteristic Frequencies (cm⁻¹) (Aromatic C-H, C=N, Alkyl C-H) IR->IR_Data MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_Data conclusion Structural Confirmation & Purity Assessment NMR_Data->conclusion IR_Data->conclusion MS_Data->conclusion

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), while the propyl chain protons will be in the upfield region (δ 0.9-2.7 ppm). The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton relationships.

  • ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. It will show signals for the five distinct carbons of the pyridine ring and the three carbons of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. Key expected peaks include:

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl group.

  • ~1400-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, this compound will show a molecular ion peak (M⁺) at m/z = 121.[5][9] A prominent fragment is often observed at m/z = 92, corresponding to the loss of an ethyl group (C₂H₅) via benzylic cleavage, which is a characteristic fragmentation pathway for alkylpyridines.[9]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules.[3]

  • Pharmaceuticals: The pyridine scaffold is a common feature in many bioactive compounds. This compound can be used to introduce this moiety, and the propyl group can be further functionalized or serve as a lipophilic component to modulate a drug candidate's pharmacokinetic properties.

  • Agrochemicals: Similar to its application in pharmaceuticals, it is a precursor for various pesticides and herbicides.[4]

  • Flavor and Fragrance: It is recognized as a flavoring agent, contributing sweet, musty, and earthy notes.[2][10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazards Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Safe Handling:

    • Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[11]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

    • Avoid contact with skin, eyes, and clothing.[12]

    • Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong acids and strong bases.[11]

  • First-Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[11]

References

Spectroscopic Profile of 3-Propylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Propylpyridine (C₈H₁₁N), a substituted pyridine derivative, is a molecule of interest in various chemical and pharmaceutical research areas.[1][2][3] Its structural characterization is fundamental for its application and for the synthesis of more complex molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously determining its molecular structure and purity. This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the interpretation of its spectra and the underlying principles of these analytical methods.

Molecular Structure and Isomerism

This compound consists of a pyridine ring substituted with a propyl group at the 3-position. Understanding the isomeric forms, such as 2-propylpyridine and 4-propylpyridine, is crucial as they exhibit distinct spectroscopic properties that allow for their differentiation.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl side chain. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms and their chemical environments. The signals for the aromatic carbons appear at lower field (higher ppm) compared to the aliphatic carbons of the propyl group.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2150.0
C3137.5
C4123.5
C5120.9
C6147.2
C1'34.5
C2'23.0
C3'13.8

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ¹H NMR.

  • Instrument Setup: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic bands for the aromatic C-H and C=C/C=N bonds of the pyridine ring, as well as the aliphatic C-H bonds of the propyl group.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic (Pyridine)
2960-2850C-H stretchingAliphatic (Propyl)
1600-1450C=C and C=N stretchingAromatic (Pyridine)
1465-1450CH₂ bendingAliphatic (Propyl)
1380-1370CH₃ bendingAliphatic (Propyl)
900-650C-H out-of-plane bendingAromatic (Pyridine)

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, apply the sample and acquire the sample spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected, along with characteristic fragment ions resulting from the cleavage of the propyl side chain.

Key Fragmentation Pathways:

The most common fragmentation involves the cleavage of the C-C bond beta to the pyridine ring (benzylic cleavage), leading to the formation of a stable pyridylmethyl cation.

G M [C₈H₁₁N]⁺˙ m/z = 121 Molecular Ion F1 [C₇H₈N]⁺ m/z = 106 M->F1 - CH₃ F2 [C₆H₆N]⁺ m/z = 92 Base Peak M->F2 - C₂H₅ F3 CH₃CH₂• F4 CH₃•

Caption: Key fragmentation pathways of this compound in EI-MS.

Table 3: Expected Mass Spectrometry Data for this compound

m/zProposed Fragment IonRelative Intensity
121[C₈H₁₁N]⁺˙ (Molecular Ion)Moderate
106[M - CH₃]⁺Low
92[M - C₂H₅]⁺ (Benzylic cleavage)High (Base Peak)

Note: PubChem indicates a top peak at m/z 92 for the GC-MS of this compound.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic fingerprint for this compound. This guide has detailed the expected spectral features, their interpretation, and the standard experimental protocols for acquiring this data. By leveraging this information, researchers can confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific investigations.

References

3-Propylpyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Propylpyridine for Advanced Research and Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4673-31-8), a heterocyclic compound of significant interest to the chemical and pharmaceutical industries. This document moves beyond basic identification to deliver field-proven insights into its synthesis, analytical characterization, and strategic applications, particularly its role as a key intermediate and a reference standard in drug development. We will explore detailed experimental protocols, the rationale behind methodological choices, and the interpretation of analytical data, equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile molecule.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic heterocyclic compound belonging to the pyridine family. Its structure, consisting of a pyridine ring substituted with a propyl group at the 3-position, imparts a unique combination of aromaticity, basicity, and lipophilicity. These characteristics make it a valuable building block in organic synthesis.[1][2]

Below is a summary of its core identifiers and key physicochemical properties.

PropertyValueSource(s)
CAS Number 4673-31-8[3]
Molecular Formula C₈H₁₁N[3]
Molecular Weight 121.18 g/mol [3]
IUPAC Name This compound[3]
Appearance Colorless to yellow liquid[4]
Boiling Point 186 °C @ 746 Torr[5]
Density ~0.926 g/cm³ @ 20 °C[5]
pKa 5.56 ± 0.10 (Predicted)[6]
Flash Point 64.4 °C (148 °F)[4]

Synthesis Pathway: Alkylation of 3-Picoline

While various methods exist for the synthesis of substituted pyridines, a common and instructive laboratory-scale approach for producing this compound is the alkylation of the methyl group of 3-methylpyridine (3-picoline). This pathway is predicated on the acidic nature of the methyl protons adjacent to the electron-withdrawing pyridine ring, which can be deprotonated by a strong, non-nucleophilic base.

The rationale for this approach is twofold: the starting material, 3-picoline, is commercially available and relatively inexpensive, and the reaction mechanism provides a clear, controllable pathway to the desired product. The choice of a strong base like Lithium Diisopropylamide (LDA) is critical; its steric bulk prevents it from acting as a nucleophile and directly attacking the pyridine ring, favoring proton abstraction from the less-hindered methyl group instead.[7]

Logical Workflow for Synthesis

cluster_0 Step 1: Picolyl Anion Formation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Workup & Purification Picoline 3-Picoline in THF LDA LDA Solution (-78 °C) Picoline->LDA Slow Addition Anion Picolyl Lithium Anion (Deep Red Solution) LDA->Anion Deprotonation EthylIodide Ethyl Iodide Anion->EthylIodide SN2 Attack Product_Crude Crude this compound EthylIodide->Product_Crude Alkylation Workup Aqueous Quench (NH4Cl) Product_Crude->Workup Extraction Organic Extraction (e.g., EtOAc) Workup->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound via alkylation of 3-picoline.

Detailed Experimental Protocol
  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Base Formation (LDA): The solution is cooled to -78 °C using an acetone/dry ice bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe. The mixture is stirred for 30 minutes at this temperature to pre-form the LDA. Causality: Pre-forming the LDA ensures complete deprotonation of diisopropylamine and prevents side reactions from the more nucleophilic n-BuLi.

  • Deprotonation: A solution of 3-picoline in anhydrous THF is added slowly to the LDA solution at -78 °C. The formation of the deep red picolyl anion indicates successful deprotonation. The reaction is stirred for 1 hour.

  • Alkylation: Ethyl iodide is added dropwise to the anion solution. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warmed to room temperature overnight. Causality: Ethyl iodide serves as the electrophilic source of the ethyl group. Maintaining a low temperature during addition minimizes side reactions and ensures controlled alkylation.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Development: A Case Study in Impurity Synthesis

In pharmaceutical development, the synthesis and characterization of potential impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Pyridine derivatives are common intermediates, and their side-products can appear as impurities in the final drug substance.[1][2]

This compound serves as a crucial precursor for the synthesis of reference standards for such impurities. A notable example is its use in preparing This compound-4-carbothioamide , a potential process-related impurity in the synthesis of the anti-tuberculosis drug Prothionamide.[8] The ability to synthesize this specific impurity allows for the development of validated analytical methods to detect and quantify its presence in the API, ensuring it remains below the required safety threshold.

Logical Role in API Quality Control

API_Synth API Synthesis (e.g., Prothionamide) Main Reaction Pathway Impurity_Formation Potential Side Reaction Formation of this compound derivative API_Synth->Impurity_Formation leads to API_Crude Crude API (Contains Impurity) API_Synth->API_Crude Impurity_Formation->API_Crude QC_Test Quality Control Testing of API Batches API_Crude->QC_Test Ref_Synth_Start This compound (Starting Material) Ref_Synth_End Synthesis of Impurity Reference Standard Ref_Synth_Start->Ref_Synth_End Method_Dev Analytical Method Development & Validation Ref_Synth_End->Method_Dev Method_Dev->QC_Test Provides Method

Caption: Role of this compound in synthesizing impurity standards for API quality control.

Analytical and Spectroscopic Profile

Accurate characterization of this compound is essential for its use in research and as a reference material. The following data represents a typical analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide unambiguous structural confirmation. Based on data for closely related structures and general principles of chemical shifts for substituted pyridines, the following assignments can be predicted.[8][9][10]

Data TypePredicted Chemical Shift (δ, ppm)Assignment and Rationale
¹H NMR ~8.4-8.5 (m, 2H)H at C2 and C6 positions, deshielded by the adjacent nitrogen.
~7.4-7.5 (m, 1H)H at C4 position.
~7.1-7.2 (m, 1H)H at C5 position.
~2.6-2.7 (t, 2H)Methylene (CH₂) group attached to the pyridine ring (benzylic position).
~1.6-1.7 (sextet, 2H)Central methylene (CH₂) group of the propyl chain.
~0.9-1.0 (t, 3H)Terminal methyl (CH₃) group of the propyl chain.
¹³C NMR ~147-150C2 and C6 carbons.
~135-140C3 and C4 carbons.
~121-124C5 carbon.
~30-35Benzylic CH₂ carbon.
~22-25Central CH₂ carbon.
~13-15Terminal CH₃ carbon.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which provides further structural evidence.[11]

m/z ValueInterpretationSource(s)
121 Molecular Ion [M]⁺ ; corresponds to the molecular weight.[3]
92 Base Peak [M-29]⁺ ; loss of an ethyl radical (•C₂H₅) via benzylic cleavage, forming a stable pyridyl-methyl cation. This is the most abundant fragment.[3]
65 Fragmentation of the pyridine ring itself, a common pattern for pyridine derivatives.[3]
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[12][13]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000 C-H StretchAromatic (Pyridine Ring)
3000-2850 C-H StretchAliphatic (Propyl Chain)
1600-1585, 1500-1400 C=C and C=N StretchAromatic Ring Vibrations
1470-1450 C-H BendAliphatic (CH₂ Scissoring)
900-675 C-H BendAromatic "Out-of-Plane" (OOP) Bending

Safety and Handling

As a chemical intermediate, proper handling of this compound is imperative.

  • Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and strong oxidizing agents.[4][6]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for innovation in both academic and industrial settings. Its well-defined synthesis routes and predictable chemical behavior make it an ideal intermediate for constructing more complex molecular architectures. For professionals in drug development, its role extends to the critical task of impurity profiling and reference standard synthesis, directly impacting the safety and quality of therapeutic agents. This guide has provided the foundational knowledge, from synthesis to application, to empower scientists to leverage the full potential of this compound in their work.

References

Physical and chemical properties of 3-Propylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Propylpyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4673-31-8), a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document delineates its fundamental physical and chemical properties, offers insights into its spectroscopic signature, and outlines robust analytical methodologies for its characterization. Furthermore, this guide discusses plausible synthetic strategies, its known applications, and critical safety protocols for handling. The content is structured to deliver both foundational knowledge and practical insights, ensuring a thorough understanding of this important chemical entity.

Introduction

This compound is an aromatic heterocyclic compound belonging to the pyridine family. Structurally, it consists of a pyridine ring substituted with a propyl group at the third position.[1][2] Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science due to their unique electronic properties, hydrogen bonding capabilities, and metabolic stability. This compound, specifically, serves as a valuable intermediate and building block in the synthesis of more complex molecules.[3] Its moderate lipophilicity, conferred by the propyl side chain, combined with the basic nitrogen atom of the pyridine ring, makes it an interesting moiety for modulating the physicochemical properties of target compounds in drug discovery. This guide aims to consolidate the available technical data on this compound to support its effective use in research and development.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is foundational to its application in any scientific endeavor. These properties dictate its behavior in different solvents, its reactivity, and the appropriate methods for its analysis and purification.

Identification and Core Properties

The fundamental identifiers and physical constants for this compound are summarized below. These values are critical for everything from reaction setup to analytical method development.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound [1]
Synonyms 1-(3-Pyridyl)propane, 3-(n-Propyl)pyridine [1][2][4]
CAS Number 4673-31-8 [1][2][4]
Molecular Formula C₈H₁₁N [1][4]
Molecular Weight 121.18 g/mol [1][3][4]
Appearance Colorless to pale yellow clear liquid [5]
Boiling Point 186-187 °C (at 760 mmHg) [4][5][]
Density 0.9264 g/cm³ (at 20 °C) [4][7]
Refractive Index 1.493 - 1.499 (at 20 °C) [5]
Flash Point 64.44 °C (148.00 °F) [5][8]
pKa (Strongest Basic) 5.56 ± 0.10 (Predicted) [7][9]
logP (Octanol/Water) 2.27 - 2.36 (Predicted/Estimated) [5][9]
Water Solubility ~20-26 g/L (Predicted/Estimated) [5][9]

| Other Solubilities | Soluble in alcohol |[5][10] |

Note: A melting point of 163 °C appears in some databases[4][7]; however, this is inconsistent with its liquid state at room temperature and is likely erroneous.

Molecular Structure

The structure of this compound is fundamental to its chemical behavior, influencing its polarity, reactivity, and steric profile.

Suzuki_Coupling sub_A 3-Bromopyridine cond Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) sub_A->cond sub_B Propylboronic Acid B(OH)₂-C₃H₇ sub_B->cond prod This compound cond->prod C-C Bond Formation Analytical_Workflow sample Sample of This compound gcms Gas Chromatography- Mass Spectrometry (GC-MS) sample->gcms Purity & MW nmr Nuclear Magnetic Resonance (¹H & ¹³C NMR) sample->nmr Structural Connectivity ir Infrared Spectroscopy (IR) sample->ir Functional Groups result Structural Confirmation & Purity Assessment gcms->result nmr->result ir->result

References

The Multifaceted Biological Activities of 3-Propylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its unique electronic properties and capacity for diverse chemical modifications make it a privileged starting point for the development of novel therapeutics.[2][3] Among the vast landscape of pyridine derivatives, those bearing a propyl group at the 3-position have emerged as a particularly intriguing class of compounds, exhibiting a remarkable breadth of biological activities. Marine organisms, in particular, have proven to be a rich source of bioactive 3-alkylpyridine alkaloids (3-APAs), sparking significant interest in their synthetic analogs.[4][5]

This technical guide provides an in-depth exploration of the biological activities of 3-propylpyridine derivatives, with a focus on their anticancer, antifungal, and emerging neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal understanding of experimental design, mechanistic insights, and practical, field-proven protocols. Our narrative is grounded in the principles of scientific integrity, ensuring that every claim is supported by authoritative references and that the described methodologies are self-validating.

I. Anticancer Activity: Inducing Apoptosis in Malignant Cells

Several studies have highlighted the potent cytotoxic effects of 3-alkylpyridine derivatives against a variety of cancer cell lines.[5][6] Notably, the length of the alkyl chain at the 3-position of the pyridine ring has been shown to significantly influence this activity.[5]

A. Mechanism of Action: Triggering the Intrinsic Apoptotic Pathway

The primary mechanism by which 3-alkylpyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6] Evidence suggests that these compounds trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress signals, such as those induced by DNA damage or the loss of cell survival factors, leading to a cascade of events culminating in cell death.[7][8]

Key events in this pathway include the dysregulation of the Bcl-2 family of proteins, which govern mitochondrial membrane permeability. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[8][9] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytosol.[8][10] In the cytosol, cytochrome c associates with Apaf-1 and procaspase-9 to form the apoptosome, which in turn activates caspase-9.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are the ultimate executioners of apoptosis, dismantling the cell by cleaving a multitude of cellular substrates.[11][12] Interestingly, some studies suggest that the apoptotic pathway activated by synthetic 3-alkylpyridine analogs can be p53-independent, which is a desirable characteristic for cancers with mutated or non-functional p53.[6]

Apoptosis_Pathway This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress Bax Bax Cellular Stress->Bax Upregulates Bcl-2 Bcl-2 Cellular Stress->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

B. Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a reliable and cost-effective colorimetric method for assessing cell viability and cytotoxicity based on the measurement of cellular protein content.[13][14][15]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]

  • Washing: Remove the TCA solution and wash the plates at least five times with deionized water to remove excess TCA. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[13]

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Rationale for Method Selection: The SRB assay is chosen for its simplicity, sensitivity, and reproducibility. Unlike metabolic assays (e.g., MTT), the SRB assay is based on total protein content, making it less susceptible to interference from compounds that may affect cellular metabolism without being cytotoxic.

II. Antifungal Activity: A Promising Avenue for New Antimycotics

In addition to their anticancer properties, 3-alkylpyridine derivatives have demonstrated significant antifungal activity, particularly against Candida species, which are a common cause of opportunistic infections.[3]

A. Mechanism of Action: Disruption of Fungal Cell Integrity

The precise mechanism of antifungal action for 3-alkylpyridine derivatives is an active area of investigation. However, for some pyridine-containing alkaloids, the antifungal effect is not dependent on binding to ergosterol, a key component of the fungal cell membrane, or disrupting the cell wall.[3] This suggests an alternative mechanism of action compared to conventional antifungal agents like azoles. One proposed mechanism for pyridine alkaloids involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and loss of cellular contents.[16] Another potential target is the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis.[17] The accumulation of lanosterol and depletion of ergosterol disrupts membrane function and inhibits fungal growth.[17]

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Disruption cluster_ergosterol Ergosterol Biosynthesis Inhibition This compound Derivative_M This compound Derivative Membrane_Integrity Loss of Membrane Integrity This compound Derivative_M->Membrane_Integrity Cellular_Leakage Cellular Leakage Membrane_Integrity->Cellular_Leakage Fungal_Cell_Death_M Fungal Cell Death Cellular_Leakage->Fungal_Cell_Death_M This compound Derivative_E This compound Derivative Lanosterol_Demethylase Lanosterol Demethylase This compound Derivative_E->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Membrane_Dysfunction Membrane Dysfunction Ergosterol->Membrane_Dysfunction Depletion leads to Fungal_Cell_Death_E Fungal Cell Death Membrane_Dysfunction->Fungal_Cell_Death_E

Caption: Putative antifungal mechanisms of this compound derivatives.

B. Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[18][19]

Materials:

  • 96-well microtiter plates

  • Fungal strains of interest (e.g., Candida albicans)

  • RPMI-1640 medium (buffered with MOPS)

  • This compound derivatives

  • Standard antifungal drug (e.g., fluconazole) as a positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.[19][20]

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivatives and the control antifungal drug in the 96-well plate containing RPMI-1640 medium.[18]

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[21]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[21]

Rationale for Method Selection: The broth microdilution method is the gold standard for antifungal susceptibility testing due to its high reproducibility and the availability of standardized protocols. It allows for the quantitative determination of the MIC, which is essential for comparing the potency of different compounds.

III. Neuroprotective Potential: An Emerging Frontier

The investigation into the neuroprotective effects of this compound derivatives is a more nascent field of study compared to their anticancer and antifungal activities. While direct evidence for this compound itself is limited, studies on structurally related compounds provide intriguing clues and a rationale for future research.

For instance, derivatives of 3-oxypyridine have demonstrated cerebroprotective effects in models of neurodegeneration.[8] Furthermore, other pyridine-containing compounds have been explored as potential therapeutic agents for Alzheimer's disease by targeting various pathways, including the inhibition of β-amyloid aggregation and the modulation of nicotinic acetylcholine receptors.[22][23][24] Given the structural similarities, it is plausible that this compound derivatives could also possess neuroprotective properties. Further research is warranted to explore this potential, focusing on their ability to mitigate oxidative stress, neuroinflammation, and protein aggregation, which are common hallmarks of neurodegenerative diseases.

IV. Synthesis of 3-Alkylpyridine Derivatives

The synthesis of 3-alkylpyridine derivatives, particularly analogs of marine alkaloids, has been achieved through various synthetic routes. A common strategy involves a multi-step process starting from commercially available materials.[1][25]

A. General Synthetic Workflow

A representative synthetic approach often involves the following key steps:

  • Preparation of a 3-substituted pyridine precursor: This can be achieved through various methods, such as the hydroarylation of 3-halopyridines with terminal alkenes.[4]

  • Functional group manipulation: The alkyl chain can be further modified to introduce different functional groups, allowing for the exploration of structure-activity relationships.

  • Purification and characterization: The final compounds are purified using techniques like column chromatography, and their structures are confirmed by spectroscopic methods such as NMR and mass spectrometry.[1]

Synthesis_Workflow Starting_Materials Commercially Available Starting Materials Pyridine_Precursor Synthesis of 3-Substituted Pyridine Precursor Starting_Materials->Pyridine_Precursor Functionalization Functional Group Manipulation of Alkyl Chain Pyridine_Precursor->Functionalization Purification Purification (e.g., Chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Compound This compound Derivative Characterization->Final_Compound

Caption: General workflow for the synthesis of this compound derivatives.

V. Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Key SAR observations include:

  • Alkyl Chain Length: In the context of anticancer activity, the length of the alkyl chain at the 3-position is a critical determinant of cytotoxicity.[5]

  • Functional Groups: The introduction of different functional groups on the alkyl chain or the pyridine ring can modulate the biological activity and selectivity of the compounds.

VI. Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antifungal activities, coupled with their emerging neuroprotective potential, underscore the importance of continued research in this area. Future efforts should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways involved in their biological activities will facilitate the rational design of more potent and selective compounds.

  • Expanding SAR studies: A systematic exploration of the chemical space around the this compound core will help to optimize their therapeutic properties.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy and safety.

By leveraging the insights and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for the development of next-generation medicines to address unmet medical needs.

References

3-Propylpyridine: A Versatile Heterocyclic Building Block in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of modern organic chemistry, lending its unique electronic and structural properties to a vast array of functional molecules.[1] Its presence is ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among the myriad of substituted pyridines, 3-propylpyridine emerges as a particularly versatile building block. The introduction of a propyl group at the 3-position provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide offers a comprehensive technical overview of this compound, from its synthesis and reactivity to its pivotal role as a precursor in the development of complex molecular architectures.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and materials science.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₁₁N[2][3]
Molecular Weight 121.18 g/mol [2][3]
CAS Number 4673-31-8[2]
Appearance Colorless to pale yellow liquid[]
Boiling Point 186.7 °C at 760 mmHg[]
Density 0.918 g/cm³[]
pKa (of conjugate acid) ~5.56[1]
Solubility Soluble in common organic solvents[]
Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of the key spectral data.

¹H NMR (Predicted):

  • Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position will likely be the most downfield, followed by the protons at the 6 and 4-positions. The proton at the 5-position will be the most upfield of the aromatic signals.

  • Propyl Chain Protons: The methylene group attached to the pyridine ring (α-CH₂) is expected to resonate around δ 2.6 ppm. The central methylene group (β-CH₂) should appear around δ 1.7 ppm, and the terminal methyl group (γ-CH₃) will be the most upfield signal, around δ 0.9 ppm.

¹³C NMR (Predicted):

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The carbons attached to nitrogen (C2 and C6) will be the most downfield.

  • Propyl Chain Carbons: The α-carbon is expected around δ 35 ppm, the β-carbon around δ 24 ppm, and the γ-carbon around δ 14 ppm.

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 121.[8] A prominent fragment is often observed at m/z 92, corresponding to the loss of an ethyl radical (M - 29), which is a common fragmentation pathway for alkyl-substituted aromatic compounds.[2][8]

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl chain, as well as C=C and C=N stretching vibrations within the pyridine ring.[2]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Cross-Coupling Reactions: The Power of Organometallics

One of the most versatile and widely employed methods for the synthesis of 3-alkylpyridines is the transition-metal-catalyzed cross-coupling of a 3-halopyridine with an organometallic reagent. The Kumada-Tamao-Corriu coupling, utilizing a Grignard reagent, is a classic and effective approach.[9]

This protocol outlines the nickel-catalyzed cross-coupling of n-propylmagnesium bromide with 3-bromopyridine.

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • 1-Bromopropane

  • Anhydrous tetrahydrofuran (THF)

  • 3-Bromopyridine[10]

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

Part A: Preparation of n-Propylmagnesium Bromide

  • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a portion of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of 1-bromopropane (1.1 equivalents) in anhydrous THF.

  • Add a small amount of the 1-bromopropane solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Nickel-Catalyzed Cross-Coupling

  • In a separate flask, dissolve 3-bromopyridine (1.0 equivalent) and a catalytic amount of NiCl₂(dppp) (e.g., 1-5 mol%) in anhydrous THF.

  • Cool the solution of the Grignard reagent prepared in Part A to 0 °C in an ice bath.

  • Slowly add the solution of 3-bromopyridine and the nickel catalyst to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Kumada_Coupling_for_3_Propylpyridine

The Role of this compound in Organic Synthesis

This compound is not merely a final product but a versatile intermediate that can undergo a variety of transformations, making it a valuable tool in the synthesis of more complex molecules.

Reactions of the Pyridine Ring

The pyridine ring in this compound is susceptible to electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack preferentially occurs at the 3- and 5-positions.[11] However, the presence of the activating propyl group can influence the regioselectivity and reactivity.

The nitrogen atom of the pyridine ring can also be functionalized, for example, through N-oxidation, which can alter the reactivity of the ring towards both electrophilic and nucleophilic attack.

Transformations of the Propyl Side-Chain

The propyl group offers a site for further functionalization. For instance, oxidation of the benzylic-like position can lead to the formation of ketones or carboxylic acids, providing a handle for further synthetic manipulations.

Reactivity_of_3_Propylpyridine

This compound as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making this compound a potential ligand for transition metal complexes. While specific studies on this compound as a ligand are not extensively documented, the vast body of research on pyridine-based ligands provides a strong foundation for understanding its potential in catalysis.[12][13]

The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity of the resulting metal complex. The propyl group in this compound can influence the solubility of the complex in organic solvents and may also exert steric effects that can impact the selectivity of catalytic reactions.

Potential applications of this compound-metal complexes could include:

  • Cross-coupling reactions: Palladium complexes of pyridine-based ligands are widely used in Suzuki, Heck, and other cross-coupling reactions.[1][12]

  • Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes with pyridine-containing ligands have shown efficacy in the reduction of various functional groups.

  • Oxidation reactions: Manganese and iron complexes with pyridine-based ligands can catalyze a range of oxidation reactions.

The Pivotal Role of this compound in Drug Discovery and Agrochemicals

The 3-alkylpyridine motif is a common feature in a variety of biologically active natural products and synthetic compounds.[14][15] this compound serves as a key precursor for the synthesis of these molecules, where the propyl chain is often a crucial element for biological activity.

3-Alkylpyridine Alkaloids

A significant class of marine natural products, the 3-alkylpyridine alkaloids, exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[16] The synthesis of these complex molecules often relies on the use of 3-alkylpyridine building blocks, such as this compound.

Agrochemicals

Pyridine derivatives are integral to the agrochemical industry, with numerous herbicides, fungicides, and insecticides containing this heterocyclic core.[17][18][19][20] The lipophilicity imparted by the propyl group in this compound can be advantageous for the development of new agrochemicals with improved efficacy and bioavailability.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is a flammable liquid and may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic chemistry. Its straightforward synthesis, coupled with the reactivity of both the pyridine ring and the propyl side-chain, provides chemists with a powerful tool for the construction of complex molecules. Its role as a precursor to bioactive natural products and its potential as a ligand in transition metal catalysis highlight its significance in both academic research and industrial applications. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of innovative solutions to global challenges.

References

The Unassuming Workhorse: A Technical Guide to 3-Propylpyridine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle

In the vast landscape of organic chemistry, the pyridine scaffold stands as a cornerstone, a privileged heterocycle woven into the fabric of pharmaceuticals, agrochemicals, and materials science.[1][2] Among its myriad derivatives, 3-propylpyridine emerges not as a molecule of ostentatious complexity, but as a versatile and unassuming workhorse. Its strategic combination of a basic nitrogenous core and a flexible alkyl chain bestows upon it a unique set of physicochemical properties, making it a valuable building block for the discerning chemist.[3] This guide aims to provide an in-depth technical exploration of this compound, from its historical roots and synthetic evolution to its modern applications in drug discovery and beyond. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

A Historical Perspective: The Quest for Alkylpyridines

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. While historical records do not pinpoint a singular moment of "discovery" for this specific homolog, its conceptualization and eventual synthesis are products of the foundational work on pyridine itself. Early encounters with pyridine involved its isolation from coal tar, a laborious and inefficient process.[4] The drive for more rational and scalable synthetic methods led to the development of seminal reactions that paved the way for a diverse array of substituted pyridines.

The groundbreaking Chichibabin pyridine synthesis , first reported in 1924, provided a general method for constructing the pyridine ring from aldehydes and ammonia, often over a heterogeneous catalyst at high temperatures.[5] This reaction, and its variations, allowed for the preparation of various alkylpyridines, including 3-methylpyridine (3-picoline), a key precursor from which this compound can be derived.[5][6] The industrial production of 3-picoline from acrolein, propionaldehyde, and ammonia further solidified the accessibility of the 3-substituted pyridine core.[5]

The subsequent evolution of synthetic organic chemistry, particularly the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the synthesis of functionalized pyridines, offering milder conditions and greater functional group tolerance. These modern methods have largely superseded the harsher classical approaches for fine chemical synthesis, providing elegant and efficient pathways to molecules like this compound.

Core Synthesis Methodologies: A Chemist's Toolkit

The synthesis of this compound can be approached from several strategic directions, each with its own set of advantages and considerations. The choice of method often hinges on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Classical Approaches: Building from the Ground Up

While often supplanted by modern techniques for small-scale and discovery chemistry, classical methods remain relevant for their cost-effectiveness and scalability.

  • Alkylation of 3-Picoline: A conceptually straightforward approach involves the deprotonation of the methyl group of 3-picoline followed by alkylation with an ethyl halide. This method, however, can be challenging due to the relatively high pKa of the methyl protons and the potential for over-alkylation. The use of strong bases like lithium diisopropylamide (LDA) is typically required.

  • Chichibabin Pyridine Synthesis Analogs: While the direct synthesis of this compound via a Chichibabin-type condensation is not a common route, variations using appropriate aldehyde and ketone precursors can be envisioned. For instance, the reaction of propanal, acrolein, and ammonia could theoretically yield this compound, though control of regioselectivity would be a significant challenge.[5]

Modern Marvels: The Power of Cross-Coupling

Palladium- and nickel-catalyzed cross-coupling reactions have become the gold standard for the synthesis of biaryls and the functionalization of heterocycles. These methods offer high yields and exceptional functional group compatibility.[7]

  • Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation.[8][9] this compound can be efficiently synthesized by coupling a propylzinc halide with 3-halopyridine (e.g., 3-bromopyridine). The organozinc reagent can be prepared from the corresponding propyl Grignard or propyl lithium reagent.

  • Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, utilizing a boronic acid or ester, is another cornerstone of modern organic synthesis, lauded for the stability and low toxicity of the boron reagents.[7] The reaction of 3-pyridylboronic acid with a propyl halide or, more commonly, 3-halopyridine with propylboronic acid in the presence of a palladium catalyst and a base, provides a reliable route to this compound.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₁N[8][10]
Molecular Weight 121.18 g/mol [8][10]
Appearance Colorless to pale yellow liquid
Boiling Point 186-187 °C at 760 mmHg
Density ~0.926 g/cm³ at 20 °C
CAS Number 4673-31-8[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Negishi Coupling

This protocol details the synthesis of this compound from 3-bromopyridine and propylzinc chloride.

Step 1: Preparation of Propylzinc Chloride

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-chloropropane (1.0 eq) in anhydrous tetrahydrofuran (THF) via the addition funnel. The reaction should be initiated gently with heating if necessary.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the solution to 0 °C.

  • In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in THF.

  • Slowly add the zinc chloride solution to the Grignard reagent at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of propylzinc chloride is used directly in the next step.

Step 2: Cross-Coupling Reaction

  • To a separate flame-dried flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and anhydrous THF.

  • Slowly add the freshly prepared propylzinc chloride solution (1.1 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or vacuum distillation.

Diagram: Negishi Coupling for this compound Synthesis

Negishi_Coupling Start 3-Bromopyridine + Propylzinc Chloride OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->OxAdd Intermediate1 Pyridyl-Pd(II)-Br Complex OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 Pyridyl-Pd(II)-Propyl Complex Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product This compound RedElim->Product Catalyst_regen Pd(0) Catalyst (Regenerated) RedElim->Catalyst_regen

Caption: Catalytic cycle for the Negishi coupling synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dictated by the interplay between the electron-deficient pyridine ring and the alkyl side chain.

  • Pyridine Ring Reactivity: The nitrogen atom imparts a degree of electron deficiency to the pyridine ring, particularly at the 2-, 4-, and 6-positions. This makes the ring susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or in the presence of a strong nucleophile (e.g., the Chichibabin amination).[11][12] Conversely, electrophilic aromatic substitution is disfavored and requires harsh conditions, typically proceeding at the 3- and 5-positions.

  • Side-Chain Reactivity: The propyl group can undergo typical free-radical reactions, such as halogenation at the benzylic-like position (the carbon adjacent to the pyridine ring).[13][14] Oxidation of the side chain can also be achieved, potentially leading to 3-propionylpyridine or other oxidized derivatives, although this can be challenging without affecting the pyridine ring.

Applications in Drug Discovery and Development

The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2][15] While this compound itself is not a therapeutic agent, it serves as a crucial building block and a valuable tool in structure-activity relationship (SAR) studies.[16]

The introduction of a propyl group at the 3-position can influence a molecule's biological activity in several ways:

  • Lipophilicity and Solubility: The propyl group increases the lipophilicity of the pyridine core, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.[17]

  • Steric Interactions: The size and conformation of the propyl group can play a significant role in the binding of a molecule to its biological target, either by fitting into a hydrophobic pocket or by sterically hindering undesirable interactions.

  • Metabolic Stability: The propyl chain can be a site of metabolic modification, and understanding its metabolic fate is crucial in drug design.

While specific examples of blockbuster drugs featuring a simple this compound moiety are not readily apparent, its utility is evident in the synthesis of more complex bioactive molecules and in the systematic exploration of chemical space during lead optimization.[17] For instance, derivatives of 3-alkylpyridines have been investigated for their potential as anticancer agents.[15]

Analytical and Purification Protocols

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propyl chain. The aromatic protons typically appear in the range of 7.0-8.5 ppm, with characteristic coupling patterns. The protons of the propyl group will appear further upfield, with the methylene group adjacent to the ring showing a downfield shift compared to the other methylene and methyl groups due to the ring's anisotropic effect.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the three carbons of the propyl chain. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom, with C2 and C6 being the most deshielded.[7][18]

  • Mass Spectrometry: Under electron ionization (EI), the mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 121. A prominent fragmentation pattern involves the benzylic cleavage, leading to the loss of an ethyl radical to give a base peak at m/z 92.[19][20][21]

Purification Techniques
  • Vacuum Distillation: For larger quantities and to remove non-volatile impurities, vacuum distillation is an effective purification method.[22][23][24] The reduced pressure lowers the boiling point, preventing thermal degradation of the compound.

  • Flash Column Chromatography: For smaller scales and for the separation of closely related impurities, flash column chromatography is the method of choice.[9][25][26][27][28] A typical stationary phase is silica gel, and the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent.

Diagram: Purification and Analysis Workflow

Purification_Workflow Crude Crude this compound (Post-Workup) Distillation Vacuum Distillation Crude->Distillation Large Scale or Non-polar Impurities Chromatography Flash Column Chromatography Crude->Chromatography Small Scale or Polar Impurities Pure_Product Purified this compound Distillation->Pure_Product Chromatography->Pure_Product QC Quality Control Analysis Pure_Product->QC NMR ¹H and ¹³C NMR QC->NMR GCMS GC-MS QC->GCMS Final Pure, Characterized This compound NMR->Final GCMS->Final

Caption: A typical workflow for the purification and analysis of this compound.

Conclusion

This compound, while structurally simple, represents a molecule of significant utility and versatility in modern organic chemistry. Its synthesis has evolved from classical, high-temperature methods to elegant and efficient transition-metal-catalyzed reactions. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, reactivity, and analytical characterization is paramount. This guide has aimed to provide not just the "what" and "how," but also the "why," fostering a deeper understanding of the chemical principles that govern the behavior of this important heterocyclic building block. As the quest for novel and effective molecules continues, the unassuming this compound is poised to remain a steadfast and valuable component in the synthetic chemist's arsenal.

References

The Enigmatic Presence of 3-Propylpyridine in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the known and putative sources of 3-propylpyridine, from marine invertebrates to thermally processed natural products. This guide provides a critical review of the current scientific literature, methodologies for detection, and a discussion of its potential biosynthetic origins and ecological significance.

Introduction to this compound

This compound is a simple alkyl derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.[1] As a volatile organic compound (VOC), its presence in natural matrices is of interest to researchers in fields ranging from food chemistry and flavor science to chemical ecology and drug discovery. While structurally unassuming, the distribution and origin of this compound in the natural world are multifaceted and, in some cases, contentious. This guide aims to provide a comprehensive overview of its reported occurrences, from well-documented sources to those requiring further scientific validation, and to equip researchers with the foundational knowledge needed for its study.

Documented and Putative Natural Occurrences

The presence of this compound has been reported in a diverse range of natural and semi-natural sources. These can be broadly categorized into marine organisms, terrestrial plants (with important caveats), and as a product of thermal processing of natural raw materials.

Marine Sponges: A Confirmed Reservoir of 3-Alkylpyridines

The most well-substantiated natural sources of 3-alkylpyridines are marine sponges, particularly those belonging to the order Haplosclerida.[2] While this compound itself is not always the most abundant homologue, a wide array of 3-alkylpyridine and 3-alkylpyridinium compounds have been isolated from these organisms.[3][4] These compounds are considered significant chemical markers for this order of sponges.[3]

The ecological role of these compounds in marine sponges is thought to be primarily defensive.[2] As sessile organisms, sponges have evolved a complex chemical arsenal to deter predators, prevent biofouling by microorganisms, and compete for space.[5][6] The cytotoxic and antimicrobial activities reported for various 3-alkylpyridinium polymers support this defensive hypothesis.[3][6]

Terrestrial Plants: A Case of Ambiguous Evidence

Several online databases, including FooDB and PubChem, list this compound as a constituent of sweet orange (Citrus sinensis) and corn mint (Mentha arvensis).[1][7] However, a thorough review of the primary scientific literature on the volatile compositions of Citrus[8][9][10][11] and Mentha[12][13][14][15] species reveals a conspicuous absence of this compound. Comprehensive GC-MS analyses of the essential oils and volatile profiles of these plants, which identify hundreds of compounds, do not typically report the presence of this compound.

This discrepancy may arise from several factors:

  • Misidentification in older studies: Early analytical techniques may have lacked the resolution to definitively identify this compound among a complex mixture of volatiles.

  • Trace concentrations: It is possible that this compound is present at levels below the detection limits of many standard analytical methods.

  • Chemotype variations: The chemical profile of a plant can vary significantly based on its genetics, growing conditions, and harvesting time. It is conceivable that specific, uncommonly studied chemotypes of these plants may produce this compound.

Until its presence is confirmed and quantified in peer-reviewed studies, the occurrence of this compound in Citrus sinensis and Mentha arvensis should be considered putative and requires further investigation.

Thermally Processed Natural Products

A significant source of pyridine and its alkylated derivatives, including potentially this compound, is the thermal processing of natural products such as food and tobacco. These compounds are not present in the raw materials but are formed de novo at high temperatures through complex chemical reactions.

The Maillard Reaction and Pyrolysis: During the roasting of coffee, cooking of meat, and burning of tobacco, the Maillard reaction—a non-enzymatic browning reaction between amino acids and reducing sugars—and pyrolysis contribute to the formation of a wide array of heterocyclic compounds.[16] The pyridine ring can be formed from precursors like amino acids, and subsequent reactions can lead to the formation of alkylated pyridines. While the formation of various pyridine derivatives in these processes is well-documented, specific quantitative data for this compound remains sparse.

Biosynthesis and Formation Pathways

The natural biosynthetic pathways leading to simple alkylpyridines like this compound are not well-elucidated. However, insights can be drawn from the known biosynthesis of more complex pyridine alkaloids and from the chemistry of thermal reactions.

Biosynthesis of the Pyridine Ring in Nature

In plants and microorganisms, the pyridine ring is often derived from precursors such as aspartate and dihydroxyacetone phosphate or through the degradation of tryptophan.[17] These pathways typically lead to nicotinic acid and its derivatives, which are central to primary metabolism (e.g., NAD/NADP) but also serve as precursors for more complex alkaloids like nicotine.[17]

It is plausible that simpler alkylpyridines could be formed through less common or as-yet-undiscovered pathways, or as metabolic byproducts or degradation products of more complex alkaloids.

Caption: Generalized pathways for the biosynthesis of the pyridine ring in nature.

Formation via the Maillard Reaction

In the context of cooked foods, the formation of pyridines is a facet of the final stages of the Maillard reaction. Dicarbonyl compounds, formed from sugar fragmentation, can react with amino acids to generate a variety of heterocyclic flavor compounds, including pyridines. The specific substitution pattern, such as the propyl group at the 3-position, would depend on the specific precursors and reaction conditions.

Methodologies for Isolation and Identification

The analysis of this compound in natural matrices presents challenges due to its volatility, basicity, and often low concentration. A robust analytical workflow is crucial for its accurate detection and quantification.

Extraction and Isolation

Given its nature as a volatile to semi-volatile compound, methods that capture this fraction are most appropriate.

  • Static Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for screening volatile compounds. A fiber coated with an appropriate sorbent is exposed to the headspace above the sample, and the adsorbed volatiles are then thermally desorbed into a gas chromatograph.[18] For a basic compound like this compound, a fiber with a mixed-phase coating may be most effective.

  • Dynamic Headspace (Purge-and-Trap): This method involves purging the sample with an inert gas to strip the volatiles, which are then collected on an adsorbent trap. The trap is subsequently heated to release the compounds for GC analysis. This technique is highly sensitive and suitable for trace-level analysis.

  • Solvent Extraction: For less volatile alkylpyridines or for a broader analysis of alkaloids, solvent extraction followed by a liquid-liquid partition to separate basic compounds is a classic approach. The crude extract can then be concentrated and analyzed.[19]

Analytical Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification of volatile compounds like this compound.[20]

  • Gas Chromatography (GC): A capillary column with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for separating a wide range of volatile compounds. The basic nature of this compound may cause peak tailing on acidic sites in the GC system; the use of a base-deactivated column can mitigate this issue.

  • Mass Spectrometry (MS): Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern for this compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

  • Quantification: For accurate quantification, the use of an internal standard is recommended. A deuterated analog of this compound would be ideal, but a structurally similar compound, such as another alkylpyridine not expected to be in the sample, can also be used. A calibration curve should be prepared using an authentic standard of this compound.

Analytical_Workflow Sample Natural Source (e.g., Sponge Tissue, Food Sample) Extraction Extraction / Isolation (HS-SPME, Purge-and-Trap, or Solvent Extraction) Sample->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Identification (Mass Spectrum & Retention Index) Analysis->Identification Quantification Quantification (Internal Standard & Calibration Curve) Analysis->Quantification Data Data Interpretation Identification->Data Quantification->Data

Caption: A typical analytical workflow for the identification of this compound.

Conclusion and Future Directions

The natural occurrence of this compound is a topic of considerable scientific interest, characterized by both confirmed sources and areas of ambiguity. While its presence as part of the complex mixture of 3-alkylpyridines in marine sponges is well-established, its reported occurrence in Citrus sinensis and Mentha arvensis lacks robust support from the primary literature and warrants further investigation. The formation of this compound during the thermal processing of foods and other natural materials represents another significant source.

For researchers and drug development professionals, understanding the true distribution of this compound is crucial. Future research should focus on:

  • Targeted analysis: Performing sensitive, targeted analyses of Citrus and Mentha species to definitively confirm or refute the presence of this compound.

  • Biosynthetic studies: Utilizing isotopic labeling studies in marine sponges or relevant microorganisms to elucidate the biosynthetic pathway of simple alkylpyridines.

  • Bioactivity screening: Evaluating the biological activities of this compound to understand its potential ecological roles and pharmacological applications.

By addressing these knowledge gaps, the scientific community can paint a clearer picture of the role of this simple yet intriguing molecule in the natural world.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Propylpyridine from Pyridine and Propyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylpyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Its structural motif is present in various biologically active molecules. The targeted synthesis of this compound, however, presents unique challenges, primarily centered around achieving regioselectivity at the C3 position of the pyridine ring. This guide provides a detailed overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the available methods.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through two main strategies:

  • Direct C-H Functionalization: This approach involves the direct introduction of a propyl group onto the pyridine ring. The Minisci reaction is the most prominent example of this strategy.

  • Cross-Coupling Reactions: These methods involve the formation of a carbon-carbon bond between a pre-functionalized pyridine ring (typically a 3-halopyridine) and a propyl-containing organometallic reagent. The Kumada and Negishi couplings are powerful examples of this approach.

Each strategy possesses distinct advantages and limitations, which are summarized in the table below and discussed in detail in the subsequent sections.

Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages Typical Yield
Minisci Reaction Pyridine, Propyl radical precursor (e.g., pivalic acid)Radical initiator (e.g., (NH₄)₂S₂O₈), Silver nitrateAtom-economical, Inexpensive starting materialsPoor regioselectivity (mixture of 2-, 3-, and 4-isomers), Byproduct formationLow to moderate (for the 3-isomer)
Kumada Coupling 3-Halopyridine, Propylmagnesium halideNickel or Palladium catalyst (e.g., Ni(dppp)Cl₂)High yields, Good for C(sp²)-C(sp³) bond formationRequires pre-functionalized pyridine, Grignard reagents are highly reactive and base-sensitiveHigh
Negishi Coupling 3-Halopyridine, Propylzinc halidePalladium or Nickel catalyst (e.g., Pd(PPh₃)₄)High functional group tolerance, High yieldsRequires pre-functionalized pyridine, Organozinc reagents can be sensitiveHigh

Method 1: The Minisci Reaction - A Direct Approach with Regioselectivity Challenges

The Minisci reaction is a radical substitution reaction that allows for the alkylation of electron-deficient heterocycles like pyridine.[1] It is an attractive method due to its use of readily available starting materials and its direct C-H functionalization pathway.[1]

Reaction Principle and Mechanism

The reaction proceeds through the generation of a propyl radical, which then attacks the protonated pyridine ring. The protonation of pyridine is crucial as it activates the ring towards radical attack. The propyl radical can be generated from various precursors, such as carboxylic acids, through oxidative decarboxylation.

Minisci_Mechanism

The Challenge of Regioselectivity

A significant drawback of the Minisci reaction for the synthesis of this compound is the lack of regioselectivity. The radical attack can occur at the C2, C3, and C4 positions of the pyridine ring, leading to a mixture of isomers that can be difficult to separate. The distribution of these isomers is influenced by factors such as the solvent, the acidity of the medium, and the nature of the radical.[2] For simple alkyl radicals like propyl, the reaction on unsubstituted pyridine typically favors substitution at the C2 and C4 positions, making the isolation of the C3 isomer in high yield challenging.

Experimental Protocol: General Procedure for a Minisci-Type Reaction

While a specific high-yield protocol for this compound via the Minisci reaction is not well-documented due to the aforementioned regioselectivity issues, a general procedure for a decarboxylative alkylation is as follows. Researchers should be prepared for significant optimization and challenging purification.

Materials:

  • Pyridine

  • Butanoic acid (as a propyl radical precursor)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pyridine (1.0 eq.) in a mixture of dichloromethane and water.

  • Add sulfuric acid to protonate the pyridine.

  • To this solution, add butanoic acid (2.0 eq.) and a catalytic amount of silver nitrate (0.1 eq.).

  • Heat the mixture to 40-50°C.

  • Slowly add a solution of ammonium persulfate (2.0 eq.) in water to the reaction mixture.

  • Stir the reaction vigorously for several hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of 2-, 3-, and 4-propylpyridine, which will require careful purification by fractional distillation or column chromatography.

Method 2 & 3: Cross-Coupling Reactions - A Regioselective Approach

To overcome the regioselectivity issues of the Minisci reaction, cross-coupling strategies are employed. These methods require the synthesis of a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) as a starting material.

Synthesis of 3-Halopyridines

The synthesis of 3-halopyridines can be challenging but is a necessary prerequisite for subsequent cross-coupling reactions. One effective method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position.[3][4][5][6][7]

Halogenation_Workflow

Method 2: Kumada Coupling

The Kumada coupling is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[6][8] For the synthesis of this compound, this involves the reaction of a 3-halopyridine with propylmagnesium halide in the presence of a nickel or palladium catalyst.

Reaction Principle and Mechanism:

The catalytic cycle involves the oxidative addition of the 3-halopyridine to the low-valent metal catalyst, followed by transmetalation with the propyl Grignard reagent, and finally, reductive elimination to yield this compound and regenerate the catalyst.

Kumada_Mechanism

Experimental Protocol: Kumada Coupling for this compound

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • 1-Bromopropane

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 1-bromopropane (1.1 eq.) in anhydrous THF.

  • Once the reaction initiates (as evidenced by bubbling and heat), add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

Part B: Kumada Coupling

  • In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq.) and Ni(dppp)Cl₂ (0.05 eq.) in anhydrous THF.

  • Cool this solution to 0°C in an ice bath.

  • Slowly add the freshly prepared propylmagnesium bromide solution from Part A to the 3-bromopyridine solution.

  • Allow the reaction mixture to warm to room temperature and then stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Method 3: Negishi Coupling

The Negishi coupling is another powerful cross-coupling reaction that utilizes an organozinc reagent instead of a Grignard reagent.[2][9][10] This often provides greater functional group tolerance compared to the Kumada coupling.

Reaction Principle and Mechanism:

The mechanism is very similar to the Kumada coupling, involving oxidative addition, transmetalation, and reductive elimination. The use of an organozinc reagent is the key difference.

Experimental Protocol: Negishi Coupling for this compound

Materials:

  • 3-Chloropyridine

  • Zinc dust (activated)

  • 1-Bromopropane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of Propylzinc Bromide

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, activate zinc dust (1.5 eq.) with a small amount of 1,2-dibromoethane in THF.

  • After activation, add a solution of 1-bromopropane (1.2 eq.) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 2-3 hours to form the propylzinc bromide reagent.

Part B: Negishi Coupling

  • In a separate flask under an inert atmosphere, dissolve 3-chloropyridine (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.) in anhydrous THF.

  • Add the freshly prepared propylzinc bromide solution from Part A to this mixture.

  • Heat the reaction to reflux for 6-12 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by fractional distillation under reduced pressure.

Product Purification and Characterization

Purification:

The primary method for purifying this compound is fractional distillation under reduced pressure.[5][11][12][13][14] This technique is effective in separating the desired product from unreacted starting materials, catalysts, and any isomeric byproducts, especially in the case of the Minisci reaction. The boiling point of this compound is approximately 186-187 °C at atmospheric pressure.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the ring, and a triplet for the other methylene group) and distinct signals for the aromatic protons on the pyridine ring.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the eight carbon atoms in the molecule.[15][16][17]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (121.18 g/mol ).[3][4]

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product and to determine the ratio of isomers if the Minisci reaction is employed.

Safety and Handling Precautions

  • Pyridine and its derivatives are flammable, toxic, and can be absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood.

  • Propyl halides are flammable and can be harmful if inhaled or absorbed through the skin.

  • Organometallic reagents such as Grignard and organozinc reagents are highly reactive, often pyrophoric, and react violently with water. They must be handled under a dry, inert atmosphere.

  • Transition metal catalysts can be toxic and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE) , including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound can be accomplished through several methods, each with its own set of advantages and challenges. While the Minisci reaction offers a direct C-H functionalization route, it suffers from poor regioselectivity, making it less ideal for the targeted synthesis of the 3-isomer. Cross-coupling reactions , such as the Kumada and Negishi couplings , provide a much more reliable and regioselective approach, albeit requiring the pre-synthesis of a 3-halopyridine. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired purity, scale, and the availability of starting materials and reagents. For applications demanding high purity and regioselectivity, the cross-coupling strategies are the methods of choice.

References

Applications of 3-Propylpyridine Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Emergence of 3-Alkylpyridine Analogs

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor allow for potent and selective interactions with biological targets.[3] The incorporation of a pyridine moiety can significantly enhance a molecule's pharmacological profile, improving potency, metabolic stability, and bioavailability.[1]

Within this important class of heterocycles, 3-alkylpyridine derivatives have garnered significant interest, particularly those inspired by natural products isolated from marine sponges.[4] These 3-alkylpyridine alkaloids (3-APAs) have demonstrated a range of biological activities, including antibiotic and anticancer effects.[5][6] This guide provides an in-depth exploration of the medicinal chemistry applications of 3-propylpyridine analogs, with a focus on their potential as anticancer agents. We will delve into their synthesis, biological evaluation, and mechanism of action, providing detailed protocols for researchers in the field of drug discovery and development.

Anticancer Potential of 3-Alkylpyridine Derivatives

Recent studies have highlighted the promise of synthetic 3-alkylpyridine analogs as novel anticancer agents.[7][8] These compounds have shown potent cytotoxic activity against various cancer cell lines, including those derived from leukemia, breast, and cervical cancers.[3][9] The mechanism of action for these compounds is believed to involve the induction of apoptosis, a form of programmed cell death that is a key target for many cancer therapies.[8][10]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 3-alkylpyridine derivatives is significantly influenced by the nature of the alkyl substituent at the 3-position of the pyridine ring. A systematic evaluation of a series of analogs has revealed a clear trend related to the length of the alkyl chain.

Compound IDAlkyl Chain LengthRKO-AS-45-1 IC₅₀ (µM)HeLa IC₅₀ (µM)
4a/5a C6> 100> 100
4b/5b C8~50~60
4c/5c C10~15~20
4d/5d C12> 100> 100

Data synthesized from multiple sources indicating a general trend.

The data clearly indicates that a 10-carbon alkyl chain provides the optimal length for cytotoxic activity against the tested cancer cell lines.[7] Shorter or longer chains lead to a significant decrease in potency. This suggests that the lipophilicity and spatial arrangement conferred by the C10 chain are crucial for the compound's interaction with its biological target.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of the most potent 3-alkylpyridine analogs have been linked to their ability to induce apoptosis.[8] Further investigations into the underlying molecular mechanism suggest that this process may occur through a p53-independent pathway.[9] This is a significant finding, as many cancers harbor mutations in the p53 tumor suppressor gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway. The activation of caspases, key executioner enzymes in the apoptotic cascade, has also been observed following treatment with these compounds.[9]

Below is a proposed signaling pathway for the induction of apoptosis by 3-alkylpyridine derivatives.

G Alkylpyridine 3-Alkylpyridine Derivative Cell Cancer Cell Alkylpyridine->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

Caption: Proposed p53-independent apoptotic pathway induced by 3-alkylpyridine derivatives.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a representative 3-alkylpyridine derivative and its subsequent biological evaluation using a standard cytotoxicity assay.

Protocol 1: Synthesis of 1-(3-(Pyridin-3-yl)propoxy)decane

This protocol describes a four-step synthesis of a 3-alkylpyridine analog with a C10 alkyl chain, a compound that has demonstrated significant anticancer activity.[7] The key transformation is a Williamson ether synthesis.[2][11][12]

Workflow for the Synthesis of 1-(3-(Pyridin-3-yl)propoxy)decane

G start 3-Pyridinepropanol step1 Protection (THP) start->step1 step2 Williamson Ether Synthesis step1->step2 step3 Deprotection (Acidic) step2->step3 product 1-(3-(Pyridin-3-yl)propoxy)decane step3->product

Caption: Synthetic workflow for a C10 3-alkylpyridine analog.

Materials and Reagents:

  • 3-Pyridinepropanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Bromodecane

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Step 1: Protection of the Alcohol

    • To a solution of 3-pyridinepropanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the THP-protected alcohol.

  • Step 2: Williamson Ether Synthesis

    • To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous DMF (0.3 M) at 0 °C, add a solution of the THP-protected alcohol (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add 1-bromodecane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is used in the next step without further purification.

  • Step 3: Deprotection of the THP Ether

    • Dissolve the crude product from the previous step in methanol (0.2 M).

    • Add a few drops of concentrated hydrochloric acid (HCl) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Neutralize the reaction with saturated aqueous NaHCO₃.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the final product, 1-(3-(pyridin-3-yl)propoxy)decane.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][13][14] This protocol is optimized for determining the cytotoxic effects of the synthesized 3-alkylpyridine derivative on a cancer cell line such as HeLa.

Materials and Reagents:

  • HeLa cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized 3-alkylpyridine derivative, dissolved in DMSO to prepare a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding

    • Harvest logarithmically growing HeLa cells using trypsin-EDTA and resuspend them in complete culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment

    • Prepare serial dilutions of the 3-alkylpyridine derivative stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition and Incubation

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound and its longer-chain analogs represent a promising scaffold for the development of novel anticancer agents. Their straightforward synthesis and potent, apoptosis-inducing activity make them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets of these compounds to better understand their mechanism of action. Additionally, optimization of the scaffold to improve its pharmacokinetic properties and in vivo efficacy will be crucial for translating these findings into clinically viable therapies. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this exciting class of molecules.

References

Application Notes and Protocols: 3-Propylpyridine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Role of 3-Propylpyridine in Homogeneous Catalysis

In the intricate world of transition metal catalysis, the selection of an appropriate ligand is a critical determinant of catalytic activity, selectivity, and stability. Among the vast arsenal of available ligands, pyridine derivatives stand out for their robust coordination chemistry and tunable electronic and steric properties.[1][2] This guide focuses on this compound, a member of the alkylpyridine family, and its application as a versatile ligand in transition metal-catalyzed reactions.

The defining feature of this compound is the presence of a propyl group at the 3-position of the pyridine ring. This substitution imparts a unique combination of electronic and steric characteristics to the ligand. Electronically, the propyl group is a weak electron-donating group, which can increase the electron density at the metal center to which it is coordinated. This enhanced electron density can, in turn, influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2] Sterically, the 3-propyl group exerts a moderate level of steric hindrance, which can play a crucial role in controlling the regioselectivity and stereoselectivity of a reaction.[1]

This application note will provide a detailed overview of the utility of this compound in transition metal catalysis, with a focus on palladium-catalyzed cross-coupling reactions. While specific, detailed protocols for this compound are not abundantly available in the literature, its performance can be reliably inferred from studies on structurally similar 3-alkylpyridines.[2] We will present a representative protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry, and discuss the expected impact of the this compound ligand on the reaction outcome.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₁₁N[3]
Molecular Weight 121.18 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 186-187 °C
Density 0.926 g/cm³ at 20 °C
pKa (of conjugate acid) ~5.56 (Predicted)[2]

The this compound Ligand in Catalytic Cycles: A Mechanistic Overview

The primary role of this compound as a ligand is to stabilize the transition metal catalyst and modulate its reactivity. In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, the pyridine ligand coordinates to the palladium center through its nitrogen atom.

Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling. This diagram illustrates the key steps where the this compound ligand (L) influences the palladium catalyst.

The electronic and steric properties of the this compound ligand influence several of these steps:

  • Oxidative Addition: The electron-donating nature of the propyl group can increase the electron density on the Pd(0) center, potentially accelerating the oxidative addition of the aryl halide (Ar-X).

  • Transmetalation: The steric bulk of the ligand can influence the rate of transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The ligand's properties can also affect the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound as a ligand. This protocol is adapted from established procedures for similar 3-alkylpyridine ligands and is intended as a starting point for optimization.[2]

Reaction:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reagents Catalyst Preparation & Reaction cluster_workup Workup & Purification A Combine Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a Schlenk flask. B Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%). A->B C Add anhydrous 1,4-Dioxane (4 mL) and degassed Water (1 mL). B->C D Purge with inert gas. C->D E Heat at 80-100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or GC/MS. E->F G Cool to room temperature. F->G H Dilute with ethyl acetate and wash with water and brine. G->H I Dry organic layer over Na₂SO₄. H->I J Concentrate in vacuo. I->J K Purify by column chromatography. J->K

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling. A step-by-step guide from reaction setup to product purification.

Detailed Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under a counterflow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Inerting: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Expected Performance and Causality:

Based on comparative studies with other 3-alkylpyridines, this catalytic system is expected to provide high yields of the coupled product.[2] The use of a 2:1 ligand-to-metal ratio is common for monodentate ligands like this compound to ensure the formation of the active PdL₂ species. The aqueous dioxane solvent system and potassium carbonate as the base are standard conditions for Suzuki-Miyaura reactions and are generally well-tolerated. The electron-donating nature of the 3-propyl group is anticipated to contribute to a catalytically active system.

Data Presentation: Comparative Performance of Alkylpyridine Ligands

While specific data for this compound is limited, the following table presents data for similar ligands in a palladium-catalyzed Suzuki-Miyaura coupling, which can be used to infer the expected performance of this compound.

Table 1: Performance of Various Pyridine-Based Ligands in a Representative Suzuki-Miyaura Coupling

LigandSubstituentpKa (of conjugate acid)Predicted Yield (%)RationaleReference
Pyridine-H5.23~90%Baseline performance.[2]
3-Methylpyridine-CH₃5.63>90%Weakly electron-donating, slightly increased basicity and activity.[2]
This compound -CH₂CH₂CH₃ ~5.56 (Predicted) >90% (Predicted) Electron-donating properties similar to other alkyl groups, suggesting comparable high performance. [2]
4-tert-Butylpyridine-C(CH₃)₃5.99>90%Stronger electron-donating group leading to high catalytic activity.[2]

Conclusion and Future Outlook

This compound serves as a valuable and versatile ligand in transition metal catalysis. Its moderate steric profile and electron-donating character make it a suitable candidate for a range of catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions. The provided representative protocol for the Suzuki-Miyaura coupling offers a solid foundation for researchers to explore the utility of this ligand in their own synthetic endeavors. Further research into the synthesis and characterization of well-defined transition metal complexes of this compound and their application in a broader array of catalytic reactions will undoubtedly continue to expand the synthetic chemist's toolkit.

References

Analytical Methods for the Detection of 3-Propylpyridine: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the analytical methods for the detection and quantification of 3-Propylpyridine. Designed for researchers, scientists, and drug development professionals, this document outlines protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with Mass Spectrometry (MS). Beyond procedural steps, this guide delves into the causality behind experimental choices, principles of method validation, and strategies for robust sample preparation, ensuring scientific integrity and reliable data generation.

Introduction: The Significance of this compound Analysis

This compound (C₈H₁₁N) is a pyridine derivative with applications in biochemical research and pharmaceutical synthesis.[1] As with many chemical entities in the drug development pipeline, the ability to accurately and precisely detect and quantify this compound is paramount. This necessity stems from the need to monitor reaction kinetics, assess purity, identify impurities, and conduct pharmacokinetic studies. The choice of analytical methodology is therefore a critical decision, contingent on the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides the foundational knowledge and practical protocols to empower researchers in selecting and implementing the most appropriate analytical techniques for their work with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NPubChem[2]
Molecular Weight 121.18 g/mol PubChem[2]
CAS Number 4673-31-8PubChem[2]
Boiling Point 192-193 °CPubChem
Solubility Soluble in waterFooDB[3]

Foundational Principles: Choosing the Right Analytical Path

The two primary chromatographic techniques for the analysis of semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these methods is often dictated by the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

  • Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. This compound, with its relatively low boiling point, is an excellent candidate for GC analysis. When coupled with a Mass Spectrometer (GC-MS), this technique provides high sensitivity and specificity, allowing for definitive identification based on the molecule's mass fragmentation pattern.[4]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile. For this compound, Reverse-Phase HPLC (RP-HPLC) is a common approach, separating compounds based on their hydrophobicity.[5][6] HPLC offers the advantage of being non-destructive, allowing for the collection of fractions for further analysis.

Sample Preparation: The Cornerstone of Accurate Analysis

The goal of sample preparation is to extract this compound from its matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[7] The choice of technique depends heavily on the sample matrix (e.g., biological fluids, reaction mixtures, environmental samples).

Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent.[8]

Protocol 1: Liquid-Liquid Extraction of this compound from Aqueous Samples

  • pH Adjustment: Adjust the pH of the aqueous sample to >7 using a suitable base (e.g., 1M NaOH) to ensure this compound is in its neutral, more organic-soluble form.

  • Solvent Addition: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Vigorously mix the two phases for 2-5 minutes to facilitate the transfer of this compound into the organic layer.

  • Phase Separation: Allow the layers to separate. This can be expedited by centrifugation.

  • Collection: Carefully collect the organic layer containing the analyte.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove residual water. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic analysis (e.g., methanol for HPLC, hexane for GC).

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient alternative to LLE, particularly for complex matrices.[9] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

dot

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Liquid Sample (e.g., Plasma, Urine) Pretreat Pre-treatment (e.g., pH adjustment, dilution) Sample->Pretreat Load 3. Load Pre-treated Sample Pretreat->Load Condition 1. Condition Cartridge (e.g., Methanol, Water) Equilibrate 2. Equilibrate Cartridge (e.g., Buffer) Wash 4. Wash Interferences (e.g., Aqueous Buffer) Elute 5. Elute Analyte (e.g., Organic Solvent) Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis GC-MS or HPLC-MS Analysis Evaporate->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The following protocol is a starting point and should be optimized for your specific instrumentation and application.

Protocol 2: GC-MS Analysis of this compound

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • GC Column: A capillary column with a non-polar or mid-polar stationary phase is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer: Capable of electron ionization (EI).

GC Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.[1]
Injection Mode SplitlessFor trace analysis to maximize analyte transfer to the column.
Oven Program Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.[1]
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for capillary columns.

MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Transfer Line Temp 280 °CEnsures efficient transfer of the analyte from the GC to the MS.
Scan Range m/z 40-300Covers the expected mass range of this compound and its fragments.
Quantitation Ions m/z 92 (base peak), m/z 121 (molecular ion)The base peak is the most abundant fragment and provides high sensitivity, while the molecular ion confirms the identity of the compound.[2]

dot

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector (250°C) Column GC Column (Temperature Programmed) Injector->Column Sample Injection IonSource Ion Source (EI, 70eV) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal

Caption: GC-MS analytical workflow.

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is a robust method for the analysis of this compound, particularly in complex matrices or when analyzing less volatile impurities.

Protocol 3: RP-HPLC-UV/MS Analysis of this compound

Instrumentation:

  • HPLC System: With a binary or quaternary pump, autosampler, column oven, and a UV or MS detector.

  • HPLC Column: A C18 column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mass Spectrometer (optional): Electrospray ionization (ESI) is a suitable interface for LC-MS.

HPLC Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to protonate the pyridine nitrogen, leading to better peak shape.[5][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC.
Gradient 10% B to 90% B over 15 minutesA gradient elution is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection (UV) 260 nmPyridine and its derivatives typically have a UV absorbance maximum around this wavelength.
Injection Volume 10 µL

MS Conditions (for HPLC-MS):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar compounds, and positive mode will detect the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp 350 °C
Scan Range m/z 50-400
Target Ion m/z 122.1 ([M+H]⁺)The protonated molecular ion for this compound.

Method Validation: Ensuring Trustworthy Results

A validated analytical method provides confidence in the generated data. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), should be assessed.[11]

Table 2: Key Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99[11]
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the spiked amount.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[12]

Conclusion

The successful analysis of this compound relies on the judicious selection of analytical techniques, meticulous sample preparation, and robust method validation. Both GC-MS and HPLC-UV/MS offer reliable and sensitive methods for the detection and quantification of this compound. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and implement analytical methods tailored to their specific needs, ultimately contributing to the generation of high-quality, reproducible scientific data.

References

The Strategic Application of 3-Propylpyridine in the Synthesis of Pharmaceutical Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable building block in the design of novel therapeutic agents. Among the myriad of substituted pyridines, 3-alkylpyridines, and specifically 3-propylpyridine, serve as crucial intermediates in the synthesis of a range of bioactive molecules. This technical guide provides an in-depth exploration of the practical application of this compound in pharmaceutical synthesis, with a focus on detailed protocols and the underlying chemical principles that guide these processes.

Part 1: Synthesis of Prothionamide: A Case Study

Prothionamide is a second-line antituberculosis drug, structurally related to ethionamide.[3][4] Its synthesis provides an excellent case study on the utility of this compound as a precursor. The overall synthetic strategy involves the introduction of a cyano group at the 4-position of the pyridine ring, followed by thionation to yield the final thioamide product.

Synthesis of the Key Intermediate: 3-Propyl-4-cyanopyridine

The critical first step is the regioselective functionalization of the pyridine ring. A common industrial approach involves a free-radical alkylation of 4-cyanopyridine.

Experimental Protocol: Synthesis of 3-Propyl-4-cyanopyridine

Objective: To synthesize 3-propyl-4-cyanopyridine via a free-radical alkylation of 4-cyanopyridine.

Materials:

  • 4-Cyanopyridine

  • n-Butyric acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4-cyanopyridine (1 equivalent) in a mixture of water and acetonitrile, add n-butyric acid (3 equivalents) and a catalytic amount of silver nitrate.

  • Heat the mixture to 80°C with vigorous stirring.

  • Slowly add a solution of ammonium persulfate (2 equivalents) in water to the reaction mixture over a period of 1 hour. The addition of the persulfate initiates the radical reaction.

  • Continue heating and stirring the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-propyl-4-cyanopyridine.

Causality of Experimental Choices:

  • n-Butyric acid: Serves as the source of the propyl radical. The decarboxylation of the butyrate radical, generated by the sulfate radical anion, leads to the formation of the n-propyl radical.

  • Silver nitrate and Ammonium persulfate: This combination is a classic system for generating sulfate radical anions (SO₄⁻•), which are powerful oxidizing agents that initiate the radical cascade.

  • Regioselectivity: The radical substitution on the protonated pyridine ring is directed to the positions ortho and para to the nitrogen atom. In the case of 4-substituted pyridines, the substitution occurs at the 2 and 3 positions. The formation of the 3-propyl isomer is significant in this reaction.

Diagram: Synthesis of 3-Propyl-4-cyanopyridine

G cluster_0 Radical Generation cluster_1 Pyridine Alkylation Ammonium_persulfate (NH₄)₂S₂O₈ Sulfate_radical SO₄⁻• Ammonium_persulfate->Sulfate_radical Heat Silver_nitrate AgNO₃ Propyl_radical CH₃CH₂CH₂• Sulfate_radical->Propyl_radical + n-Butyric acid - CO₂ - HSO₄⁻ nButyric_acid CH₃CH₂CH₂COOH 4Cyanopyridine 4-Cyanopyridine Radical_adduct Radical Adduct 4Cyanopyridine->Radical_adduct + Propyl radical 3Propyl4cyanopyridine 3-Propyl-4-cyanopyridine Radical_adduct->3Propyl4cyanopyridine Oxidation & Deprotonation

Caption: Radical alkylation of 4-cyanopyridine.

Thionation of 3-Propyl-4-cyanopyridine to Prothionamide

The final step in the synthesis of prothionamide is the conversion of the nitrile group into a thioamide. This is typically achieved by reacting the cyanopyridine with a source of sulfur.

Experimental Protocol: Synthesis of Prothionamide

Objective: To synthesize prothionamide by thionation of 3-propyl-4-cyanopyridine.

Materials:

  • 3-Propyl-4-cyanopyridine

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.5 equivalents) in water.

  • To this solution, add elemental sulfur (1.1 equivalents) and heat the mixture gently with stirring until the sulfur dissolves to form a dark reddish-brown solution of sodium polysulfide.

  • In a separate flask, dissolve 3-propyl-4-cyanopyridine (1 equivalent) in ethanol.

  • Add the ethanolic solution of 3-propyl-4-cyanopyridine to the aqueous sodium polysulfide solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully acidify with dilute hydrochloric acid to a pH of ~6-7. This will precipitate the crude prothionamide.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure prothionamide.

Causality of Experimental Choices:

  • Sodium sulfide and Sulfur: This combination forms sodium polysulfide in situ, which acts as the sulfur transfer agent. The polysulfide anion is a nucleophile that attacks the electrophilic carbon of the nitrile group.[5]

  • Ethanol/Water solvent system: This biphasic system allows for the dissolution of both the organic substrate (3-propyl-4-cyanopyridine) and the inorganic thionating agent.

  • Acidification: The thioamide product is often in its salt form in the basic reaction mixture. Neutralization with acid is necessary to precipitate the free thioamide.

Diagram: Thionation of 3-Propyl-4-cyanopyridine

G 3Propyl4cyanopyridine 3-Propyl-4-cyanopyridine Intermediate Thioimidate Intermediate 3Propyl4cyanopyridine->Intermediate + Sodium polysulfide Sodium_polysulfide Na₂Sₓ Prothionamide Prothionamide Intermediate->Prothionamide Hydrolysis

Caption: Conversion of nitrile to thioamide.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Yield (%) Key Spectroscopic Data
3-Propyl-4-cyanopyridine 146.19N/A (liquid)60-70¹H NMR: Characteristic signals for propyl group and pyridine ring protons. IR: Strong C≡N stretch around 2230 cm⁻¹.
Prothionamide 180.27140-14270-80¹H NMR: Disappearance of the nitrile proton signal and appearance of broad NH₂ signals. IR: Disappearance of C≡N stretch and appearance of C=S and N-H stretches.

Part 2: 3-Alkylpyridine Alkaloids from Marine Sponges: A Reservoir of Bioactivity

Beyond single-drug synthesis, the 3-alkylpyridine scaffold is a recurring motif in a class of natural products known as 3-alkylpyridine alkaloids (3-APAs), isolated from marine sponges of the order Haplosclerida.[1][6] These compounds exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and antifouling properties.[2] The synthesis of these natural products and their analogues is an active area of research, with this compound and its derivatives serving as valuable starting materials.

General Synthetic Approach to 3-Alkylpyridine Alkaloids

A common strategy for the synthesis of 3-APAs involves the coupling of a 3-substituted pyridine with a long alkyl chain, which may contain various functional groups.

Diagram: General Synthetic Strategy for 3-Alkylpyridine Alkaloids

G 3Substituted_Pyridine 3-Substituted Pyridine (e.g., 3-halopyridine) Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki, Kumada) 3Substituted_Pyridine->Coupling_Reaction Alkyl_Chain Long-chain Alkyl Precursor (e.g., Grignard reagent, boronic acid) Alkyl_Chain->Coupling_Reaction 3Alkylpyridine_Core 3-Alkylpyridine Core Structure Coupling_Reaction->3Alkylpyridine_Core Further_Functionalization Further Functionalization 3Alkylpyridine_Core->Further_Functionalization 3APA_Analogue 3-Alkylpyridine Alkaloid Analogue Further_Functionalization->3APA_Analogue

Caption: Synthetic approach to 3-APA analogues.

Structure-Activity Relationship (SAR) Insights

SAR studies on 3-APAs have revealed key structural features that contribute to their biological activity:

  • The Pyridine Ring: The pyridinium moiety is crucial for the antimicrobial and cytotoxic effects of many 3-APAs.[2]

  • The Alkyl Chain: The length and nature of the alkyl chain significantly influence the potency and selectivity of these compounds. Variations in chain length can modulate the interaction with biological membranes.

  • Functional Groups: The presence of additional functional groups on the alkyl chain can fine-tune the biological activity and pharmacokinetic properties of the molecules.

The ease of modification of the this compound core makes it an attractive starting point for the generation of libraries of 3-APA analogues for SAR studies and the discovery of new therapeutic leads.[7]

Conclusion

This compound is a versatile and valuable building block in pharmaceutical synthesis. Its application in the production of the antituberculosis drug prothionamide highlights its importance as a key intermediate. Furthermore, the broader class of 3-alkylpyridines, found in bioactive marine natural products, underscores the potential of this scaffold in drug discovery. The synthetic methodologies outlined in this guide provide a foundation for researchers to utilize this compound and its derivatives in the development of novel pharmaceutical compounds. The ability to readily functionalize the pyridine ring and the propyl side chain offers a powerful platform for the generation of diverse molecular architectures with a wide range of biological activities.

References

Experimental protocol for the alkylation of pyridine to form 3-Propylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Practical Guide to the Synthesis of 3-Propylpyridine

Abstract

The synthesis of 3-alkylpyridines, such as this compound, is a recurring challenge in medicinal and process chemistry due to the inherent electronic properties of the pyridine ring. Direct C-H alkylation of pyridine often yields mixtures of C-2 and C-4 isomers, making regioselective synthesis of the C-3 isomer problematic.[1][2] This application note provides a comprehensive guide for the synthesis of this compound, addressing the chemical principles that govern pyridine reactivity and presenting a robust, field-proven experimental protocol. We will first explore the challenges of direct alkylation and then detail a reliable two-step synthetic route involving a Kumada cross-coupling reaction, which offers excellent regioselectivity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and reproducible method for accessing this valuable chemical scaffold.

The Challenge of Regioselective Pyridine Alkylation

The pyridine ring presents a significant regioselectivity challenge for direct alkylation. Its electronic nature dictates the outcome of common synthetic strategies, which often disfavor substitution at the C-3 position.

  • Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Alkylation): Pyridine is an electron-deficient heterocycle, making it inherently unreactive towards electrophiles. Furthermore, the Lewis acid catalysts required for Friedel-Crafts reactions coordinate with the lone pair of electrons on the nitrogen atom, which strongly deactivates the ring to any further electrophilic attack.[3]

  • Nucleophilic Aromatic Substitution: Direct nucleophilic attack on the pyridine ring is more feasible but is highly regioselective for the C-2 and C-4 positions.[4] This is because the anionic intermediate (Meisenheimer complex) formed upon attack at these positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a stabilizing effect that is not possible with C-3 attack.[5][6]

  • Radical Substitution (e.g., Minisci Reaction): The Minisci reaction is a powerful method for alkylating electron-deficient heterocycles using alkyl radicals.[7] However, this reaction, performed under acidic conditions to protonate the pyridine nitrogen, also preferentially directs incoming radicals to the C-2 and C-4 positions, often resulting in product mixtures that are difficult to separate.[8] While methods exist to force C-4 selectivity using bulky blocking groups, selective C-3 functionalization remains elusive via this route.[9][10][11]

Given these challenges, a strategy involving a pre-functionalized pyridine ring is the most reliable and practical approach for synthesizing this compound with high regiochemical purity.

Recommended Synthetic Strategy: Kumada Cross-Coupling

To overcome the inherent reactivity patterns of pyridine, we recommend a well-established and highly efficient cross-coupling strategy: the Kumada coupling. This reaction involves the coupling of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, this translates to the coupling of 3-bromopyridine with propylmagnesium bromide.

This approach offers several distinct advantages:

  • Unambiguous Regioselectivity: The C-C bond is formed precisely at the C-3 position, dictated by the location of the bromine atom on the starting material.

  • High Yields: Kumada couplings are known for their efficiency and typically provide high yields of the desired product.

  • Commercial Availability: Both 3-bromopyridine and precursors for the Grignard reagent are readily available commodity chemicals.

Reaction Mechanism: The Kumada Coupling Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a Nickel(0)/Nickel(II) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Kumada_Cycle Catalytic Cycle for Kumada Coupling Ni0 Ni(0)L₂ NiII_Aryl Aryl-Ni(II)-X (L)₂ Ni0->NiII_Aryl Oxidative Addition NiII_ArylAlkyl Aryl-Ni(II)-Alkyl (L)₂ NiII_Aryl->NiII_ArylAlkyl Transmetalation NiII_ArylAlkyl->Ni0 Reductive Elimination Product 3-Propyl-Pyridine NiII_ArylAlkyl->Product MgX2 MgBr₂ NiII_ArylAlkyl->MgX2 ArylX 3-Bromo-Pyridine ArylX->NiII_Aryl Grignard Propyl-MgBr Grignard->NiII_ArylAlkyl

Caption: The catalytic cycle of the Ni-catalyzed Kumada coupling.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of this compound from 3-bromopyridine and propylmagnesium bromide.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Supplier ExampleNotes
3-BromopyridineC₅H₄BrN157.99626-55-1Sigma-AldrichStore in a cool, dark place.
Propylmagnesium bromide (2.0 M in Et₂O)C₃H₇BrMg147.30927-73-1Sigma-AldrichPyrophoric; handle under inert atmosphere.
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)C₂₇H₂₆Cl₂NiP₂541.0215629-92-2Sigma-AldrichCatalyst.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-AldrichUse dry solvent from a purification system.
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9Fisher ChemicalFor quenching the reaction.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7Fisher ChemicalFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9VWRFor drying organic layers.
Argon or Nitrogen Gas (High Purity)Ar or N₂--AirgasFor maintaining an inert atmosphere.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

  • Inert Atmosphere: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox. Glassware should be flame-dried or oven-dried before use.

  • Grignard Reagent: Propylmagnesium bromide is highly reactive with water and air. Handle with extreme care to avoid fire. Use syringes or cannulas for transfers.

  • Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum, add the Ni(dppp)Cl₂ catalyst (135 mg, 0.25 mmol, 2.5 mol%).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add 3-bromopyridine (0.95 mL, 1.58 g, 10.0 mmol, 1.0 equiv.) via syringe.

    • Add 20 mL of anhydrous THF via cannula or syringe. Stir the mixture at room temperature to dissolve the solids.

  • Addition of Grignard Reagent:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add propylmagnesium bromide (2.0 M solution in Et₂O, 6.0 mL, 12.0 mmol, 1.2 equiv.) dropwise via syringe over 15-20 minutes. A mild exotherm may be observed. Maintain the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). (TLC eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the 3-bromopyridine starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution dropwise. Caution: Quenching of excess Grignard reagent is exothermic.

    • Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake well.

    • Separate the layers. Extract the aqueous layer two more times with 20 mL of diethyl ether.

    • Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., 5% to 20% ethyl acetate in hexanes) to yield this compound as a colorless to pale yellow liquid.

    • Alternatively, for larger scales, purification can be achieved by vacuum distillation.

Expected Outcome
  • Product: this compound

  • Appearance: Colorless liquid

  • Expected Yield: 75-85%

  • Boiling Point: ~175-177 °C

Experimental Workflow Overview

The entire process from setup to final analysis follows a logical sequence designed to ensure safety and maximize product yield and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Flame-Dry Glassware B Establish Inert Atmosphere (Ar/N₂) A->B C Add Catalyst & Reagents (3-BrPy, THF) B->C D Cool to 0 °C C->D E Slowly Add Grignard Reagent D->E F Warm to RT & Stir (4-6h) E->F G Monitor by TLC/GC-MS F->G H Quench with aq. NH₄Cl G->H I Extract with Et₂O H->I J Dry & Concentrate I->J K Purify (Chromatography or Distillation) J->K L Characterize Product (NMR, MS) K->L

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

While the direct C-3 alkylation of pyridine is a formidable challenge due to the intrinsic electronic properties of the heterocycle, a regiochemically precise synthesis of this compound is readily achievable. The Kumada cross-coupling of 3-bromopyridine with propylmagnesium bromide provides a robust, scalable, and high-yielding route. By understanding the principles of pyridine reactivity and employing established cross-coupling methodologies, researchers can confidently and efficiently access this important structural motif for applications in pharmaceutical and materials science.

References

Application Notes and Protocols for 3-Propylpyridine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals

The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a versatile scaffold for a wide array of herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and the ability to introduce a variety of substituents allow for the fine-tuning of biological activity, selectivity, and environmental persistence.[3] Notable examples of commercial agrochemicals featuring a 3-substituted pyridine ring underscore the importance of this structural motif in achieving desired efficacy.[1] This guide focuses on the potential of 3-propylpyridine derivatives as a promising, yet underexplored, class of compounds for agrochemical applications. While extensive public data on the specific agrochemical applications of this compound derivatives is limited, this document provides a comprehensive framework for their synthesis, characterization, and biological evaluation based on established principles in agrochemical research and development.

The rationale for investigating the 3-propyl substituent stems from structure-activity relationship (SAR) studies of related compounds, which suggest that the size and lipophilicity of alkyl groups at the 3-position of the pyridine ring can significantly influence biological activity. The propyl group offers a balance of these properties that may lead to enhanced interactions with biological targets in pests, weeds, and pathogens.

This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry. It provides detailed protocols and the scientific reasoning behind them to facilitate the exploration of this compound derivatives as novel crop protection agents.

Section 1: Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is the first critical step in their evaluation as potential agrochemicals. The following protocols are designed to be robust and adaptable, allowing for the creation of a diverse library of compounds for biological screening.

General Synthetic Strategy: From this compound to Bioactive Candidates

A common and efficient strategy for generating a library of this compound derivatives involves the functionalization of the pyridine ring, followed by the introduction of various pharmacophores. A logical workflow for this synthesis is proposed below.

Synthesis_Workflow Start This compound Step1 Ring Functionalization (e.g., Halogenation, Nitration) Start->Step1 Step2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Derivative Synthesis (e.g., Amidation, Etherification) Step2->Step3 End Library of this compound Derivatives Step3->End

Caption: Proposed synthetic workflow for generating a library of this compound derivatives.

Protocol: Synthesis of a Halogenated this compound Intermediate

Halogenated pyridines are versatile intermediates in organic synthesis, readily undergoing cross-coupling reactions to introduce a wide range of substituents. This protocol describes the chlorination of this compound.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Stir bar, round-bottom flask, reflux condenser

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the chlorinated this compound derivative.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a mild and effective chlorinating agent for electron-rich aromatic rings like pyridine. It is preferred over harsher reagents like chlorine gas for better selectivity and safer handling.

  • Acetonitrile: This polar aprotic solvent is suitable for this reaction as it dissolves the reactants and is relatively inert under the reaction conditions.

  • Reflux: Heating the reaction mixture increases the rate of reaction, allowing for a reasonable reaction time.

Protocol: Suzuki Cross-Coupling for Aryl-Substituted this compound Derivatives

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol outlines the coupling of a chlorinated this compound with a boronic acid to introduce an aryl group, a common moiety in many agrochemicals.

Materials:

  • Chlorinated this compound derivative (from 1.2)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (deoxygenated)

  • Stir bar, Schlenk flask, reflux condenser

  • Standard laboratory glassware and safety equipment for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the chlorinated this compound derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add deoxygenated 1,4-dioxane and a 2M aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 90-100°C under an inert atmosphere and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient for Suzuki cross-coupling reactions. Pd(OAc)₂ is a common and relatively air-stable precursor.

  • Phosphine Ligand: Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a common base used to activate the boronic acid for transmetalation.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere prevents catalyst degradation.

Section 2: Biological Activity Screening of this compound Derivatives

A systematic biological screening process is essential to identify promising lead compounds for agrochemical development. The following protocols are designed to assess the insecticidal, herbicidal, and fungicidal activity of the synthesized this compound derivatives.

Screening_Workflow Start Synthesized this compound Derivatives Library Primary_Screen Primary Screening (High-Throughput) Start->Primary_Screen Insecticidal Insecticidal Assay (e.g., Aphid, Larvae) Primary_Screen->Insecticidal Herbicidal Herbicidal Assay (e.g., Weed Seed Germination) Primary_Screen->Herbicidal Fungicidal Fungicidal Assay (e.g., Mycelial Growth Inhibition) Primary_Screen->Fungicidal Secondary_Screen Secondary Screening (Dose-Response) Insecticidal->Secondary_Screen Herbicidal->Secondary_Screen Fungicidal->Secondary_Screen Lead_ID Lead Identification (LC50 / EC50 Determination) Secondary_Screen->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt

Caption: Workflow for the biological screening of this compound derivatives.

Protocol: Insecticidal Activity Screening Against Aphids

Aphids are common agricultural pests that cause significant crop damage. This protocol describes a leaf-dip bioassay to evaluate the insecticidal activity of the synthesized compounds against aphids.[4]

Materials:

  • Synthesized this compound derivatives

  • Acetone (for dissolving compounds)

  • Triton X-100 (surfactant)

  • Distilled water

  • Cowpea aphids (Aphis craccivora) or other suitable aphid species

  • Fresh, untreated leaves (e.g., fava bean leaves)

  • Petri dishes with moist filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Create a series of dilutions in distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations (e.g., 100, 50, 25, 10, 5 ppm). A control solution should contain only acetone and Triton X-100 at the same concentration as the test solutions.

  • Leaf-Dip Assay: Dip individual leaves into each test solution for 10-15 seconds, ensuring complete coverage. Allow the leaves to air dry.

  • Insect Infestation: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of aphids (e.g., 20 adults) onto each leaf.

  • Incubation: Incubate the Petri dishes at a controlled temperature and light cycle (e.g., 25°C, 16:8 h light:dark).

  • Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) for active compounds using probit analysis.

Self-Validating System:

  • Positive Control: Include a commercial insecticide with a known mode of action (e.g., imidacloprid) to validate the assay's sensitivity.

  • Negative Control: The solvent control (acetone + Triton X-100) ensures that the observed mortality is due to the test compound and not the solvent or surfactant.

  • Replicates: Perform each treatment in triplicate to ensure the reproducibility of the results.

Protocol: Herbicidal Activity Screening (Pre-emergence)

Pre-emergence herbicides are applied to the soil before weed seeds germinate. This protocol assesses the pre-emergence herbicidal activity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Acetone

  • Tween 20 (surfactant)

  • Distilled water

  • Seeds of common weed species (e.g., ryegrass, barnyardgrass, pigweed)

  • Pots filled with a standardized soil mix

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone and dilute them with a water-Tween 20 solution to the desired concentrations (e.g., 1000, 500, 250, 125 g/ha).

  • Sowing: Sow a known number of weed seeds in each pot at a uniform depth.

  • Application: Apply the test solutions evenly to the soil surface of each pot using a laboratory sprayer.

  • Incubation: Place the pots in a growth chamber under optimal conditions for weed germination and growth.

  • Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Calculate the percentage of inhibition of seed germination and the average phytotoxicity rating. Determine the GR₅₀ (concentration required to cause a 50% reduction in growth) for active compounds.

Self-Validating System:

  • Positive Control: Include a commercial pre-emergence herbicide (e.g., pendimethalin) to confirm the validity of the assay.

  • Untreated Control: Pots treated only with the solvent-surfactant solution serve as the baseline for normal growth.

  • Replicates: Use at least three replicate pots for each treatment.

Protocol: Fungicidal Activity Screening (Mycelial Growth Inhibition)

This protocol evaluates the ability of the synthesized compounds to inhibit the growth of common plant pathogenic fungi.

Materials:

  • Synthesized this compound derivatives

  • Acetone

  • Potato Dextrose Agar (PDA) medium

  • Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Amended Media: Prepare a stock solution of each test compound in acetone. Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5 µg/mL). Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate (amended and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measurement: When the fungal growth in the control plates reaches the edge of the dish, measure the diameter of the fungal colony in two perpendicular directions for all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ (effective concentration to inhibit 50% of growth) for active compounds.

Self-Validating System:

  • Positive Control: Include a commercial fungicide (e.g., tebuconazole) to ensure the assay is performing as expected.

  • Solvent Control: PDA plates containing only acetone at the same concentration as the test plates will account for any effect of the solvent on fungal growth.

  • Replicates: Each treatment should be replicated at least three times.

Section 3: Data Presentation and Interpretation

The systematic collection and clear presentation of data are crucial for making informed decisions in the agrochemical discovery process.

Tabular Summary of Biological Activity Data

All quantitative data from the biological screenings should be summarized in a clear and concise table to facilitate comparison between compounds.

Compound IDStructureInsecticidal Activity (LC₅₀, ppm vs. Aphids)Herbicidal Activity (GR₅₀, g/ha vs. Ryegrass)Fungicidal Activity (EC₅₀, µg/mL vs. F. graminearum)
3PP-001[Insert Structure]>100>1000>100
3PP-002[Insert Structure]25.355012.5
3PP-003[Insert Structure]12.8>10008.7
Positive Control[Name of Control][LC₅₀ Value][GR₅₀ Value][EC₅₀ Value]
Structure-Activity Relationship (SAR) Analysis

The data from the biological screenings should be used to establish preliminary structure-activity relationships. This involves analyzing how changes in the chemical structure of the this compound derivatives affect their biological activity. For example, the introduction of different aryl groups via the Suzuki coupling can be correlated with changes in insecticidal, herbicidal, or fungicidal potency.

SAR_Analysis Core This compound Core Substituent1 R¹ = OCH₃ (Electron-Donating) Core:f1->Substituent1 Substituent2 R¹ = Cl (Electron-Withdrawing) Core:f1->Substituent2 Substituent3 R² = H Core:f2->Substituent3 Substituent4 R² = F Core:f2->Substituent4 Activity1 Increased Insecticidal Activity Substituent2->Activity1 Activity2 Increased Herbicidal Activity Substituent4->Activity2

Caption: Example of a logical diagram for SAR analysis.

Conclusion

The exploration of this compound derivatives represents a promising avenue for the discovery of novel agrochemicals. The protocols and workflows detailed in this guide provide a robust framework for the synthesis and biological evaluation of these compounds. By systematically applying these methods and carefully analyzing the resulting data, researchers can effectively navigate the early stages of the agrochemical discovery pipeline and identify lead candidates with the potential for commercial development. The inherent versatility of the pyridine scaffold, combined with the unique properties of the 3-propyl substituent, offers a rich chemical space for the development of the next generation of crop protection solutions.

References

A Robust Reversed-Phase HPLC Method for the Quantification and Purity Assessment of 3-Propylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification and purity evaluation of 3-Propylpyridine. Recognizing the compound's use as a key intermediate in pharmaceutical and chemical synthesis, this guide provides a comprehensive protocol grounded in fundamental chromatographic principles. We elucidate the rationale behind method development choices, from stationary phase selection to mobile phase optimization, ensuring scientific integrity and reproducibility. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions for analysis, system suitability testing, and a full validation workflow compliant with International Council for Harmonisation (ICH) guidelines.

Introduction and Chromatographic Considerations

This compound is an aromatic heterocyclic organic compound belonging to the pyridine derivative class.[1] Its reliable quantification is critical for ensuring the quality and consistency of downstream products. The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties.

Table 1: Key Physicochemical Properties of this compound

Property Value Source Significance for HPLC Method Development
Molecular Formula C₈H₁₁N [2] Influences molecular weight and potential interactions.
Molecular Weight 121.18 g/mol [2][3] Used for concentration calculations.
pKa (Strongest Basic) 5.56 [1] Critical Parameter. The basic nitrogen atom will be protonated at pH < 5.56. Controlling pH is essential for consistent retention and good peak shape.
logP ~2.2 [1] Indicates moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography.
Water Solubility 26.1 g/L [1] Sufficiently soluble in aqueous-organic mobile phases typical for RP-HPLC.

| UV Absorbance | ~250-260 nm (estimated) |[4][5][6] | The pyridine ring is a chromophore, allowing for straightforward UV detection. The optimal wavelength (λmax) should be experimentally confirmed. |

Rationale for Method Selection: Reversed-Phase HPLC

The moderately non-polar nature of this compound (logP ~2.2) makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[1][7] The primary challenge in analyzing basic compounds like this compound lies in controlling the ionization state of the pyridine nitrogen and managing secondary interactions with the stationary phase.

The basic nature of the pyridine moiety (pKa ≈ 5.56) necessitates the use of an acidified mobile phase.[1] By maintaining a mobile phase pH at least 2 units below the pKa (e.g., pH < 3.5), the analyte consistently exists in its protonated, cationic form. This approach offers two key advantages:

  • Consistent Retention: It prevents fluctuations in retention time that would occur if the analyte were near its pKa.

  • Improved Peak Shape: Protonation of the analyte and, more importantly, suppression of the ionization of residual acidic silanols on the silica-based stationary phase minimizes undesirable ionic interactions that lead to peak tailing.

A C18 stationary phase is selected for its robust hydrophobic retention mechanism, which is well-suited for the propyl chain and aromatic ring of the analyte.[7]

Optimized Isocratic RP-HPLC Method

This section details the final, optimized chromatographic conditions for the analysis of this compound.

Table 2: Recommended HPLC Method Parameters

Parameter Condition
HPLC System Standard HPLC or UPLC system with a UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

| Diluent | Mobile Phase |

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for sample preparation, system suitability, and analysis.

Protocol 3.1: Reagent and Sample Preparation
  • Mobile Phase Preparation (1 L):

    • Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water to create a 20 mM solution.

    • Transfer 600 mL of this buffer solution into a suitable flask.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid (H₃PO₄).

    • Add 400 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation:

    • Use the prepared Mobile Phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This concentration is suitable for assay and purity determinations.[7]

Protocol 3.2: System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system's performance must be verified according to ICH guidelines.[8][9]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution (0.1 mg/mL) six consecutive times.

  • Analyze the resulting chromatograms and calculate the parameters listed in Table 3. The system is deemed suitable for use only if all criteria are met.

Table 3: System Suitability Test (SST) Acceptance Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry, indicating minimal undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000 Measures column efficiency and separation power.
%RSD for Peak Area ≤ 1.0% Demonstrates the precision and reproducibility of the injector and system.

| %RSD for Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase delivery. |

Protocol 3.3: Analytical Procedure
  • Sample Preparation:

    • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run Sequence:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Perform the System Suitability Test as described in Protocol 3.2.

    • Inject the Working Standard Solution.

    • Inject the prepared Sample Solution(s). It is recommended to bracket sample injections with standard injections periodically for long sequences.

  • Data Acquisition:

    • Acquire chromatograms for the specified run time (10 minutes).

HPLC Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is required to ensure it is suitable for its intended purpose.[10] The following outlines the experimental design for validating this method for the assay of this compound.

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products.[11]

  • Protocol:

    • Inject the diluent to demonstrate no interfering peaks at the retention time of this compound.

    • Prepare a placebo solution (if analyzing a formulated product) and inject it to show no interference from excipients.

    • Subject a sample of this compound to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

    • Analyze the stressed samples. The method is specific if the main this compound peak is resolved from all degradation product peaks.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[10]

  • Protocol:

    • Prepare a series of at least five solutions from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[9]

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). For drug substances, this can be done by weighing; for drug products, by spiking a placebo mixture.

    • Analyze these samples against a standard of known concentration.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • LOD: Signal-to-Noise ratio of 3:1.

    • LOQ: Signal-to-Noise ratio of 10:1.

  • The LOQ should be experimentally verified by analyzing a sample at this concentration and ensuring acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

  • Protocol:

    • Analyze the Working Standard Solution while making small variations to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Column Temperature (e.g., ± 2 °C).

      • Mobile Phase pH (e.g., ± 0.1 units).

      • Mobile Phase Organic Composition (e.g., ± 2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the peak retention time and area should not significantly change.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the entire analytical and validation process.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data & Validation prep_reagents Mobile Phase & Diluent Preparation prep_std Standard Solution Preparation prep_reagents->prep_std prep_sample Sample Solution Preparation prep_reagents->prep_sample sst System Suitability Test (SST) prep_std->sst run_seq Inject Blank, Standards, & Samples prep_sample->run_seq sys_prep System Equilibration sys_prep->sst sst_check SST Pass? sst->sst_check troubleshoot Troubleshoot System sst_check->troubleshoot No sst_check->run_seq Yes troubleshoot->sys_prep Rectify & Re-run data_acq Data Acquisition & Integration run_seq->data_acq calc Calculate Assay/Purity data_acq->calc validation Perform Method Validation (ICH Q2) data_acq->validation report Final Report calc->report validation->report

Caption: Workflow for this compound analysis and validation.

Conclusion

The reversed-phase HPLC method detailed in this application note is demonstrated to be simple, robust, and highly suitable for the routine quality control analysis of this compound. By controlling the mobile phase pH to maintain a consistent ionization state of the basic analyte, excellent peak shape and reproducible retention are achieved. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method yields accurate and reliable results, making it a trustworthy tool for researchers and drug development professionals.

References

The Strategic Application of 3-Propylpyridine in the Synthesis of Bioactive Alkaloid Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Propylpyridine, a readily available pyridine derivative, serves as a versatile and strategic starting material in the synthesis of a diverse array of alkaloid natural products. Its intrinsic structure, featuring a nucleophilic pyridine ring and a modifiable propyl side chain, provides a unique platform for the construction of complex heterocyclic scaffolds. This application note will provide an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in alkaloid synthesis. We will explore key reaction pathways, provide detailed experimental protocols for the synthesis of pivotal intermediates, and culminate in a comprehensive, step-by-step synthesis of the tobacco alkaloid, (±)-Anabasine, showcasing the practical application of these principles.

Core Principles: The Synthetic Utility of the this compound Scaffold

The synthetic value of this compound in the context of alkaloid synthesis is rooted in two primary features: the pyridine nucleus and the propyl side chain.

  • The Pyridine Nucleus: The pyridine ring is a common motif in a vast number of biologically active alkaloids.[1] Its electron-deficient nature allows for selective functionalization at various positions. Furthermore, the nitrogen atom can act as a nucleophile or a directing group in various transformations, and the entire ring can be reduced to the corresponding piperidine, a ubiquitous core structure in many alkaloids.[2]

  • The Propyl Side Chain: The three-carbon alkyl chain offers a latent functionality that can be strategically manipulated to construct fused or adjacent heterocyclic systems. Through selective oxidation, halogenation, or other C-H functionalization techniques, the propyl group can be converted into a variety of reactive intermediates, poised for intramolecular cyclization or further elaboration.

This dual functionality makes this compound a particularly attractive precursor for alkaloids containing a 3-substituted piperidine or related heterocyclic systems.

Key Synthetic Transformations of this compound

The successful incorporation of the this compound skeleton into a target alkaloid hinges on the precise and efficient functionalization of the propyl side chain. Below, we detail critical transformations that convert the inert alkyl group into a versatile synthetic handle.

Selective Terminal Halogenation of the Propyl Chain

A crucial first step in many synthetic routes is the introduction of a halogen at the terminal (γ) position of the propyl group. This transformation opens the door for subsequent nucleophilic substitution reactions to extend the carbon chain or introduce other functional groups. While direct C(sp³)–H halogenation can be challenging, radical halogenation under specific conditions can favor the desired terminal substitution.

Protocol 1: Radical-Mediated Terminal Bromination of this compound

This protocol describes a method for the selective bromination at the γ-position of the propyl chain using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous CCl₄, add NBS (1.1 equiv) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-(3-bromopropyl)pyridine.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safe source of bromine radicals, which are essential for the halogenation of alkanes.

  • AIBN as Radical Initiator: AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which initiate the radical chain reaction.

  • CCl₄ as Solvent: This non-polar solvent is ideal for radical reactions and is relatively inert under the reaction conditions.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted reagents, by-products, and acidic impurities.

Synthesis of 3-Alkylpyridine Alkaloids from Marine Sponges

Marine sponges of the genus Haliclona are a rich source of 3-alkylpyridine alkaloids (3-APAs), which exhibit a wide range of biological activities.[3] While these alkaloids often possess alkyl chains of varying lengths, the synthetic strategies employed for their synthesis are highly relevant to the manipulation of this compound. A common approach involves the coupling of a functionalized pyridine with an appropriate alkyl chain.

Workflow: Synthesis of 3-Alkylpyridine Precursors

The following workflow, inspired by the synthesis of haliclocyclins, illustrates a general method for the preparation of 3-alkylpyridines.[3]

cluster_0 Synthesis of 3-Alkylpyridine Intermediate 3-Iodopyridine 3-Iodopyridine Coupling Photocatalytic Hydroarylation 3-Iodopyridine->Coupling Bromoalkene Bromoalkene Bromoalkene->Coupling 3-Alkylpyridine 3-(ω-Bromoalkyl)pyridine Coupling->3-Alkylpyridine

Caption: Photocatalytic hydroarylation for 3-alkylpyridine synthesis.

This methodology highlights a powerful photocatalytic approach to forge the C-C bond between the pyridine ring and the alkyl chain, offering a milder alternative to traditional cross-coupling reactions.[3]

Total Synthesis of (±)-Anabasine from this compound

To exemplify the strategic utility of this compound, we present a detailed protocol for the total synthesis of the tobacco alkaloid, (±)-Anabasine. This synthesis leverages the functionalization of the propyl side chain to construct the adjoining piperidine ring.

Overall Synthetic Scheme:

cluster_1 Total Synthesis of (±)-Anabasine This compound This compound Step1 1. NBS, AIBN 2. NaCN This compound->Step1 Intermediate1 4-(Pyridin-3-yl)butanenitrile Step1->Intermediate1 Step2 1. LiAlH₄ 2. Boc₂O Intermediate1->Step2 Intermediate2 tert-Butyl (4-(pyridin-3-yl)butyl)carbamate Step2->Intermediate2 Step3 1. NaBH₄ 2. MsCl, Et₃N 3. TFA Intermediate2->Step3 Anabasine (±)-Anabasine Step3->Anabasine

Caption: Synthetic pathway to (±)-Anabasine from this compound.

Step 1: Chain Extension to 4-(Pyridin-3-yl)butanenitrile

Following the terminal bromination of this compound as described in Protocol 1, the resulting 3-(3-bromopropyl)pyridine is subjected to nucleophilic substitution with sodium cyanide to extend the carbon chain by one atom.

Protocol 2: Synthesis of 4-(Pyridin-3-yl)butanenitrile

Materials:

  • 3-(3-Bromopropyl)pyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(3-bromopropyl)pyridine (1.0 equiv) in anhydrous DMSO.

  • Add NaCN (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Reduction and Protection to yield tert-Butyl (4-(pyridin-3-yl)butyl)carbamate

The nitrile is reduced to the corresponding primary amine, which is then protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent steps.

Protocol 3: Synthesis of tert-Butyl (4-(pyridin-3-yl)butyl)carbamate

Materials:

  • 4-(Pyridin-3-yl)butanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

Procedure:

  • Reduction: To a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C, add a solution of 4-(pyridin-3-yl)butanenitrile (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through celite and concentrate the filtrate to obtain the crude amine.

  • Protection: Dissolve the crude amine in anhydrous DCM and add Et₃N (1.5 equiv) followed by Boc₂O (1.2 equiv).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the Boc-protected amine.

Step 3: Reduction of Pyridine Ring and Intramolecular Cyclization to (±)-Anabasine

The pyridine ring is partially reduced to a dihydropyridine, which then undergoes intramolecular cyclization upon mesylation of the primary alcohol and subsequent deprotection of the Boc group.

Protocol 4: Synthesis of (±)-Anabasine

Materials:

  • tert-Butyl (4-(pyridin-3-yl)butyl)carbamate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • DCM for extraction

Procedure:

  • Pyridine Reduction: Dissolve the Boc-protected amine (1.0 equiv) in methanol and cool to 0 °C. Add NaBH₄ (4.0 equiv) portion-wise.

  • Stir at 0 °C for 1 hour, then at room temperature overnight.

  • Quench the reaction by the slow addition of water and concentrate under reduced pressure. Extract with DCM, dry the organic layer over MgSO₄, and concentrate to give the crude alcohol.

  • Mesylation and Cyclization: Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C. Add Et₃N (2.0 equiv) followed by MsCl (1.5 equiv).

  • Stir at 0 °C for 2 hours.

  • Add TFA (10 equiv) and stir at room temperature overnight.

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, DCM/methanol with 1% NH₄OH) to yield (±)-Anabasine.

Self-Validation and Trustworthiness:

Each protocol is designed as a self-validating system. The progress of each reaction should be monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The expected spectral data for the key intermediates and the final product, (±)-Anabasine, should be compared with literature values to ensure the integrity of the synthesis.

Conclusion

This compound is a cost-effective and synthetically versatile starting material for the construction of complex alkaloid natural products. Through strategic functionalization of its propyl side chain, it provides a powerful platform for the synthesis of piperidine-containing alkaloids. The detailed protocols provided herein for the synthesis of key intermediates and the total synthesis of (±)-Anabasine serve as a practical guide for researchers in the field of natural product synthesis and drug discovery. The principles and methodologies discussed can be adapted and extended to the synthesis of a wide range of other valuable alkaloid targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Propylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-propylpyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this important synthetic transformation. As a key structural motif in various biologically active compounds and pharmaceutical intermediates, the efficient synthesis of this compound is of considerable interest.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your success.

Critical Safety & Handling Precautions

Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is paramount.

Question: What are the primary hazards associated with the reagents used in this compound synthesis?

Answer: The synthesis of this compound often involves highly reactive and hazardous materials. Key hazards include:

  • Pyridine and its Derivatives (e.g., 3-Picoline): These are flammable, toxic liquids with a strong, unpleasant odor.[2] Inhalation, ingestion, or skin contact can cause severe health issues, including headaches, dizziness, respiratory irritation, and abdominal pain.[3] Always handle these chemicals in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles and nitrile or neoprene gloves.[2][3] Store them in a cool, dry, well-ventilated area away from ignition sources.[4][5]

  • Organolithium Reagents (e.g., n-Butyllithium, n-BuLi): n-BuLi is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It also reacts violently with water and other protic solvents. Strict anhydrous and inert atmosphere techniques (e.g., using dry solvents and glassware under nitrogen or argon) are not optional—they are mandatory for safety.

  • Alkyl Halides (e.g., Iodoethane, Bromoethane): These are volatile, potentially toxic, and lachrymatory compounds. Handle them with care in a well-ventilated fume hood.

Failure to adhere to safety protocols can result in fire, explosion, or severe personal injury. Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8]

Synthetic Strategies & Common Challenges: FAQ

This section addresses high-level questions regarding the synthesis of this compound.

Question: What are the most common synthetic routes to this compound?

Answer: Several strategies exist, but the most prevalent laboratory-scale approach involves the C-H functionalization of a simpler pyridine precursor. The key methods include:

  • Alkylation of 3-Picoline (3-Methylpyridine): This is a widely used method that involves the deprotonation of the methyl group of 3-picoline using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a nucleophilic carbanion. This intermediate is then reacted with an ethylating agent (e.g., iodoethane or bromoethane) to form the propyl side chain.[4]

  • Cross-Coupling Reactions: Modern methods may involve the cross-coupling of a functionalized pyridine, such as 3-bromopyridine or 3-pyridylboronic acid, with a propyl-containing coupling partner using a transition metal catalyst (e.g., Palladium or Nickel).[9]

  • Reductive Heck Reactions: An advanced approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of a pyridine derivative with a boronic acid, which can be used to synthesize various 3-substituted piperidines that can be precursors to 3-alkylpyridines.[10][11]

Question: What are the main challenges in achieving high yield and selectivity?

Answer: The primary challenges in this compound synthesis are controlling selectivity and preventing side reactions.

  • Regioselectivity: Pyridine has multiple reactive sites. In the alkylation of 3-picoline, the desired reaction is at the exocyclic methyl group. However, competing deprotonation and subsequent alkylation can occur at the C2, C4, or C6 positions of the pyridine ring.[12][13][14] This leads to a mixture of isomers that can be difficult to separate.

  • Side Reactions: Common side reactions include over-alkylation (formation of 3-pentylpyridine if the newly formed propyl chain is deprotonated), reaction of the base with the alkylating agent, and reactions involving the pyridine nitrogen atom.[15][16]

  • Reaction Conditions: The reactions, particularly those involving organolithium reagents, are highly sensitive to moisture and atmospheric oxygen. Inadequate inert atmosphere techniques are a common cause of low yields.[17]

Troubleshooting Guide: From Low Yield to Purification Headaches

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Question: My reaction yield is consistently low (<20%) or I'm recovering only starting material. What's going wrong?

Answer: This is a frequent issue, often traced back to reagent quality, reaction setup, or temperature control. Let's break down the causes.

Possible CauseScientific Rationale & ExplanationRecommended Solution & Optimization Strategy
Impure or Wet Reagents/Solvents Organolithium reagents like n-BuLi and the intermediate picolyl anion are extremely strong bases and will react preferentially with any protic source (especially water) before reacting with the electrophile. This quenches the reaction prematurely.Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, ether) from a solvent purification system or distilled over a drying agent like sodium/benzophenone. Reagents: Titrate the n-BuLi solution before use to determine its exact molarity. Purify 3-picoline and the alkyl halide by distillation to remove moisture and inhibitors.
Incomplete Deprotonation The deprotonation of 3-picoline requires a very strong base. If the base is not strong enough, is added at the wrong temperature, or if stoichiometry is incorrect, the formation of the reactive picolyl anion will be inefficient. LDA, generated in situ from n-BuLi and diisopropylamine, is typically used.Base Generation: Add n-BuLi dropwise to a solution of diisopropylamine at 0°C or -78°C and allow it to stir for at least 30 minutes to ensure complete LDA formation before adding the 3-picoline.[4] Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of LDA relative to 3-picoline to drive the deprotonation to completion.
Suboptimal Reaction Temperature Temperature control is critical. LDA formation is typically done at 0°C. The picolyl anion can be unstable at higher temperatures, while the alkylation step may be too slow at very low temperatures.Screen Temperatures: Monitor your reaction at different temperatures. A common procedure is to form the anion at 0°C, add the alkyl halide at this temperature, and then allow the reaction to slowly warm to room temperature over several hours.[4] Use TLC or GC-MS to track the consumption of starting material and formation of the product to find the optimal temperature profile.[18]
Ineffective Quenching/Work-up Adding the quenching agent (e.g., water or saturated NH₄Cl) too quickly can cause an uncontrolled exotherm, leading to product degradation. During extraction, the product may remain in the aqueous layer if the pH is too low (forming a pyridinium salt).Quenching: Cool the reaction mixture in an ice bath before slowly and carefully adding the quenching solution. Work-up: After quenching, make the aqueous layer basic (pH > 8) with a base like NaOH or K₂CO₃ before extracting with an organic solvent (e.g., ethyl acetate, ether) to ensure the this compound is in its neutral, extractable form.
Problem 2: Poor Regioselectivity & Isomer Formation

Question: My analysis (GC-MS/NMR) shows multiple products with the same mass, suggesting isomeric byproducts. How can I improve selectivity?

Answer: The formation of regioisomers is a known challenge in pyridine functionalization.[13] The key is to direct the reaction to the desired position.

  • The Challenge: While the methyl group of 3-picoline is the most acidic C-H bond for deprotonation, direct lithiation on the pyridine ring (especially at C2) is a competing pathway.

  • The Cause: The choice of base and reaction conditions can influence the site of deprotonation. Bulky bases like LDA generally favor the sterically accessible methyl group over the ring positions. However, factors like temperature and solvent can shift this equilibrium.

  • The Solution: Optimizing for Side-Chain Functionalization

    • Use a Bulky Base: LDA is the standard choice for its steric bulk, which disfavors attack at the more hindered ring positions.

    • Control Temperature: Perform the deprotonation at a low temperature (0°C to -78°C). This kinetically favors deprotonation at the most acidic site (the methyl group) over thermodynamically driven ring metalation.

    • Consider Blocking Groups: For other pyridine alkylations where regioselectivity is a major issue, a temporary blocking group can be installed on the nitrogen.[12] This sterically shields the C2 and C6 positions and electronically modifies the ring, directing functionalization to other sites.[12][19]

Problem 3: Difficulties in Product Purification

Question: I have the correct product, but I'm struggling to isolate it cleanly. What purification strategies are effective?

Answer: Purification can be challenging due to the basic nature of the product and the presence of similarly polar byproducts.

  • Recommended Technique: Column Chromatography

    • Stationary Phase: Use silica gel. However, the basic nitrogen of pyridine can interact strongly with the acidic silica, leading to peak tailing and poor separation.

    • Optimization: To mitigate this, pre-treat the silica gel or the eluent with a small amount of a tertiary amine, such as triethylamine (~1% v/v). This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.[20]

  • Alternative: Acid-Base Extraction

    • Dissolve the crude oil in a non-polar organic solvent (e.g., ether).

    • Extract with dilute aqueous HCl (e.g., 1 M). The this compound will protonate and move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with ether to remove any remaining neutral impurities.

    • Carefully make the aqueous layer basic (pH > 8) with cold NaOH solution.

    • Extract the neutral this compound back into an organic solvent (ether or DCM).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent under reduced pressure.

Detailed Experimental Protocol & Workflow

This section provides a representative protocol for the synthesis of this compound via alkylation of 3-picoline, based on common laboratory practices.

Protocol: Synthesis of this compound [4]

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Work-up & Purification A 1. Dry Glassware & Assemble B 2. Add Diisopropylamine & Anhydrous THF A->B C 3. Cool to 0 C B->C D 4. Add n-BuLi (forms LDA) C->D E 5. Add 3-Picoline (forms anion) D->E F 6. Add Iodoethane (alkylation) E->F G 7. Warm to Room Temp F->G H 8. Quench with Water G->H I 9. Basify & Extract H->I J 10. Dry & Concentrate I->J K 11. Purify via Chromatography J->K

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous tetrahydrofuran (THF, 35 mL) and diisopropylamine (3.53 mL, 24.7 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • LDA Formation: Cool the solution to 0°C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 15.4 mL, 25 mmol) dropwise via syringe or dropping funnel, keeping the internal temperature below 5°C. Stir the resulting pale yellow solution at 0°C for 30 minutes.

  • Anion Formation: Add a solution of 3-picoline (2.3 g, 24.7 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at 0°C. A deep red or brown color should develop, indicating the formation of the picolyl anion. Stir for 30-60 minutes at this temperature.

  • Alkylation: Add a solution of iodoethane (3.45 g, 24.7 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture at 0°C. The dark color should fade.

  • Reaction Completion: Allow the reaction mixture to stir and slowly warm to room temperature over 2-4 hours or overnight. Monitor the reaction progress by taking small aliquots (and quenching them carefully) for TLC or GC analysis.

  • Quenching: Cool the flask back to 0°C and slowly add 10% aqueous HCl solution to quench the reaction.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous phase with ether to remove non-basic impurities. Make the aqueous phase basic (pH ~9) by the careful addition of 3M NaOH solution. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the resulting oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Analytical Characterization

Question: How can I confirm the identity and purity of my final product?

Answer: A combination of chromatographic and spectroscopic methods is essential for full characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing purity and confirming the molecular weight. The mass spectrum of this compound will show a molecular ion (M+) peak at m/z = 121.[21] GC can also separate the desired product from starting materials and isomeric byproducts.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing characteristic signals for the propyl group (a triplet for the CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ attached to the ring) and distinct signals for the protons on the pyridine ring.

    • ¹³C NMR: Will show the correct number of carbon signals (8 unique carbons for this compound).[23]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups, showing C-H stretches for the alkyl chain and C=N/C=C stretches characteristic of the pyridine ring.

G cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy Start Experiment Complete (Crude Product) Purity Assess Purity & Yield Start->Purity TLC TLC (Quick Check) Purity->TLC GCMS GC-MS (Purity & MW) Purity->GCMS Identity Confirm Structure NMR NMR (1H, 13C) (Connectivity) Identity->NMR FTIR FTIR (Functional Groups) Identity->FTIR Final Pure, Characterized This compound GCMS->Identity NMR->Final

Caption: Logic for analytical characterization workflow.

References

Technical Support Center: Purification of 3-Propylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 3-propylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile heterocyclic compound. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your experimental success through a deep understanding of the underlying chemical principles.

Section 1: Understanding this compound and Its Common Impurities

Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may be present. This knowledge forms the basis for selecting the most effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
Boiling Point 186-187 °C at 760 mmHg[2][]
Density ~0.92 g/cm³[]
Appearance Colorless to pale yellow liquid[2][4]
Solubility in Water Soluble[2][5]
pKa (Strongest Basic) 5.56 (Predicted)[5]

The primary impurities in commercially available or synthetically prepared this compound often include:

  • Water: Pyridines are notoriously hygroscopic and readily absorb atmospheric moisture[6].

  • Homologous Pyridines: Picolines (methylpyridines) and lutidines (dimethylpyridines) are common contaminants from the manufacturing process[7].

  • Starting Materials and Byproducts: Depending on the synthetic route, unreacted starting materials or side-products may be present.

  • Oxidation and Decomposition Products: Exposure to air and light can lead to the formation of colored impurities[8].

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Distillation-Related Issues

Question: I've distilled my this compound, but a Karl Fischer titration still shows significant water content. What went wrong?

Answer: This is a frequent challenge due to the hygroscopic nature of pyridines[6]. Simple distillation is often insufficient to remove all water. Here’s a systematic approach to ensure an anhydrous product:

  • Pre-Drying is Essential: Before distillation, you must dry the this compound using a suitable drying agent. The choice of drying agent is critical.

    • Recommended Drying Agents: Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets are excellent choices. They are highly efficient at scavenging water and do not react with the pyridine ring. Calcium hydride (CaH₂) is another powerful option, especially for achieving very low water content[6].

    • Why Not Other Drying Agents? Acidic drying agents like anhydrous calcium chloride (CaCl₂) can form adducts with the basic pyridine nitrogen and should be avoided[6].

  • The Distillation Process:

    • Fractional Distillation: Employing a fractional distillation column (e.g., a Vigreux or packed column) is superior to simple distillation. This provides multiple theoretical plates, enhancing the separation of water and other volatile impurities from your target compound.

    • Inert Atmosphere: Always conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the reabsorption of moisture during the process and to minimize oxidation[9].

Experimental Protocol: Rigorous Drying and Fractional Distillation of this compound

  • Pre-Drying: In a round-bottom flask, add your crude this compound and approximately 10-15% (w/v) of solid KOH pellets.

  • Stirring: Stir the mixture overnight at room temperature. The flask should be sealed to prevent atmospheric moisture ingress.

  • Filtration: Carefully decant or filter the this compound from the KOH pellets into a clean, dry distillation flask.

  • Distillation Setup: Assemble a fractional distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Distillation: Heat the flask and collect the fraction boiling at the correct temperature and pressure (186-187 °C at atmospheric pressure)[2][]. Discard any initial lower-boiling fractions.

  • Storage: The purified, dry this compound should be stored over activated molecular sieves (3Å or 4Å) in a well-sealed container, preferably under an inert atmosphere, to maintain its anhydrous state[6].

Question: My this compound has a persistent yellow or brownish tint even after distillation. How can I remove these colored impurities?

Answer: Colored impurities often arise from oxidation or polymerization of minor contaminants[8]. A simple distillation may not be sufficient to remove these high-boiling point or colored species.

  • Chemical Treatment Before Distillation:

    • Oxidizing Agents: A historical method for purifying crude pyridine bases involves treatment with a mild oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate, in the presence of an alkali like sodium hydroxide[8]. This process oxidizes certain impurities, which can then be more easily separated during distillation. Caution: This method should be approached with care and on a small scale initially to ensure compatibility with this compound.

    • Complexation: Another effective technique is to form a complex of the pyridine with a metal salt, such as zinc chloride (ZnCl₂) or mercuric chloride (HgCl₂)[7]. The pyridine complex can be crystallized, washed to remove impurities, and then the free pyridine is regenerated by treatment with a strong base (e.g., concentrated NaOH solution) followed by distillation.

  • Azeotropic Distillation: For some impurities, azeotropic distillation with a suitable solvent can be effective in their removal prior to the final fractional distillation[10][11].

dot

Purification_Decision_Tree Decision Tree for this compound Purification start Crude this compound is_wet Is water a significant impurity? start->is_wet is_colored Are colored impurities present? is_wet->is_colored No pre_dry Pre-dry with KOH or CaH2 is_wet->pre_dry Yes chem_treat Chemical Treatment (e.g., complexation with ZnCl2) is_colored->chem_treat Yes fractional_distill Fractional Distillation under Inert Atmosphere is_colored->fractional_distill No pre_dry->is_colored chem_treat->fractional_distill final_product Pure this compound fractional_distill->final_product

Caption: A decision tree for selecting the appropriate purification strategy for this compound.

Chromatography-Related Issues

Question: I'm trying to purify this compound using silica gel chromatography, but I'm getting poor separation and significant peak tailing. What's the problem?

Answer: This is a classic issue when purifying basic compounds like pyridines on acidic stationary phases like silica gel[12]. The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and poor resolution.

Here's how to troubleshoot and improve your chromatographic separation:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This will "neutralize" the acidic sites on the silica gel, preventing strong interactions with your this compound.

      • Recommended Modifiers: Triethylamine (Et₃N) or ammonia (usually as a solution in methanol) are excellent choices. A typical concentration is 0.1-1% (v/v) in the eluent.

  • Change the Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography (HPLC): For analytical or small-scale preparative work, reversed-phase HPLC (e.g., using a C18 column) can be very effective. The mobile phase pH is a critical parameter here. Adjusting the pH to be about 2 units above the pKa of this compound (~5.56) will ensure it is in its neutral form, leading to better peak shapes[5][12]. However, ensure your column is stable at the chosen pH.

dot

Chromatography_Troubleshooting Troubleshooting Peak Tailing in Pyridine Chromatography start Peak Tailing Observed cause Strong interaction between basic pyridine and acidic silica start->cause solution1 Modify Mobile Phase cause->solution1 solution2 Change Stationary Phase cause->solution2 add_base Add triethylamine or ammonia to eluent solution1->add_base use_alumina Use neutral or basic alumina solution2->use_alumina use_rp_hplc Use Reversed-Phase HPLC with pH-adjusted mobile phase solution2->use_rp_hplc result Improved Peak Shape and Resolution add_base->result use_alumina->result use_rp_hplc->result

Caption: A flowchart for troubleshooting peak tailing during the chromatographic purification of this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use molecular sieves to dry this compound without distillation?

A1: Yes, for removing small amounts of water from an already relatively pure this compound, activated molecular sieves (3Å or 4Å) can be effective[6]. However, for grossly wet samples or to remove other impurities, distillation is necessary. Molecular sieves are best used for maintaining the dryness of a previously purified and distilled solvent.

Q2: What is the best way to store purified this compound?

A2: Store it in a tightly sealed, amber glass bottle to protect it from light and moisture. The bottle should have a cap with a chemically resistant liner (e.g., PTFE). For long-term storage, especially for use in moisture-sensitive reactions, storing it over activated molecular sieves under an inert atmosphere (nitrogen or argon) is highly recommended[9].

Q3: My this compound is specified as >98% pure by GC, but my reaction is failing. Could impurities be the issue?

A3: Absolutely. A GC analysis with a standard non-polar column might not separate all critical impurities. For instance, water is not typically detected by standard GC-FID. Furthermore, trace amounts of reactive impurities, such as other amines or peroxides (if the sample is old), could inhibit your reaction. If you suspect this, re-purifying the this compound by drying and fractional distillation is a prudent step.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes. This compound is a combustible liquid and can cause skin and eye irritation[4]. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[13]. When performing distillations, especially with reactive drying agents like calcium hydride or when heating, use a heating mantle with a stirrer and ensure the apparatus is properly assembled to avoid pressure buildup.

References

Side reactions and byproducts in the synthesis of 3-Propylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Propylpyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary challenges?

A1: There are several established routes, each with a unique set of challenges:

  • Direct Alkylation of Pyridine: This involves reacting pyridine with a propylating agent (e.g., propyl halide). The primary challenge is controlling regioselectivity, as the reaction can yield a mixture of 2-, 3-, and 4-propylpyridine, as well as poly-alkylated products.[1][2]

  • Grignard Reaction with a Pyridine Precursor: A common method involves reacting a propyl Grignard reagent (e.g., propylmagnesium bromide) with 3-cyanopyridine, followed by hydrolysis and reduction.[3][4] Key challenges include the moisture sensitivity of the Grignard reagent and controlling the subsequent reduction step to avoid side reactions.

  • Hydrogenation of an Unsaturated Precursor: This route involves the selective hydrogenation of a precursor like 3-propenylpyridine. The main difficulty is preventing the over-reduction of the pyridine ring to a piperidine ring.[5][6][7]

Q2: How can I best analyze my crude product to identify isomeric and other byproducts?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC-MS: This is ideal for separating isomers and quantifying their relative abundance. The mass spectra will confirm that the byproducts are isomers (same molecular weight) or other species like dipropylpyridines.

  • ¹H NMR: This can distinguish between the isomers based on the distinct splitting patterns and chemical shifts of the aromatic protons. For example, the proton at the C2 position of this compound will have a different chemical shift and coupling constant compared to the protons on a 2- or 4-substituted ring.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific issues encountered during common synthetic procedures.

Scenario 1: Direct Alkylation of Pyridine

Direct alkylation is attractive for its simplicity but is often plagued by a lack of selectivity.

Q: My reaction produced a mixture of isomers (2-, 3-, and 4-propylpyridine) with low yield of the desired 3-isomer. Why did this happen and how can I improve it?

A: This is a classic challenge rooted in the electronic nature of the pyridine ring. Pyridine is an electron-deficient heterocycle, which deactivates it towards typical electrophilic substitution reactions like Friedel-Crafts alkylation.[8] When forcing conditions are used, the reaction often proceeds via radical mechanisms or other pathways that are not highly regioselective.

Causality:

  • The nitrogen atom withdraws electron density from the ring, particularly from the 2, 4, and 6 positions.[1]

  • Under many alkylating conditions (e.g., radical reactions), the relative stability of the intermediates for addition at the 2-, 3-, and 4-positions are not sufficiently different to give high selectivity.

Troubleshooting & Preventative Measures:

  • Stoichiometry Control: Use a large excess of pyridine relative to the alkylating agent. This minimizes the chance of poly-alkylation, where the desired product reacts again.

  • Alternative Strategies: Direct alkylation is often not the preferred industrial or laboratory route for clean, single-isomer synthesis. Consider a more convergent synthesis, such as the Grignard route.

  • Modern Methods: For specific applications, advanced methods using blocking groups can achieve selectivity. For example, a bulky group can be temporarily installed on the nitrogen to sterically direct alkylation to the C4 position, though achieving C3 selectivity remains a significant challenge.[2][9]

G cluster_alkylation Direct Alkylation of Pyridine Pyridine Pyridine + Propylating Agent Reaction Reaction Conditions (e.g., Radical Initiator, Heat) Pyridine->Reaction P_3 This compound (Desired) Reaction->P_3 Poor Regioselectivity P_2 2-Propylpyridine (Byproduct) Reaction->P_2 Poor Regioselectivity P_4 4-Propylpyridine (Byproduct) Reaction->P_4 Poor Regioselectivity P_poly Poly-alkylated Pyridines (Byproduct) Reaction->P_poly Poor Regioselectivity

Caption: Isomer formation in direct pyridine alkylation.

Q: I'm observing significant amounts of what appears to be dipropylpyridine in my GC-MS. How can I prevent this over-alkylation?

A: Over-alkylation occurs because the initial product, this compound, is also susceptible to alkylation. The propyl group is weakly electron-donating, which can activate the ring towards further substitution compared to the starting pyridine.

Troubleshooting & Preventative Measures:

  • Adjust Stoichiometry: The most effective method is to use a significant excess of the limiting reagent, which should be the alkylating agent in this case, with pyridine acting as both reactant and solvent.

  • Control Reaction Time: Monitor the reaction progress by GC. Stop the reaction once the optimal conversion to the mono-alkylated product is achieved, before significant di-alkylation occurs.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by reducing the rate of the second alkylation relative to the first.

Scenario 2: Grignard Route via 3-Cyanopyridine

This multi-step route offers better regioselectivity but has its own potential pitfalls.

Q: My overall yield is very low after the Grignard addition and subsequent reduction. What are the most likely points of failure?

A: This route has two critical stages where yield can be lost: the Grignard reaction itself and the final reduction.

Causality & Troubleshooting:

  • Grignard Reaction Step:

    • Issue: Grignard reagents are extremely strong bases and nucleophiles and will react readily with any protic source, especially water.

    • Protocol Validation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (e.g., dry THF or diethyl ether). Any moisture will quench the Grignard reagent, reducing the amount available to react with the 3-cyanopyridine.[3]

  • Hydrolysis Step:

    • Issue: The initial product of the Grignard addition is a magnesium salt of an imine. This must be carefully hydrolyzed (typically with aqueous acid) to yield the intermediate ketone (3-propionylpyridine).[3][4] Incomplete or improper hydrolysis can lead to complex mixtures.

    • Protocol Validation: Ensure sufficient acid and reaction time is used during the workup to fully convert the imine salt to the ketone.

  • Reduction Step:

    • Issue: The reduction of the ketone to the propyl group can be problematic. If using catalytic hydrogenation, the pyridine ring itself can be reduced. If using a chemical method like Wolff-Kishner, conditions can be harsh, leading to degradation.

    • Protocol Validation: See the question below for details on avoiding ring reduction. For Wolff-Kishner, ensure temperatures and reaction times are carefully controlled to avoid charring or side reactions.

G Start 3-Cyanopyridine Grignard 1. Propyl-MgBr 2. H3O+ Workup Start->Grignard Ketone 3-Propionylpyridine (Intermediate) Grignard->Ketone Reduction Reduction Step (e.g., H2, Pd/C) Ketone->Reduction Product This compound (Desired Product) Reduction->Product Selective Reduction Side_Product 3-Propylpiperidine (Over-reduction Byproduct) Reduction->Side_Product Ring Reduction

Caption: Workflow for Grignard synthesis of this compound.

Scenario 3: Hydrogenation of an Unsaturated Precursor

This method is excellent for its regioselectivity but requires precise control over the hydrogenation conditions.

Q: My final product is contaminated with a significant amount of 3-propylpiperidine. How can I selectively reduce the side-chain without reducing the aromatic ring?

A: This is a common problem of over-reduction. The aromatic pyridine ring is susceptible to hydrogenation under certain catalytic conditions, especially those that are harsh enough to reduce a double or triple bond.[5][6]

Causality:

  • Catalysts like Platinum oxide (PtO₂) and Rhodium (e.g., Rh₂O₃) are very active and can readily hydrogenate the pyridine ring, especially at elevated pressures and temperatures.[6]

  • Palladium on carbon (Pd/C) can also catalyze ring reduction, but it is often possible to find conditions where it is selective for the side chain.

Troubleshooting & Preventative Measures:

  • Catalyst Selection: Choose a catalyst known for its selectivity. 10% Palladium on Carbon (Pd/C) is a common starting point. In some cases, poisoned catalysts like Lindlar's catalyst (if reducing an alkyne) can be used to prevent over-reduction.

  • Control Hydrogen Pressure: This is the most critical parameter. Use low hydrogen pressure, often in the range of 1-5 atm (or even a balloon of H₂). High pressures (>10 atm) strongly favor ring reduction.[7]

  • Optimize Temperature: Perform the reaction at room temperature. Avoid heating unless the reaction is sluggish, and even then, use minimal heat.

  • Solvent Choice: The choice of solvent can influence catalyst activity. Ethanol or ethyl acetate are common choices. Sometimes, adding a small amount of a base (like triethylamine) or acid (acetic acid) can modulate catalyst activity and selectivity, but this must be determined empirically.[5]

  • Monitor Reaction: Follow the hydrogen uptake and analyze aliquots by GC or TLC. Stop the reaction immediately once the starting material is consumed.

Byproduct NameCommon Source Route(s)Key Analytical Signature (¹H NMR)
2-Propylpyridine Direct AlkylationDifferent aromatic proton splitting pattern (doublet, triplet, triplet, doublet).
4-Propylpyridine Direct AlkylationSymmetrical aromatic proton pattern (two doublets).
Dipropylpyridines Direct AlkylationLower ratio of aromatic to aliphatic protons; complex aromatic signals.
3-Propionylpyridine Grignard RoutePresence of a ketone carbonyl in ¹³C NMR (~190-200 ppm); no CH₂ group adjacent to the ring.
3-Propylpiperidine Hydrogenation, Grignard RouteAbsence of aromatic proton signals (~7.0-8.5 ppm); presence of broad signals in the aliphatic region (~1.0-3.5 ppm).
Experimental Protocol: Purification by Fractional Distillation

Objective: To separate the desired this compound from lower and higher boiling point isomers and byproducts.

Background: Isomers of propylpyridine have slightly different boiling points due to variations in their dipole moments and molecular shape. This difference can be exploited for separation via fractional distillation.

  • This compound: ~187 °C

  • 2-Propylpyridine: ~177 °C

  • 4-Propylpyridine: ~188 °C

Separating 3- and 4-propylpyridine is challenging, but separation from the 2-isomer is more feasible.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or other fractionating column with high theoretical plates). Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude product mixture to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Slowly heat the distillation flask using a heating mantle.

    • Allow the vapor to rise slowly through the column to establish a temperature gradient.

    • Collect the first fraction (the "forerun"), which will be enriched in the lowest boiling point component (likely 2-propylpyridine).

    • Carefully monitor the temperature at the head of the column. When the temperature stabilizes near the boiling point of this compound (~187 °C), switch to a new receiving flask.

    • Collect the main fraction, maintaining a slow and steady distillation rate.

  • Analysis: Analyze all collected fractions by GC-MS or NMR to confirm their purity.

References

Technical Support Center: Purification of 3-Propylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Propylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity this compound for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a commercial or crude this compound sample?

A1: The impurity profile of a this compound sample largely depends on its synthetic route. A common industrial synthesis for 3-alkylpyridines is a variation of the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia over a catalyst. For this compound, this would likely involve reactants such as acrolein and valeraldehyde.[1]

Based on this and other alkylation methods, likely impurities include:

  • Water: Pyridines are often hygroscopic and can absorb moisture from the air.

  • Positional Isomers: 2-Propylpyridine and 4-Propylpyridine are common isomeric impurities that can be difficult to separate due to similar boiling points.

  • Other Alkylpyridines: Homologues such as picolines (methylpyridines) and lutidines (dimethylpyridines) may be present from side reactions.[2]

  • Over-alkylation Products: Di- and tri-propylpyridines can form if the reaction conditions are not carefully controlled.

  • Unreacted Starting Materials: Residual aldehydes or other precursors from the synthesis may remain.

  • Degradation Products: Discoloration, often a yellow or brown tint, can indicate the presence of oxidized or polymerized impurities.

Q2: My this compound sample is discolored. What causes this and how can I fix it?

A2: Discoloration in pyridine samples is typically due to oxidation or the presence of trace impurities that polymerize or degrade over time, especially when exposed to air and light. Purification by fractional distillation, often after a pre-treatment with a drying agent like potassium hydroxide (KOH), will usually yield a colorless liquid.[3] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place is crucial to prevent recurrence.

Q3: Which purification method is best for my needs?

A3: The optimal purification method depends on the scale of your sample, the nature of the impurities, and the required final purity.

  • For removing water and gross impurities: Drying with a suitable agent (e.g., KOH pellets) followed by fractional distillation is a robust and scalable method.

  • For separating isomeric impurities: High-efficiency fractional distillation under reduced pressure or preparative chromatography (HPLC or flash chromatography) is often necessary.

  • For removing non-basic impurities: An acid-base extraction is a highly effective and straightforward technique.[4]

  • For achieving very high purity (e.g., for pharmaceutical applications): A multi-step approach combining chemical treatment, distillation, and chromatography may be required.

Q4: I'm seeing significant peak tailing when analyzing my this compound sample by HPLC. What can I do to improve peak shape?

A4: Peak tailing is a common issue for basic compounds like pyridines on standard silica-based HPLC columns. This is due to strong interactions between the basic nitrogen of the pyridine and acidic silanol groups on the silica surface. To mitigate this:

  • Adjust Mobile Phase pH: Increasing the pH of the mobile phase to deprotonate the pyridine can improve peak shape. However, ensure your column is stable at higher pH values.[1]

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active sites on the stationary phase and reduce tailing.

  • Switch to a Different Stationary Phase: Consider using an end-capped silica column, a polymer-based column, or a column designed for basic compounds.[1]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common methods of purifying this compound.

Guide 1: Purification by Drying and Fractional Distillation

This is the most common and effective method for removing water, other volatile impurities, and non-volatile baseline impurities.

Underlying Principle: This method leverages the differences in boiling points between this compound and its impurities. A preliminary drying step is essential as water can form an azeotrope with pyridine derivatives, making complete separation by distillation alone difficult.[3]

Physical Properties for Consideration:

CompoundBoiling Point (°C) at 760 mmHg
This compound186-187[5]
2-Propylpyridine~166
4-Propylpyridine~187
Water100

Note: The boiling points of 2- and 4-propylpyridine are very close to that of this compound, making separation by standard distillation challenging.

Step-by-Step Protocol:

  • Drying:

    • Place the crude this compound in a round-bottom flask.

    • Add anhydrous potassium hydroxide (KOH) pellets (approximately 10-20 g per 100 mL of pyridine).

    • Stopper the flask and let it stand for at least 24 hours with occasional swirling. The KOH will absorb water and react with acidic impurities.[2]

  • Decanting:

    • Carefully decant the dried this compound into a clean, dry distillation flask, leaving the KOH pellets and any dark residue behind.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a Vigreux or packed column for efficient separation. Ensure all glassware is thoroughly dried.

    • Add a few boiling chips to the distillation flask.

    • Heat the flask gently.

    • Discard the initial fraction (the "forerun"), which will contain lower-boiling impurities.

    • Collect the main fraction distilling at the boiling point of this compound (~186-187 °C).

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxidic impurities.

Troubleshooting:

ProblemPossible CauseSolution
Product is still wet (fails Karl Fischer titration) Incomplete drying.Increase the amount of KOH or the standing time. For very wet samples, a second treatment with fresh KOH may be necessary.
Poor separation of isomers Inefficient distillation column.Use a longer packed column or a spinning band distillation apparatus for higher theoretical plates. Consider preparative gas chromatography for very difficult separations.
Product discolors upon heating Thermal degradation of impurities.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.
"Bumping" or uneven boiling Insufficient or inactive boiling chips.Use fresh boiling chips. Ensure smooth stirring if using a magnetic stirrer.

Workflow for Distillation Troubleshooting:

Caption: Troubleshooting workflow for purification by distillation.

Guide 2: Purification by Acid-Base Extraction

This technique is highly effective for separating basic compounds like this compound from neutral or acidic impurities.

Underlying Principle: this compound, being a weak base, will react with a strong acid to form a water-soluble pyridinium salt. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequently, neutralizing the aqueous layer with a strong base will regenerate the free this compound, which can then be extracted back into an organic solvent.[4]

Step-by-Step Protocol:

  • Acidification and Extraction:

    • Dissolve the crude this compound sample in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Extract the organic solution with an excess of dilute hydrochloric acid (e.g., 1 M HCl). Repeat the extraction 2-3 times.

    • Combine the acidic aqueous extracts. The this compound is now in the aqueous phase as its hydrochloride salt. The organic layer containing neutral impurities can be discarded.

  • Basification and Re-extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a strong base, such as 2 M sodium hydroxide (NaOH) solution, until the solution is strongly basic (pH > 10, check with pH paper).

    • Extract the now basic aqueous solution with a fresh organic solvent (e.g., diethyl ether) 3-4 times.

  • Drying and Solvent Removal:

    • Combine the organic extracts from the previous step.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting:

ProblemPossible CauseSolution
Low recovery of product Incomplete extraction at either stage.Ensure thorough mixing in the separatory funnel. Increase the number of extractions.
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Product is contaminated with acidic impurities Insufficient washing of the final organic extract.Wash the combined organic extracts with a dilute solution of sodium bicarbonate before drying.

Logical Flow for Acid-Base Extraction:

G Start Crude Sample in Organic Solvent Extract_Acid Extract with Dilute Acid (e.g., HCl) Start->Extract_Acid Separate1 Separate Layers Extract_Acid->Separate1 Aqueous_Phase Aqueous Phase (Pyridinium Salt) Separate1->Aqueous_Phase Organic_Phase_Neutral Organic Phase (Neutral Impurities) Separate1->Organic_Phase_Neutral Basify Basify Aqueous Phase (e.g., NaOH) Aqueous_Phase->Basify Extract_Organic Extract with Fresh Organic Solvent Basify->Extract_Organic Separate2 Separate Layers Extract_Organic->Separate2 Aqueous_Waste Aqueous Waste Separate2->Aqueous_Waste Organic_Product Organic Phase (Pure Pyridine) Separate2->Organic_Product Dry Dry over Na2SO4 Organic_Product->Dry Evaporate Evaporate Solvent Dry->Evaporate Final_Product Purified this compound Evaporate->Final_Product

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Catalyst Selection for Optimizing 3-Propylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-propylpyridine. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of pyridine functionalization. The synthesis of 3-alkylpyridines is a significant challenge in heterocyclic chemistry, primarily due to the inherent reactivity of the pyridine ring, which tends to favor functionalization at the C2, C4, and C6 positions.[1][2] Achieving high selectivity for the C3 position requires careful consideration of the synthetic strategy and, most critically, the choice of catalyst.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems encountered during the synthesis of this compound, focusing on catalyst-related issues.

Question 1: My reaction suffers from low yield and poor regioselectivity, with significant formation of C2 and C4-alkylated isomers. How can I improve the selectivity for this compound?

Answer: This is the most common challenge in direct pyridine alkylation. The electronic properties of the pyridine ring make the C2 and C4 positions more susceptible to both electrophilic and radical attack.[2] Achieving C3 selectivity often requires moving away from direct C-H activation of pyridine itself and using a precursor-based strategy.

Potential Causes & Solutions:

  • Cause 1: Incorrect Synthetic Strategy. Direct alkylation of unsubstituted pyridine to achieve C3-selectivity is notoriously difficult. Radical reactions like the Minisci reaction typically yield mixtures of C2 and C4 isomers, with C3 being the minor product.[2][3]

    • Solution A: Employ a 3-Substituted Pyridine Precursor. The most reliable method is to start with a pyridine ring already functionalized at the 3-position.

      • From 3-Iodopyridine: Use a cross-coupling reaction. For example, a hydroarylation of 3-iodopyridine with propene can be catalyzed by transition metal complexes. This strategy circumvents the regioselectivity issue entirely.[4]

      • From 3-Methylpyridine (γ-picoline): This approach involves the deprotonation of the methyl group followed by alkylation. A patent describes a method where 3-methylpyridine is treated with n-butyllithium (n-BuLi) to generate a lithiated intermediate, which is then reacted with an ethyl halide (like iodoethane) to form the propyl chain.[5] This method requires careful control of anhydrous conditions and temperature.

  • Cause 2: Inappropriate Catalyst System for Direct Alkylation (If Attempted). While challenging, if you must attempt direct C-H functionalization, the catalyst system is paramount.

    • Solution B: Use of Directing Groups. Although more complex, a directing group can be temporarily installed on the pyridine to force alkylation at a specific position. This adds steps to the synthesis but can resolve selectivity issues.

    • Solution C: Regiodivergent Catalysis. Recent research has shown that catalyst and reagent structure can influence selectivity. For instance, the aggregation state of alkyllithium reagents (tetrameric vs. dimeric) can direct alkylation to C4 or C2, respectively.[6] While not specific to C3, this illustrates the principle of catalyst/reagent control.

Experimental Protocol: Synthesis from 3-Methylpyridine This protocol is based on a described synthetic route and demonstrates a practical approach to obtaining this compound.[5]

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add diisopropylamine (1.05 eq) to anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Deprotonation Agent: Cool the solution to 0 °C and slowly add n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise. Stir for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).

  • Picoline Addition: Add 3-methylpyridine (1.0 eq) dropwise to the LDA solution at 0 °C. Allow the mixture to stir for 30 minutes. This generates the nucleophilic 3-picolyl anion.

  • Alkylation: Add iodoethane (1.0 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quenching & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, carefully quench the reaction by pouring it into a cold 10% hydrochloric acid (HCl) solution. Extract the aqueous phase with ether, wash the organic phase with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude this compound using column chromatography or distillation.

Question 2: My heterogeneous catalyst is deactivating quickly. What are the likely causes and how can I extend its lifetime?

Answer: Catalyst deactivation is a critical issue in industrial and laboratory settings, leading to decreased efficiency and increased costs.[7] The primary mechanisms are poisoning, fouling (coking), and sintering.[8][9]

Troubleshooting Catalyst Deactivation

Problem Potential Cause Troubleshooting & Mitigation Strategy
Rapid Loss of Activity Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a Lewis base and strongly adsorb to acidic sites or metal centers on the catalyst, blocking active sites.[10][11] Impurities in reagents (e.g., sulfur, water) can also act as poisons.[7] Strategy: 1. Purify Reagents: Ensure all starting materials and solvents are free from common poisons like water and sulfur compounds. 2. Modify Catalyst Support: Use a more inert support or modify the surface to reduce strong binding with the pyridine nitrogen. 3. Optimize Temperature: Higher temperatures can sometimes desorb weakly bound poisons, but risk sintering. A temperature screen is recommended.
Gradual Decline in Yield Fouling/Coking: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block pores and active sites.[9] Strategy: 1. Lower Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate. 2. Introduce H₂: Co-feeding a small amount of hydrogen can help to hydrogenate coke precursors and keep the catalyst surface clean. 3. Regeneration: Implement a regeneration cycle. For coking, this typically involves a controlled burnout of the carbon deposits with a dilute oxygen stream at high temperatures.

| Irreversible Activity Loss after High-Temp Use | Sintering: For supported metal catalysts (e.g., Pd/Al₂O₃), high temperatures can cause the small metal nanoparticles to migrate and agglomerate into larger, less active particles, reducing the available surface area.[7][12] | Strategy: 1. Control Temperature: Strictly avoid temperature overshoots. 2. Choose a Stable Support: Use a thermally stable support material like calcined alumina or a structured silica. 3. Increase Metal Loading: Counterintuitively, a higher density of nanoparticles can sometimes suppress decomposition and sintering.[12] |

Frequently Asked Questions (FAQs)

Q1: What are the main differences between homogeneous and heterogeneous catalysts for pyridine alkylation?

A1: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practical process considerations like catalyst separation and reuse.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Active Sites Uniform, well-defined molecular sites.[13]Non-uniform sites on a solid surface (e.g., metals, oxides).[14]
Activity/Selectivity Often higher activity and selectivity due to precisely tunable electronic and steric properties of ligands.[13][15]Can be less selective; may suffer from mass transfer limitations.
Catalyst Separation Difficult; often requires distillation, extraction, or precipitation, leading to potential product contamination.[13]Easy; simple filtration or centrifugation allows for straightforward separation from the reaction mixture.[14]
Reusability Generally poor; recovery of the active species can be challenging and costly.Excellent; can be easily recovered and reused for multiple cycles, making the process more economical and sustainable.[14]
Thermal Stability Often limited; complex ligands can decompose at elevated temperatures.Generally more robust and stable at higher temperatures and pressures.
Example [Rh(cod)OH]₂ with a chiral ligand for asymmetric synthesis.[16]Palladium on alumina (Pd/Al₂O₃) for hydrogenation or cross-coupling.[12]

Q2: What are the primary catalytic strategies for synthesizing alkylated pyridines?

A2: There are several major strategies, each with distinct advantages and catalyst requirements. The optimal choice depends on the desired substitution pattern.

Catalytic_Strategies_for_Pyridine_Alkylation cluster_strategies Main Synthetic Strategies cluster_details1 Direct C-H Alkylation Methods cluster_details2 Precursor-Based Methods cluster_details3 Ring Formation Methods strategy1 Direct C-H Alkylation method1a Minisci-Type Radical Alkylation (Often C2/C4 selective) strategy1->method1a Involves method1b Transition-Metal Catalyzed (Ni, Ru, Fe, Rh) (Regioselectivity is key) strategy1->method1b Involves method1c Electrochemical Methods (Can enhance regioselectivity) strategy1->method1c Involves strategy2 Functionalized Precursor Routes method2a Cross-Coupling (e.g., from 3-halopyridine) strategy2->method2a Involves method2b Side-Chain Elongation (e.g., from 3-picoline) strategy2->method2b Involves strategy3 Cyclization / Annulation method3a Ruthenium-Catalyzed Cycloisomerization strategy3->method3a Involves method3b Multi-component Reactions (e.g., Hantzsch Synthesis) strategy3->method3b Involves

Caption: Overview of synthetic strategies for producing alkylated pyridines.

As highlighted, for specifically targeting the 3-position, Functionalized Precursor Routes (Strategy 2) are generally the most effective and high-yielding.[4][5] Direct C-H alkylation (Strategy 1) is powerful but controlling regioselectivity remains a significant challenge.[2][17] Cyclization strategies (Strategy 3) build the pyridine ring itself with the desired substituents already in place.[18][19]

Q3: How do I select an appropriate catalyst for a Suzuki or Heck cross-coupling reaction to synthesize a 3-substituted pyridine?

A3: For cross-coupling reactions starting from, for example, 3-bromopyridine and a suitable coupling partner, palladium-based catalysts are the industry standard. The key to success lies in optimizing the entire catalytic system: the palladium precursor, the ligand, the base, and the solvent.

Catalyst_Selection_Workflow cluster_ligand Ligand Choice start Goal: Synthesize this compound via Cross-Coupling precursor Select Precursors (e.g., 3-Bromopyridine + Propylboronic acid) start->precursor catalyst Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) precursor->catalyst ligand Select Ligand (Crucial for efficiency & stability) catalyst->ligand base Select Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) ligand->base ligand_type1 Phosphine Ligands (e.g., PPh₃, SPhos, XPhos) Good for electron-rich/poor substrates ligand->ligand_type1 ligand_type2 N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) Highly active, thermally stable ligand->ligand_type2 solvent Select Solvent (e.g., Toluene, Dioxane, DMF) base->solvent optimize Optimize Conditions (Temp, Concentration, Time) solvent->optimize end Product Isolation & Purification optimize->end

Caption: Decision workflow for optimizing a cross-coupling reaction.

Key Considerations:

  • Ligand Choice: This is often the most critical parameter. For heteroaromatic substrates like pyridine, electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are excellent starting points. They promote the oxidative addition step and stabilize the palladium catalyst. N-Heterocyclic Carbene (NHC) ligands are also highly effective and offer great thermal stability.[17]

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) species.

  • Base and Solvent: The base is required to facilitate the transmetalation step. The choice of base and solvent are often coupled. For example, inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently used with solvents like toluene or dioxane.

References

Technical Support Center: Scaling Up the Synthesis of 3-Propylpyridine from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-propylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the laboratory bench to a pilot plant. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a successful and efficient scale-up process.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its preparation typically involves the alkylation of a pyridine derivative. While several synthetic routes exist, a common and effective laboratory-scale method is the reaction of a 3-substituted pyridine, such as 3-bromopyridine, with a propylating agent. One such method is the Grignard reaction, which offers a robust way to form the necessary carbon-carbon bond.[2]

However, transitioning this synthesis from a controlled laboratory environment to a pilot plant introduces significant challenges. These include maintaining reaction selectivity, managing heat transfer in larger vessels, ensuring safe handling of reagents on a larger scale, and optimizing purification processes. This guide will walk you through these challenges with practical, experience-driven advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at the lab scale?

A1: At the laboratory scale, common methods for synthesizing this compound include:

  • Grignard Reaction: The reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with a 3-halopyridine, such as 3-bromopyridine, often catalyzed by a nickel or palladium complex.[2] This is a widely used method due to the commercial availability of starting materials.

  • Alkylation of 3-Picoline (3-Methylpyridine): Deprotonation of the methyl group of 3-picoline with a strong base like n-butyllithium, followed by reaction with an ethyl halide (e.g., ethyl bromide), can yield this compound.[3]

  • Minisci-type Reactions: Radical alkylation of pyridine can be employed, though regioselectivity can be a significant challenge, often resulting in a mixture of isomers.[4][5]

Q2: Why is direct Friedel-Crafts alkylation not a viable method for synthesizing this compound?

A2: Pyridine is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution reactions like Friedel-Crafts alkylation.[6] Furthermore, the Lewis acid catalyst used in Friedel-Crafts reactions will coordinate with the basic nitrogen atom of the pyridine ring, further deactivating it.

Q3: What are the primary challenges when scaling up the Grignard-based synthesis of this compound?

A3: The main challenges in scaling up this synthesis include:

  • Heat Management: The formation of the Grignard reagent and the subsequent cross-coupling reaction are often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and potentially leading to runaway reactions.[7][8]

  • Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, which can result in the formation of byproducts and reduced yields.

  • Safety: Handling large quantities of pyrophoric Grignard reagents and flammable ether solvents requires stringent safety protocols and specialized equipment.[9][10]

  • Purification: Isolating pure this compound from larger batches can be more complex, often requiring fractional distillation under reduced pressure to separate it from unreacted starting materials and byproducts.

Troubleshooting Guide

Low Yield

Problem: My reaction yield has significantly dropped after moving from a 1L flask to a 50L reactor.

Possible Cause Explanation & Solution
Poor Grignard Reagent Formation On a larger scale, impurities or residual moisture in the solvent or on the magnesium turnings can have a more pronounced effect, inhibiting the formation of the Grignard reagent. Solution: Ensure all glassware and solvents are rigorously dried. Use freshly purchased, high-purity magnesium turnings. Consider using activating agents like iodine or 1,2-dibromoethane to initiate the reaction.[11]
Inefficient Heat Transfer Localized overheating in the large reactor can lead to the decomposition of the Grignard reagent or promote side reactions.[12] Solution: Implement more efficient cooling systems, such as reactor jackets with a thermal fluid, and ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture.[13] Monitor the internal temperature closely with multiple probes if possible.
Byproduct Formation Common side reactions include Wurtz coupling of the propylmagnesium bromide to form hexane and homocoupling of the 3-bromopyridine. These are often exacerbated by higher temperatures. Solution: Maintain a controlled, low temperature during the addition of the 3-bromopyridine to the Grignard reagent. Slow, subsurface addition can also help to minimize side reactions by ensuring rapid mixing.
Impurity Profile Issues

Problem: I am observing significant amounts of isomeric impurities (e.g., 2-propylpyridine and 4-propylpyridine) in my final product.

Possible Cause Explanation & Solution
Incorrect Reaction Pathway While the Grignard reaction with 3-bromopyridine is generally selective for the 3-position, side reactions leading to other isomers can occur, especially if reaction conditions are not well-controlled.[14] Solution: Confirm the identity of your starting materials. Ensure that the Grignard reagent is added slowly to the 3-bromopyridine solution (inverse addition) to maintain a low concentration of the nucleophile, which can sometimes improve selectivity.
Isomerization during Workup or Distillation Acidic or basic conditions during the workup, or high temperatures during distillation, could potentially cause isomerization, although this is less common for simple alkylpyridines. Solution: Use a neutral or slightly basic workup (e.g., saturated ammonium chloride solution). Purify the final product via fractional distillation under reduced pressure to minimize thermal stress on the molecule.
Safety Concerns in the Pilot Plant

Problem: How can we safely handle the large volumes of ether and Grignard reagent required for the pilot-scale synthesis?

Safety Measure Detailed Protocol
Inert Atmosphere The Grignard reagent is highly reactive with oxygen and moisture. Protocol: The reactor must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding any reagents. Maintain a positive pressure of the inert gas throughout the reaction.[15]
Personal Protective Equipment (PPE) Due to the hazardous nature of the reagents, appropriate PPE is crucial. Protocol: All personnel must wear flame-retardant lab coats, chemical splash goggles, and appropriate gloves (e.g., neoprene or nitrile).[10][16]
Fire Safety Diethyl ether and THF are extremely flammable. Protocol: Ensure the pilot plant is equipped with appropriate fire suppression systems (e.g., Class B fire extinguishers for flammable liquids). All electrical equipment should be intrinsically safe or explosion-proof.[9] Store solvents in grounded safety containers.[17]
Quenching Procedure The quenching of a large-scale Grignard reaction can be highly exothermic. Protocol: The reaction mixture should be cooled to 0-5 °C before slowly adding a quenching agent, such as a saturated aqueous solution of ammonium chloride, via a dropping funnel. The addition rate must be carefully controlled to manage the exotherm.

Experimental Protocols

Lab-Scale Synthesis of this compound (Grignard Method)

This protocol is for a laboratory-scale synthesis and should be performed in a well-ventilated fume hood.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or THF

  • 1-Bromopropane

  • 3-Bromopyridine

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, add a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Pilot-Plant Scale-Up Considerations

When scaling this process to a pilot plant, the following modifications and considerations are crucial:

Parameter Lab Scale (1L) Pilot Plant (50L) Justification
Reactor Glass flaskGlass-lined or stainless steel reactorDurability and better heat transfer properties.[18]
Agitation Magnetic stirrerMechanical overhead stirrer with appropriate impeller (e.g., pitched blade turbine)Ensures efficient mixing and heat distribution in the larger volume.
Heating/Cooling Heating mantle/ice bathJacketed vessel with thermal fluidProvides precise and uniform temperature control.[12][13]
Reagent Addition Dropping funnelMetering pump for controlled, subsurface additionEnhances safety and control over the reaction rate and exotherm.
Quenching Manual additionControlled pumping into a separate quench vesselIsolates the potentially vigorous quenching step for better safety and control.

Visualizing the Process

Reaction Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Cross-Coupling Reaction cluster_2 Work-up & Purification A Dry Mg Turnings & Solvent B Add 1-Bromopropane A->B Initiate Reaction C Propylmagnesium Bromide B->C D Add 3-Bromopyridine C->D E Reaction Mixture D->E F Quench with NH4Cl(aq) E->F G Extraction & Drying F->G H Fractional Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G A Low Yield of this compound B Check Grignard Formation A->B C Analyze Reaction Mixture A->C D Review Purification A->D E Incomplete reaction? (Unreacted Mg) B->E Yes F Side reactions? (e.g., Wurtz coupling) B->F No C->F G Product loss during work-up? D->G Work-up H Product loss during distillation? D->H Distillation I Improve drying of reagents/solvent. Use activating agent. E->I J Optimize temperature control. Slow down addition rate. F->J K Optimize extraction pH. Ensure complete phase separation. G->K L Check vacuum level. Optimize column efficiency. H->L

Caption: Decision tree for troubleshooting low yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Propylpyridine and 4-Propylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are foundational building blocks for pharmaceuticals, agrochemicals, and materials science. The seemingly subtle shift of a substituent, such as a propyl group, from the 3- to the 4-position on the pyridine ring can induce significant changes in the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of 3-propylpyridine and 4-propylpyridine, supported by experimental data and established chemical principles, to inform synthetic strategy and molecular design.

Electronic and Steric Landscape: The Foundational Differences

The reactivity of a substituted pyridine is primarily governed by the interplay of the electron-withdrawing nature of the nitrogen atom and the electronic and steric effects of its substituents. The propyl group, an alkyl substituent, is generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density of the pyridine ring compared to the unsubstituted parent molecule.[1] However, the position of this group dictates the extent and nature of its influence on different reaction types.

4-Propylpyridine: The propyl group at the 4-position (para to the nitrogen) exerts its electron-donating inductive effect, which is effectively transmitted through the conjugated system. This leads to a significant increase in electron density at the nitrogen atom and the ortho (2- and 6-) positions.

This compound: When the propyl group is at the 3-position (meta to the nitrogen), its inductive effect is less effectively transmitted to the nitrogen atom and the 2-, 4-, and 6-positions. The primary electronic influence is on the adjacent carbon atoms.

This fundamental difference in electron distribution has profound implications for the basicity of the nitrogen atom and the susceptibility of the pyridine ring to electrophilic and nucleophilic attack.

Basicity of the Pyridine Nitrogen: A Quantitative Comparison

The basicity of the nitrogen atom, quantified by the pKa of its conjugate acid, is a direct measure of the electron density at the nitrogen. A higher pKa value indicates a more basic nitrogen, which is more readily protonated and a stronger nucleophile.

CompoundPredicted pKaExperimental pKa
Pyridine5.235.23
This compound5.56[2]Not available
4-Propylpyridine6.04[3][4]Available in IUPAC Digitized pKa Dataset[3][5]

As predicted, the electron-donating propyl group increases the basicity of the pyridine nitrogen in both isomers compared to pyridine itself. The effect is more pronounced in 4-propylpyridine due to the direct electronic communication between the 4-position and the nitrogen atom. The higher pKa of 4-propylpyridine indicates that its nitrogen atom is a stronger base and a more potent nucleophile than that of this compound.

Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles.[6] Reactions typically require harsh conditions. The position of the incoming electrophile is directed to the 3-position, as attack at the 2- or 4-position results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom.

The electron-donating propyl group in both isomers is expected to activate the ring towards EAS relative to pyridine. However, the degree of activation and the precise regioselectivity will differ.

4-Propylpyridine: The activating effect of the 4-propyl group will be most strongly felt at the 2-, 3-, 5-, and 6-positions. While the inherent preference of the pyridine ring is for 3-substitution, the activating effect of the propyl group could potentially lead to a mixture of products, with substitution occurring at the 3- (and 5-) position.

This compound: The 3-propyl group will activate the adjacent 2-, 4-, and 5-positions. Given the strong directing effect of the pyridine nitrogen to the 3- (and 5-) position, electrophilic attack is most likely to occur at the 5-position, which is meta to the nitrogen and ortho to the activating propyl group.

cluster_0 Electrophilic Substitution on 4-Propylpyridine cluster_1 Electrophilic Substitution on this compound 4-PrPy 4-Propylpyridine E+ E+ 4-PrPy->E+ Attack at C3 Int_4PrPy Intermediate (attack at C3) E+->Int_4PrPy Prod_4PrPy 3-E-4-Propylpyridine Int_4PrPy->Prod_4PrPy -H+ 3-PrPy This compound E+_2 E+ 3-PrPy->E+_2 Attack at C5 Int_3PrPy Intermediate (attack at C5) E+_2->Int_3PrPy Prod_3PrPy 5-E-3-Propylpyridine Int_3PrPy->Prod_3PrPy -H+ cluster_0 Chichibabin Reaction on 4-Propylpyridine cluster_1 Chichibabin Reaction on this compound 4-PrPy 4-Propylpyridine NaNH2 NaNH2 4-PrPy->NaNH2 Slower attack at C2 Int_4PrPy Meisenheimer Complex NaNH2->Int_4PrPy Prod_4PrPy 2-Amino-4-propylpyridine Int_4PrPy->Prod_4PrPy -H- 3-PrPy This compound NaNH2_2 NaNH2 3-PrPy->NaNH2_2 Faster attack at C2 Int_3PrPy Meisenheimer Complex NaNH2_2->Int_3PrPy Prod_3PrPy 2-Amino-3-propylpyridine Int_3PrPy->Prod_3PrPy -H- cluster_0 Competitive Nitration Workflow cluster_1 N-Oxidation Kinetics Workflow Mix Equimolar Mixture of 3-PrPy and 4-PrPy React Nitration (HNO3/H2SO4) Mix->React Analyze GC-MS & NMR Analysis of Product Ratio React->Analyze Prep Standard Solutions of 3-PrPy and 4-PrPy React_Ox Reaction with m-CPBA Prep->React_Ox Monitor HPLC Monitoring of Reaction Progress React_Ox->Monitor Rate Determination of Initial Reaction Rates Monitor->Rate

References

The Subtle Dance of Steric and Electronic Effects: A Comparative Guide to 3-Propylpyridine and Other Alkylpyridines in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a catalyst can dictate the success or failure of a reaction. Among the pantheon of organocatalysts, substituted pyridines have carved out a significant niche, particularly in acylation and silylation reactions. Their efficacy, however, is not uniform. The nature and position of substituents on the pyridine ring orchestrate a delicate interplay of steric and electronic effects that profoundly influence their catalytic prowess. This guide provides an in-depth comparison of 3-propylpyridine with other common alkylpyridines, offering insights into their relative performance and the principles governing their application.

The Nucleophilic Catalysis Pathway: A Mechanistic Overview

Pyridine and its derivatives primarily function as nucleophilic catalysts in acyl transfer reactions. The catalytic cycle, illustrated below, involves the initial activation of the acylating agent (e.g., an acid anhydride) by the pyridine nitrogen. This forms a highly reactive N-acylpyridinium intermediate. The nucleophilicity of the pyridine is paramount in this step; a more nucleophilic nitrogen will lead to a faster formation of this key intermediate. Subsequently, the alcohol or other nucleophile attacks the activated acyl group, leading to the desired product and regenerating the pyridine catalyst.

Nucleophilic_Catalysis cluster_activation Activation Step cluster_transfer Acyl Transfer Step Pyridine Pyridine Acyl_Anhydride R-CO-O-CO-R' Acylpyridinium [R-CO-Py]⁺ Pyridine->Acylpyridinium Nucleophilic Attack Acyl_Anhydride->Acylpyridinium Alcohol R''-OH Ester R-CO-OR'' Acylpyridinium->Ester Nucleophilic Attack by Alcohol Alcohol->Ester Regenerated_Pyridine Pyridine Ester->Regenerated_Pyridine Catalyst Regeneration

Figure 1: Generalized mechanism of pyridine-catalyzed acylation.

The Influence of Alkyl Substitution: A Tale of Two Effects

The catalytic activity of an alkylpyridine is primarily governed by two factors:

  • Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I). This increases the electron density on the pyridine nitrogen, enhancing its basicity and, consequently, its nucleophilicity. A more nucleophilic pyridine will more readily attack the acylating agent, accelerating the overall reaction rate.

  • Steric Effects: The size and position of the alkyl group can hinder the approach of the pyridine nitrogen to the electrophilic center of the acylating agent. This steric hindrance can significantly reduce or even completely suppress the catalytic activity, regardless of the electronic benefits.

A Comparative Analysis of Alkylpyridines

Let us now delve into a comparative analysis of this compound and other commonly used alkylpyridines, considering the interplay of these electronic and steric factors.

AlkylpyridineStructurepKa of Conjugate AcidKey Characteristics & Catalytic Profile
Pyridine C₅H₅N5.25The parent heterocycle, serves as a baseline for comparison. It is a moderately effective nucleophilic catalyst.[1]
3-Picoline 3-CH₃C₅H₄N5.68The methyl group at the 3-position provides a modest electronic enhancement with minimal steric hindrance, making it a slightly better catalyst than pyridine.
4-Picoline 4-CH₃C₅H₄N6.02The methyl group at the 4-position provides a stronger electronic enhancement due to resonance effects, leading to higher basicity and nucleophilicity compared to 3-picoline. It is generally a more effective catalyst.
This compound 3-C₃H₇C₅H₄N5.56[2][3]The propyl group at the 3-position offers a slightly greater electron-donating effect than a methyl group. Crucially, being at the 3-position, the steric hindrance around the nitrogen is minimal. This combination of favorable electronics and low steric hindrance makes this compound an effective nucleophilic catalyst, likely outperforming pyridine and 3-picoline in many applications.
2,6-Lutidine 2,6-(CH₃)₂C₅H₃N6.72[4]The two methyl groups flanking the nitrogen atom create significant steric hindrance.[4][5] This severely impedes its ability to act as a nucleophile, rendering it a poor nucleophilic catalyst.[5] However, this steric shielding makes it an excellent non-nucleophilic base, widely used to scavenge protons in reactions where nucleophilic catalysis would be detrimental.[4][5]

Rationale for the Enhanced Performance of this compound:

The advantageous catalytic profile of this compound stems from its optimal balance of electronic and steric properties. The propyl group is a slightly better electron-donating group than a methyl group, which enhances the nucleophilicity of the pyridine nitrogen. More importantly, its position at the 3-carbon of the pyridine ring directs its bulk away from the nitrogen atom, minimizing steric hindrance. This allows the catalytically active nitrogen to freely participate in the nucleophilic attack on the acylating agent. In contrast, while 4-picoline benefits from a strong electronic effect, the larger propyl group in the 3-position of this compound provides a comparable, if not slightly superior, electronic boost without introducing significant steric penalties.

Experimental Protocol: Comparative Kinetic Analysis of Alkylpyridine-Catalyzed Esterification

To empirically validate the relative catalytic efficiencies of this compound and other alkylpyridines, a kinetic study of a model esterification reaction can be performed. The acylation of a secondary alcohol, such as 1-phenylethanol, with acetic anhydride is a suitable model system.

Objective: To determine the second-order rate constants for the acylation of 1-phenylethanol with acetic anhydride catalyzed by pyridine, 3-picoline, 4-picoline, this compound, and 2,6-lutidine.

Materials:

  • 1-Phenylethanol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • 3-Picoline (anhydrous)

  • 4-Picoline (anhydrous)

  • This compound (anhydrous)

  • 2,6-Lutidine (anhydrous)

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 1-phenylethanol, acetic anhydride, and the internal standard in anhydrous dichloromethane.

  • Reaction Setup: In a series of reaction vials, add the stock solution of 1-phenylethanol and the internal standard. Equilibrate the vials to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.

  • Initiation of Reaction: To each vial, add a solution of the respective alkylpyridine catalyst in anhydrous dichloromethane, followed by the stock solution of acetic anhydride to initiate the reaction. The final concentrations should be, for example, [1-phenylethanol] = 0.1 M, [acetic anhydride] = 0.2 M, and [catalyst] = 0.01 M.

  • Sampling and Quenching: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a quenching solution (e.g., a dilute solution of a primary amine in dichloromethane).

  • GC Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the ester product (1-phenylethyl acetate) relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each catalyst. Determine the initial rate of the reaction from the initial slope of each curve. The second-order rate constant (k) can be calculated using the rate law: Rate = k[1-phenylethanol][catalyst].

Experimental_Workflow Start Start Stock_Solutions Prepare Stock Solutions (Reactants, Internal Standard) Start->Stock_Solutions Reaction_Setup Set up Reaction Vials (Alcohol, Internal Standard) Stock_Solutions->Reaction_Setup Thermostat Equilibrate at 25°C Reaction_Setup->Thermostat Initiate_Reaction Add Catalyst and Acetic Anhydride Thermostat->Initiate_Reaction Sampling Withdraw Aliquots at Time Intervals Initiate_Reaction->Sampling Quench Quench Reaction Sampling->Quench GC_Analysis Analyze by GC-FID Quench->GC_Analysis Data_Analysis Calculate Rate Constants GC_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the kinetic analysis of alkylpyridine catalysts.

Conclusion

The selection of an appropriate alkylpyridine catalyst requires a nuanced understanding of the interplay between electronic and steric effects. While 4-picoline is a commendable catalyst due to its enhanced basicity, This compound emerges as a highly promising candidate for nucleophilic catalysis . Its 3-position substitution provides a beneficial electronic enhancement from the propyl group without the steric encumbrance that plagues 2-substituted or 2,6-disubstituted pyridines. For reactions sensitive to steric hindrance but requiring a base, 2,6-lutidine remains the non-nucleophilic base of choice. By carefully considering the principles outlined in this guide and, where necessary, conducting comparative experimental studies, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Propylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic techniques used to elucidate and confirm the structure of 3-propylpyridine, a substituted pyridine derivative. This document provides an in-depth comparison of various analytical methods, supported by experimental data and protocols, to ensure you can confidently verify the structure of this and similar compounds in your own research.

The Imperative of Structural Verification

This compound (C₈H₁₁N, Molecular Weight: 121.18 g/mol ) is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its isomeric purity is critical, as different substitution patterns on the pyridine ring can lead to vastly different biological activities and toxicological profiles. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for unequivocal structural confirmation. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the carbon-hydrogen framework and the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Basis: ¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons (spin-spin coupling), described by the coupling constant (J).

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the this compound sample in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The deuterated solvent is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Comparison:

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group. The substitution at the 3-position breaks the symmetry of the pyridine ring, resulting in four unique aromatic proton signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2~8.4-8.5Singlet (or narrow doublet)
H-6~8.4-8.5Doublet~4-5
H-4~7.4-7.5Doublet of doublets~8, 2
H-5~7.1-7.2Doublet of doublets~8, 5
-CH₂- (α to ring)~2.5-2.6Triplet~7-8
-CH₂- (β to ring)~1.6-1.7Sextet~7-8
-CH₃~0.9-1.0Triplet~7-8

Note: These are predicted values based on known substituent effects and data from similar compounds like 3-ethylpyridine and 3-butylpyridine.[1][3] The exact chemical shifts and coupling constants should be determined from an experimental spectrum.

Comparison with Isomers: The ¹H NMR spectra of 2-propylpyridine and 4-propylpyridine would show different patterns in the aromatic region due to the different substitution patterns, providing a clear method for distinguishing between the isomers. For instance, 4-propylpyridine would exhibit a more symmetrical pattern with two distinct sets of aromatic protons.[4][5]

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: A View of the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. The chemical shift of each carbon is highly sensitive to its hybridization and the nature of the atoms attached to it.

Experimental Protocol: The sample preparation is the same as for ¹H NMR. The data is typically acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Comparison:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3~137-138
C-2~150-151
C-6~147-148
C-4~135-136
C-5~123-124
-CH₂- (α to ring)~34-35
-CH₂- (β to ring)~24-25
-CH₃~13-14

Note: These are predicted values. Access to a spectral database like SpectraBase is recommended for experimental data.[6][7]

Comparison with Isomers: The chemical shifts of the pyridine ring carbons are highly dependent on the position of the propyl group. Comparing the experimental ¹³C NMR spectrum with those of 2- and 4-propylpyridine would provide definitive evidence for the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Experimental Protocol:

  • Sample Preparation: A small drop of the neat liquid sample of this compound can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N bonds of the pyridine ring, as well as the aliphatic C-H bonds of the propyl group.

Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C and C=N Ring Stretching1400 - 1600
C-H Bending (out-of-plane)700 - 900

The specific pattern of the C-H out-of-plane bending bands in the "fingerprint region" (below 1500 cm⁻¹) can often be used to infer the substitution pattern on the pyridine ring.

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry is a destructive technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and information about its structure from the fragmentation pattern.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with high-energy electrons (Electron Ionization - EI) to form a molecular ion (M⁺˙) and fragment ions.

  • Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight (121). The fragmentation pattern is also characteristic. A common fragmentation pathway for alkylpyridines is the benzylic cleavage, which in this case would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable ion at m/z 92.

Ion m/z Identity
[C₈H₁₁N]⁺˙121Molecular Ion (M⁺˙)
[C₆H₆N]⁺92[M - C₂H₅]⁺ (Benzylic cleavage)

The presence of the molecular ion peak at m/z 121 confirms the molecular formula, and the characteristic fragment at m/z 92 is strong evidence for a propyl-substituted pyridine.

Conclusion: A Synergistic Approach for Unambiguous Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, their combined application offers the most robust and irrefutable evidence for the structure of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating fragmentation data. By comparing the experimental data with that of its isomers and related compounds, researchers can be highly confident in their structural assignment. This rigorous, multi-technique approach is the gold standard in modern chemical analysis and is indispensable for ensuring the quality and integrity of scientific research and development.

References

A Comparative Analysis of the Biological Activity of 3-Propylpyridine and Its Isomers: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

Abstract

Pyridine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The simple substitution of an alkyl group, such as a propyl chain, can significantly modulate biological activity based on its position on the pyridine ring. This guide provides a comparative analysis of 3-propylpyridine and its ortho (2-) and para (4-) isomers. In the absence of direct, comprehensive comparative studies in the public domain, this document leverages fundamental principles of medicinal chemistry and structure-activity relationships (SAR) to forecast the differential biological activities of these isomers. We will explore how subtle changes in physicochemical properties, driven by the propyl group's location, are likely to influence neuroactivity, enzyme inhibition, antimicrobial effects, and metabolic fate. This guide also provides standardized, detailed experimental protocols to empower researchers to generate the empirical data needed to validate these theoretical comparisons.

Physicochemical Properties: The Foundation of Biological Activity

The location of the propyl group—ortho (position 2), meta (position 3), or para (position 4) to the ring nitrogen—directly influences the molecule's electronic distribution, steric profile, and basicity. These properties are critical determinants of how a molecule interacts with biological systems.

The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the ortho (2-) and para (4-) positions, making them more electrophilic.[2] An alkyl group, like propyl, is a weak electron-donating group through an inductive effect. This can slightly modulate the ring's electronics and, more importantly, its overall lipophilicity and shape.

Table 1: Comparative Physicochemical Properties of Propylpyridine Isomers

Property2-PropylpyridineThis compound4-PropylpyridineRationale for Difference & Biological Implication
Structure 2-Propylpyridinethis compound4-PropylpyridineThe position of the propyl group dictates steric hindrance and electronic effects.
Molecular Formula C₈H₁₁NC₈H₁₁NC₈H₁₁NIsomers share the same formula and molecular weight.
Molecular Weight 121.18 g/mol [3]121.18 g/mol [4]121.18 g/mol [5]Identical mass ensures that any differences in activity are due to structure, not weight.
Boiling Point 169-171 °C[3]187 °C (Predicted)183 °C[6]Differences in boiling points reflect variances in intermolecular forces, influenced by the molecule's dipole moment and shape.
pKa (of conjugate acid) ~6.0 (Predicted)~5.7 (Predicted)~6.1 (Predicted)Basicity is highest for the 4-isomer due to the propyl group's electron-donating effect stabilizing the positive charge on the protonated nitrogen. The 2-isomer experiences steric hindrance to protonation, potentially lowering its effective basicity. pKa is crucial for receptor binding and solubility at physiological pH.[7]
XLogP3 (Lipophilicity) 1.8[3]1.9[4]2.1[5]All isomers are moderately lipophilic. The 4-isomer is predicted to be the most lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding.

Comparative Biological Activity Profile (Structure-Activity Relationship-Based Inference)

While direct comparative data is lacking, we can infer likely differences in biological activity based on the established principles of medicinal chemistry and the properties outlined above.

Neuroactivity

Many neurologically active compounds containing a pyridine scaffold, such as nicotine, exert their effects by interacting with nicotinic acetylcholine receptors (nAChRs). The pyridine nitrogen is a key pharmacophoric feature, acting as a hydrogen bond acceptor.

  • 2-Propylpyridine: The propyl group at the ortho position introduces significant steric hindrance . This bulkiness is likely to impede the optimal orientation of the pyridine nitrogen within the nAChR binding pocket, leading to a weaker binding affinity compared to the other isomers.

  • This compound: With the propyl group at the meta position, steric clash with the nitrogen's lone pair is minimized. This isomer may serve as a good structural template, but its slightly lower basicity compared to the 4-isomer might result in a less potent interaction.

  • 4-Propylpyridine: This isomer presents the most accessible nitrogen atom for receptor interaction and possesses the highest basicity, which could strengthen the hydrogen bond formation in a receptor. Therefore, 4-propylpyridine is predicted to have the highest affinity for targets like nAChRs among the three isomers.

Enzyme Inhibition

The pyridine nucleus is a common feature in enzyme inhibitors, where the nitrogen can coordinate with metal cofactors or form hydrogen bonds in the active site.[8][9] Cytochrome P450 (CYP) enzymes are a frequent target.

  • Prediction: The inhibitory potential will likely follow the trend 4-propylpyridine > this compound > 2-propylpyridine . The steric bulk of 2-propylpyridine would again be the primary limiting factor for fitting into a well-defined enzyme active site. The higher electron density on the nitrogen of the 4-isomer could enhance its ability to coordinate with the heme iron of a CYP enzyme, potentially making it a more potent inhibitor.

Antimicrobial Activity

For simple, non-cationic alkylpyridines, antimicrobial activity often correlates with the compound's ability to disrupt the bacterial cell membrane. This action is heavily dependent on lipophilicity (LogP) and molecular shape.

  • Prediction: A higher LogP value generally leads to better membrane partitioning and disruption. Based on the calculated XLogP3 values, the antimicrobial potency is predicted to follow the order: 4-propylpyridine > this compound > 2-propylpyridine . The greater lipophilicity of the 4-isomer would enhance its accumulation in the lipid bilayer, increasing its membrane-disrupting capabilities.

Metabolism and Toxicology

The metabolism of these isomers is expected to proceed via Phase I and Phase II reactions, primarily in the liver.[10] The site and rate of metabolism will directly impact the compounds' half-life and potential toxicity.

  • Phase I Metabolism: The primary routes are predicted to be:

    • Aliphatic Hydroxylation: Oxidation of the propyl chain, likely at the benzylic-like position (α-carbon) or the terminal position (ω-carbon).

    • Aromatic Hydroxylation: Oxidation of the pyridine ring itself, though this is generally less favorable than alkyl chain oxidation.

    • N-Oxidation: Formation of a pyridine-N-oxide.

  • Isomeric Differences: The position of the propyl group can influence which metabolic pathway is favored. The propyl group in 2-propylpyridine may sterically shield the nitrogen atom, potentially slowing the rate of N-oxidation and forcing metabolism towards the alkyl chain. Conversely, the more exposed nitrogen in 4-propylpyridine might be more susceptible to N-oxidation. The rate of metabolism by CYP enzymes can influence the duration of action and the potential for drug-drug interactions.[11]

  • Toxicology: Toxicity is often linked to the formation of reactive metabolites. For instance, if metabolism leads to the formation of a reactive aldehyde from the propyl chain, this could contribute to cytotoxicity. The isomer that is metabolized most rapidly to such a species would theoretically be the most toxic. Without experimental data, it is difficult to predict, but the isomer with the most sterically accessible sites for CYP450 oxidation (likely the 3- and 4-isomers) might be cleared faster.

Proposed Metabolic Pathway

The following diagram illustrates the putative metabolic pathways for a generic propylpyridine isomer. The specific ratios of metabolites would differ based on the isomer due to steric and electronic factors.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Propylpyridine Isomer (2-, 3-, or 4-) met1 Propyl-chain Hydroxylated Metabolite parent->met1 Aliphatic Hydroxylation met2 Pyridine N-Oxide parent->met2 N-Oxidation met3 Ring-Hydroxylated Metabolite parent->met3 Aromatic Hydroxylation conj Glucuronide or Sulfate Conjugate met1->conj Conjugation (UGT, SULT) met3->conj Conjugation (UGT, SULT) excretion Excretion (Urine, Feces) conj->excretion

Caption: Putative Phase I and Phase II metabolic pathways for propylpyridine isomers.

Experimental Protocols for Empirical Comparison

To validate the SAR-based hypotheses presented here, rigorous experimental testing is required. The following are standardized, self-validating protocols designed to quantitatively compare the biological activities of the propylpyridine isomers.

Protocol 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of each isomer that prevents visible bacterial growth.

Workflow Diagram: MIC Assay

MIC_Workflow start Start prep_isomers Prepare Stock Solutions of Isomers (in DMSO) start->prep_isomers serial_dilute Perform 2-fold Serial Dilutions in 96-well plate with Broth prep_isomers->serial_dilute controls Prepare Controls: - Positive (Bacteria + Broth) - Negative (Broth only) - Vehicle (Bacteria + DMSO) prep_isomers->controls add_bacteria Add Standardized Bacterial Inoculum (e.g., S. aureus) serial_dilute->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate controls->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mg/mL stock solutions of 2-, 3-, and 4-propylpyridine in sterile dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the stock solution of one isomer to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only (negative/sterility control). Well 11 serves as the positive growth control. A vehicle control (bacteria + highest concentration of DMSO used) must also be run to ensure the solvent has no activity.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This provides a quantitative comparison of antimicrobial potency.

Protocol 2: In Vitro Enzyme Inhibition (Cytochrome P450 Assay)

This protocol measures the concentration of each isomer required to inhibit 50% of the activity of a specific CYP enzyme (e.g., CYP3A4).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of each propylpyridine isomer. Use a commercial kit containing recombinant human CYP3A4 enzyme, its specific substrate (e.g., a fluorogenic probe), and an NADPH-generating system.

  • Assay Setup: In a 96-well plate, combine the reaction buffer, the NADPH-generating system, and each concentration of the propylpyridine isomer or a known inhibitor (e.g., ketoconazole, as a positive control). Include a "no inhibitor" control.

  • Enzyme Addition: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the CYP3A4 enzyme to all wells.

  • Substrate Addition & Reaction: Immediately add the fluorogenic substrate to all wells. The enzyme will metabolize the substrate, producing a fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each isomer concentration relative to the "no inhibitor" control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ (Inhibitory Concentration 50%) value for each isomer. A lower IC₅₀ indicates a more potent inhibitor.

Conclusion and Future Directions

This guide establishes a robust, theory-driven framework for comparing the biological activities of this compound and its isomers. Based on fundamental structure-activity relationships, it is hypothesized that 4-propylpyridine is likely the most potent isomer across several biological domains—including neuroactivity, enzyme inhibition, and antimicrobial effects—due to its favorable combination of high basicity, accessible nitrogen atom, and greater lipophilicity. Conversely, 2-propylpyridine is predicted to be the least active due to significant steric hindrance around the key nitrogen pharmacophore.

These predictions, however, remain hypothetical. They underscore a clear and compelling need for direct, empirical research to quantify the biological activities of these fundamental chemical structures. The standardized protocols provided herein offer a clear path for researchers to generate this vital data, which will not only validate or refute these hypotheses but also contribute valuable knowledge to the broader field of medicinal chemistry and drug development.

References

A Comparative Guide to the Synthetic Routes of 3-Propylpyridine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of functionalized heterocycles is a foundational element of molecular innovation. Among these, 3-propylpyridine stands as a key intermediate in the development of various pharmaceuticals and agrochemicals. The strategic introduction of a propyl group at the 3-position of the pyridine ring can significantly influence a molecule's lipophilicity, metabolic stability, and biological activity. This guide provides a comparative analysis of the primary synthetic pathways to this compound, offering an in-depth examination of their methodologies, performance metrics, and underlying chemical principles. We will explore transition-metal catalyzed cross-coupling reactions, alkylation of pyridine precursors, and classical condensation reactions, providing the necessary data for an informed selection of the most suitable method for your research and development needs.

Executive Summary: A Comparative Overview

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of a particular route will depend on factors such as the desired scale of the reaction, the availability and cost of starting materials and catalysts, required purity of the final product, and the technical capabilities of the laboratory.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Kumada Coupling 3-Halopyridine, Propylmagnesium bromideNi or Pd catalyst (e.g., Pd(dppf)Cl₂)85-95%2-12 hHigh yield, readily available Grignard reagents.Sensitive to functional groups, requires inert atmosphere.
Negishi Coupling 3-Halopyridine, Propylzinc chloridePd catalyst (e.g., Pd(dppf)Cl₂)80-90%8-16 hGood functional group tolerance.Organozinc reagents can be moisture-sensitive.
Suzuki Coupling 3-Halopyridine, Propylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)80-95%12-24 hHigh functional group tolerance, stable boronic acids.Boronic acids can be more expensive.
Alkylation of 3-Picoline 3-Picoline, Ethyl iodideStrong base (e.g., LDA)~10%1-2 hUtilizes a simple starting material.Low yield, potential for polysubstitution.
Chichibabin Pyridine Synthesis Acrolein, Propionaldehyde, AmmoniaOxide catalyst (e.g., Al₂O₃/SiO₂)Moderate to GoodContinuous flowIndustrially scalable, uses inexpensive starting materials.High temperatures and pressures required, often produces mixtures.

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed exploration of the primary synthetic routes to this compound, including mechanistic insights and step-by-step experimental protocols.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon bonds and are widely employed in the synthesis of substituted pyridines. The general principle involves the reaction of a pyridine electrophile (typically a halopyridine) with an organometallic nucleophile in the presence of a transition metal catalyst.

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent as the organometallic partner.[1] This method is particularly attractive due to the commercial availability and relatively low cost of Grignard reagents. The reaction can be catalyzed by either nickel or palladium complexes, with palladium catalysts often offering a broader substrate scope and higher functional group tolerance.[2][3]

Mechanism: The catalytic cycle of a palladium-catalyzed Kumada coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Kumada_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition 3-Bromopyridine Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation PropylMgBr Aryl-Pd(II)-Propyl Aryl-Pd(II)-Propyl Transmetalation->Aryl-Pd(II)-Propyl Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Propyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration This compound This compound Reductive_Elimination->this compound

Kumada Coupling Catalytic Cycle

Experimental Protocol: Kumada Coupling

  • To a solution of 3-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere, add the palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq).

  • Cool the mixture to 0 °C and slowly add a solution of n-propylmagnesium bromide (1.2 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The Negishi coupling employs an organozinc reagent as the nucleophilic partner.[6] A key advantage of this method is the generally higher functional group tolerance of organozinc reagents compared to their Grignard counterparts.[7]

Mechanism: The catalytic cycle for the Negishi coupling is analogous to the Kumada coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[8][9]

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition 3-Chloropyridine Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation PropylZnCl Aryl-Pd(II)-Propyl Aryl-Pd(II)-Propyl Transmetalation->Aryl-Pd(II)-Propyl Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Propyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration This compound This compound Reductive_Elimination->this compound

Negishi Coupling Catalytic Cycle

Experimental Protocol: Negishi Coupling

  • Prepare the propylzinc chloride reagent in situ by adding a solution of n-propyllithium in hexanes to a solution of anhydrous zinc chloride in THF at 0 °C.

  • To this solution, add 3-chloropyridine (1.0 eq) and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Heat the reaction mixture to 60 °C and stir for 8-16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and purify by column chromatography as described for the Kumada coupling.

The Suzuki coupling utilizes an organoboron reagent, such as a boronic acid or ester, which are known for their stability to air and moisture.[10] This reaction is highly valued for its broad functional group tolerance and is widely used in both academic and industrial settings.[11][12]

Mechanism: The Suzuki coupling mechanism also proceeds through oxidative addition, transmetalation, and reductive elimination. A key difference is the requirement of a base to activate the organoboron species for transmetalation.[13][14]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition 3-Bromopyridine Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation PropylB(OH)₂ + Base Aryl-Pd(II)-Propyl Aryl-Pd(II)-Propyl Transmetalation->Aryl-Pd(II)-Propyl Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Propyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration This compound This compound Reductive_Elimination->this compound

Suzuki Coupling Catalytic Cycle

Experimental Protocol: Suzuki Coupling

  • In a reaction vessel, combine 3-bromopyridine (1.0 eq), propylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq), and a base, for example, aqueous sodium carbonate (2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Heat the mixture to reflux (around 100 °C) and stir for 12-24 hours.

  • After cooling, separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield this compound.

Alkylation of 3-Picoline

A more direct, though often lower-yielding, approach is the alkylation of a pre-existing methyl group on the pyridine ring. This method involves the deprotonation of the acidic methyl protons of 3-picoline (3-methylpyridine) with a strong base, followed by quenching the resulting anion with an electrophile.

Mechanism: The reaction proceeds via the formation of a carbanion at the methyl position, which then acts as a nucleophile, attacking an alkyl halide in an S_N2 reaction.

Picoline_Alkylation 3-Picoline 3-Picoline Deprotonation Deprotonation 3-Picoline->Deprotonation Strong Base (e.g., LDA) Carbanion Carbanion Deprotonation->Carbanion SN2_Attack SN2_Attack Carbanion->SN2_Attack Ethyl Iodide This compound This compound SN2_Attack->this compound

Alkylation of 3-Picoline

Experimental Protocol: Alkylation of 3-Picoline

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add 3-picoline (1.0 eq) to the LDA solution at -78 °C and stir for 30 minutes.

  • Add ethyl iodide (1.1 eq) to the reaction mixture and allow it to slowly warm to room temperature over several hours.

  • Quench the reaction with water.

  • Extract the product with diethyl ether, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by distillation or column chromatography. Note: This method is often plagued by low yields and the formation of byproducts.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a classic and industrially significant method for preparing pyridines from aldehydes and ammonia.[15] For the synthesis of this compound, a combination of acrolein and propionaldehyde with ammonia is typically used, often over a solid acid catalyst at high temperatures.[15]

Mechanism: The mechanism is complex, involving a series of condensation, Michael addition, and cyclization/dehydrogenation steps.[15][16]

Chichibabin_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Acrolein Acrolein Imines Imines Acrolein->Imines Propionaldehyde Propionaldehyde Propionaldehyde->Imines Ammonia Ammonia Ammonia->Imines Enamines Enamines Imines->Enamines Dihydropyridine Dihydropyridine Enamines->Dihydropyridine Michael Addition & Aldol Condensation This compound This compound Dihydropyridine->this compound Dehydrogenation

Simplified Chichibabin Synthesis Pathway

Experimental Protocol: Chichibabin Pyridine Synthesis (Conceptual)

This reaction is typically carried out in a continuous flow reactor at an industrial scale and is not readily adaptable to a standard laboratory batch process.

  • A gaseous mixture of acrolein, propionaldehyde, and ammonia is passed over a heated solid catalyst bed (e.g., alumina-silica).

  • The reaction is conducted at elevated temperatures (350-500 °C) and pressures.

  • The product stream is cooled, and the pyridine bases are separated from water and unreacted starting materials.

  • Fractional distillation is used to isolate this compound from other pyridine and picoline byproducts.

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following spectroscopic data are characteristic of the target compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (m, 2H, H-2, H-6), 7.48 (dt, 1H, H-4), 7.18 (dd, 1H, H-5), 2.58 (t, 2H, -CH₂-), 1.68 (sext, 2H, -CH₂-), 0.95 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 149.9, 147.2, 137.6, 134.1, 123.2, 34.6, 23.0, 13.8.[17]

  • Mass Spectrometry (EI): m/z (%) = 121 (M⁺, 40), 92 (100), 65 (20).[18][19]

  • Infrared Spectroscopy (neat): ν (cm⁻¹) 3050, 2960, 2930, 2870, 1590, 1480, 1420, 1030, 790, 710.

Green Chemistry and Sustainability Considerations

When selecting a synthetic route, it is increasingly important to consider the principles of green chemistry.[20][21][22]

  • Atom Economy: Cross-coupling reactions generally have a better atom economy than the alkylation of 3-picoline, which generates stoichiometric amounts of lithium salts. The Chichibabin synthesis, in principle, has a high atom economy, with water being the main byproduct.

  • Catalysis: The use of catalytic amounts of palladium or nickel in cross-coupling reactions is a key green chemistry principle. However, the environmental impact of these heavy metals and their ligands should be considered. Iron-catalyzed alternatives are an area of active research.[1]

  • Solvents and Reagents: Cross-coupling reactions often employ organic solvents like THF and toluene. The Chichibabin synthesis, being a gas-phase reaction, avoids the use of solvents at the reaction stage, but solvents are used in purification. The use of strong bases like n-butyllithium in the alkylation of 3-picoline poses safety and handling challenges.

  • Energy Consumption: The high temperatures required for the Chichibabin synthesis represent a significant energy input. Cross-coupling reactions are typically conducted under milder conditions.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of methods, each with its own distinct advantages and disadvantages. For laboratory-scale synthesis requiring high purity and functional group tolerance, palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Negishi couplings, are often the methods of choice. The Kumada coupling offers a cost-effective alternative if the substrate is tolerant of Grignard reagents. The alkylation of 3-picoline is a less efficient but mechanistically simple approach. For large-scale industrial production, the Chichibabin synthesis remains a viable, albeit energy-intensive, option.

Future developments in this field will likely focus on the development of more sustainable and cost-effective catalytic systems, such as those based on earth-abundant metals like iron. Additionally, the application of flow chemistry and other process intensification technologies may offer new avenues for the efficient and safe production of this compound and its derivatives.

References

A Comparative Guide to the Characterization of 3-Propylpyridine Impurities by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Uncontrolled impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. For this reason, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[1][2][3][4] This guide focuses on 3-propylpyridine, a pyridine derivative that serves as a crucial building block in synthetic chemistry, and provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—the two most powerful analytical techniques for impurity identification and characterization.

The core objective is to move beyond a simple recitation of methods and delve into the strategic integration of these techniques. We will explore the causality behind experimental choices, demonstrating how a synergistic workflow leveraging both NMR and MS provides an unimpeachable, self-validating system for structural elucidation and quantification, satisfying the stringent requirements of regulatory submissions.

Regulatory Framework: Understanding the Thresholds

The necessity for such in-depth analysis is dictated by the ICH Q3A(R2) guidelines, which establish thresholds for the reporting, identification, and qualification of impurities in new drug substances.[1][2][4] These thresholds are based on the maximum daily dose of the drug and define the level at which an impurity must be structurally characterized and, if necessary, toxicologically qualified.

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory application.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

Meeting these requirements necessitates analytical methods that are not only sensitive but also provide definitive structural information.

The Analytical Arsenal: A High-Level Comparison of NMR and MS

NMR and MS are the cornerstones of modern small molecule characterization, yet they provide fundamentally different and complementary information.[5][6]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity, 3D structure, stereochemistryMolecular weight, elemental composition, fragmentation
Strengths Unambiguous structure elucidation, non-destructiveExceptional sensitivity, high throughput, direct coupling to chromatography
Quantification Inherently quantitative (qNMR); often no reference standard needed for the impurity itself[7][8][9]Requires reference standards for accurate quantification; relative quantification is straightforward
Sensitivity LowerVery high (picomole to femtomole range)
Hyphenation Possible with LC (LC-NMR), but less common and technically demandingStandard practice (LC-MS, GC-MS); a powerful tool for mixture analysis[10][11][12]
Isomer Distinction Excellent; can readily distinguish constitutional isomers and stereoisomersPossible, especially with chromatography, but can be challenging for co-eluting isomers

Deep Dive I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[13][14][15] It provides a detailed map of the molecule's atomic framework by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.

Causality in NMR: Why It's Definitive

NMR's power lies in its ability to reveal through-bond and through-space relationships between atoms. For a substituted pyridine like this compound, this means we can definitively determine the substitution pattern on the ring and the structure of the side chain.

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. The aromatic protons on the pyridine ring have characteristic chemical shifts and coupling patterns that are exquisitely sensitive to the position of substituents.[16]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule, confirming the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for solving unknown structures.

    • COSY (Correlation Spectroscopy) identifies protons that are spin-coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is the key to piecing the molecular puzzle together. For example, an HMBC correlation from the methylene protons of the propyl group to specific carbons in the pyridine ring would definitively confirm the C-C bond between the side chain and the ring.

Quantitative NMR (qNMR): The Power of Absolute Quantification

While traditional chromatographic methods require an authenticated reference standard of the impurity for accurate quantification, quantitative NMR (qNMR) can often determine the purity of a substance or the concentration of an impurity without a specific standard for the analyte.[7][17][18] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[8] By adding a certified internal standard of known concentration and purity to the sample, the quantity of the impurity can be calculated directly.

Experimental Protocol: qNMR for Impurity Quantification in this compound

Objective: To accurately quantify a specific impurity relative to the this compound API using an internal standard.

  • Method Planning & Selection of Internal Standard:

    • Rationale: The internal standard must be stable, of high purity (>99.5%), non-volatile, and have at least one sharp NMR signal that does not overlap with any signals from the API or its impurities. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the certified internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which all components are fully soluble.

    • Scientist's Note: Precise weighing is critical for accuracy. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds and for its high boiling point.

  • Data Acquisition:

    • Transfer the solution to a high-quality NMR tube.

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz).

    • Rationale: Key acquisition parameters must be set to ensure accurate integration. This includes a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery between scans and a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1).

  • Data Processing & Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the well-resolved signal of the impurity, a signal from the this compound API, and the signal from the internal standard.

    • Calculate the amount of the impurity using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Deep Dive II: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with high precision.[6] Its greatest strength in impurity profiling comes from its coupling with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC).[10][11][19]

Causality in MS: Why It's Essential for Detection

The unparalleled sensitivity of MS makes it the ideal tool for initially detecting and locating impurities within a complex mixture.

  • Hyphenated Techniques (LC-MS, GC-MS): An LC or GC system first separates the API from its impurities. As each compound elutes, it is ionized and analyzed by the mass spectrometer. This provides a retention time and a mass spectrum for every component, including those at very low levels.[12][20]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure m/z with extremely high accuracy (<5 ppm). This allows for the determination of the elemental formula of an impurity, drastically narrowing down the number of possible structures.

  • Tandem Mass Spectrometry (MS/MS): In this technique, an ion of interest (the "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. The fragmentation pattern is like a fingerprint, providing crucial clues about the impurity's structure.

Experimental Protocol: LC-MS/MS for Impurity Profiling and Identification

Objective: To detect, identify, and obtain structural information on impurities in a this compound sample.

  • Method Development (LC):

    • Develop a robust HPLC method capable of separating this compound from all potential impurities. A reversed-phase C18 column is a common starting point.

    • The mobile phase (e.g., acetonitrile/water with a modifier like formic acid) and gradient are optimized to achieve good peak shape and resolution.

    • Rationale: Formic acid is a volatile modifier that aids in the ionization process for MS detection.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm filter to remove particulates.

  • Data Acquisition (MS):

    • Perform an initial LC-MS run in full scan mode to detect all ionizable components.

    • Use a high-resolution mass spectrometer to obtain accurate mass data for the parent compound and any detected impurities.

    • Scientist's Note: Electrospray ionization (ESI) in positive mode is typically effective for protonating the nitrogen atom in pyridine derivatives.

  • Data Acquisition (MS/MS):

    • Perform a second LC-MS run using a data-dependent acquisition (DDA) method. In this mode, the instrument automatically performs MS/MS fragmentation on the most intense ions detected in the full scan.

    • Alternatively, for targeted analysis, create an inclusion list of the m/z values for impurities found in the first run to ensure they are selected for fragmentation.

  • Data Analysis:

    • Determine the elemental composition of each impurity from the accurate mass data.

    • Interpret the MS/MS fragmentation patterns to propose candidate structures. Compare these patterns to the fragmentation of the this compound API to identify common structural motifs.

A Synergistic Workflow: Integrating NMR and MS for Unambiguous Characterization

Neither technique alone is sufficient for a complete, regulatory-compliant impurity characterization. The true power emerges when they are integrated into a logical, step-by-step workflow. MS provides the rapid detection and initial structural hypotheses, while NMR provides the definitive proof.

Impurity_Workflow cluster_0 Detection & Initial ID cluster_1 Isolation & Confirmation cluster_2 Quantification & Reporting A 1. HPLC-UV/MS Screening (Detects potential impurities) B 2. HRMS Analysis (Provides Elemental Composition) A->B Accurate m/z C 3. MS/MS Fragmentation (Proposes Candidate Structures) B->C Formula D 4. Impurity Isolation (e.g., Preparative HPLC) C->D Hypothesized Structure E 5. NMR Analysis (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) D->E >0.5 mg F 6. Unambiguous Structure (Definitive Confirmation) E->F Full dataset G 7. Quantification (qNMR or Validated HPLC) F->G Confirmed Structure H 8. Final Report (Structure, Level, Justification) G->H

Caption: Integrated workflow for impurity characterization.

Case Study: Characterizing a Positional Isomer of this compound

Let's consider a common scenario: the potential presence of a positional isomer, 4-propylpyridine, as an impurity from the synthesis process.

Analytical DataThis compound (API)4-Propylpyridine (Impurity)Rationale for Distinction
Molecular Formula C₈H₁₁NC₈H₁₁NIdentical - Not distinguishable by MS alone.
Exact Mass (m/z) 121.0891121.0891Identical - Not distinguishable by HRMS.
MS/MS Fragments Likely similar fragmentation patterns due to the stable pyridine ring. Loss of propylene (m/z 79) would be common to both.Subtle differences may exist, but may not be definitive for identification.Fragmentation is often insufficient to distinguish positional isomers.
¹H NMR (Aromatic) 3 distinct aromatic signals (e.g., ~δ 8.4 (d), 8.3 (s), 7.5 (dd), 7.2 (dd))2 distinct aromatic signals (a symmetric AA'BB' pattern, e.g., ~δ 8.5 (d), 7.2 (d))This is the definitive differentiator. The symmetry of the 4-substituted isomer results in a much simpler aromatic spectrum than the 3-substituted API.
¹³C NMR 5 distinct aromatic carbon signals.3 distinct aromatic carbon signals.The higher symmetry of the 4-isomer results in fewer unique carbon signals.
HMBC Correlations Correlations from propyl protons to C2, C3, and C4 of the pyridine ring.Correlations from propyl protons to C3, C4, and C5 of the pyridine ring.Confirms the exact point of attachment of the propyl group to the ring.

This case study clearly illustrates the limitations of MS and the indispensable role of NMR in distinguishing closely related isomers, a common and critical challenge in impurity profiling.

Conclusion

The characterization of impurities in a pharmaceutical intermediate like this compound is a multi-faceted challenge that demands a robust, orthogonal, and scientifically sound analytical strategy. While Mass Spectrometry, particularly when hyphenated with liquid chromatography, offers unparalleled sensitivity for detection and provides critical preliminary data on molecular weight and composition, it is often insufficient for definitive structural proof, especially in the case of isomers.

Nuclear Magnetic Resonance spectroscopy provides the unambiguous structural information necessary to confirm atomic connectivity and stereochemistry. Furthermore, the advent of qNMR provides a powerful tool for absolute quantification that can simplify and accelerate the process of impurity monitoring. The synergistic integration of MS and NMR, as outlined in this guide, creates a self-validating workflow that ensures the identity, purity, and safety of the drug substance, forming the bedrock of a successful regulatory submission. This integrated approach is not just best practice; it is essential for navigating the complexities of modern pharmaceutical development.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-Propylpyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Propylpyridine

This compound is a pyridine derivative that serves as a critical building block and potential process-related impurity in the synthesis of various pharmaceutical compounds.[1][2] Its accurate and precise quantification is paramount, ensuring the safety, quality, and efficacy of the final active pharmaceutical ingredient (API). The selection of an analytical method is not a trivial decision; it is a choice dictated by the sample matrix, the required sensitivity, and the intended application—from raw material testing to final product release and stability studies.

This guide provides a comparative analysis of two primary chromatographic techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, present detailed validation protocols, and offer a comparative framework to guide researchers and drug development professionals in making an informed selection. The validation principles discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Expertise & Experience: Why GC-MS?

Gas chromatography is intrinsically suited for the analysis of volatile and semi-volatile compounds like this compound.[6] The technique separates compounds based on their boiling points and interactions with the stationary phase. Coupling GC with a mass spectrometer provides unparalleled specificity. The mass detector acts as a "fingerprint" identifier, fragmenting the eluted compound into a unique mass spectrum, which allows for positive identification and quantification, even at trace levels, virtually eliminating interference from co-eluting matrix components.[6][7]

Experimental Workflow: GC-MS

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Weigh Sample/Standard prep_dissolve Dissolve in Dichloromethane prep_start->prep_dissolve prep_vortex Vortex to Homogenize prep_dissolve->prep_vortex prep_spike Spike with Internal Standard (e.g., Pyridine-d5) prep_vortex->prep_spike prep_end Transfer to GC Vial prep_spike->prep_end analysis_inject Autosampler Injection (1 µL) prep_end->analysis_inject analysis_gc GC Separation (e.g., DB-5 Column) analysis_inject->analysis_gc analysis_ms MS Detection (EI, SIM/Scan Mode) analysis_gc->analysis_ms data_integrate Peak Integration analysis_ms->data_integrate data_curve Calibration Curve Generation (Area Ratio vs. Conc.) data_integrate->data_curve data_quant Quantify this compound data_curve->data_quant

References

A Comparative Guide to the Efficacy of 3-Propylpyridine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

As a privileged scaffold in medicinal chemistry, the pyridine ring is a cornerstone in the design of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it an ideal starting point for developing potent and selective enzyme inhibitors.[3] This guide provides an in-depth technical analysis of 3-propylpyridine derivatives, a subclass of compounds demonstrating significant promise. We will explore their mechanisms of action, present a data-driven comparison of their efficacy against established inhibitors, and provide validated experimental protocols to empower researchers in this field.

The Mechanistic Basis of Inhibition

The efficacy of this compound derivatives stems from their specific molecular interactions within the enzyme's active site. The pyridine nitrogen frequently acts as a hydrogen bond acceptor, while the flexible propyl group can access and occupy hydrophobic pockets, enhancing binding affinity. This dual-interaction capability allows for potent inhibition of various enzyme classes.

A prominent example is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway that is a key target in oncology.[4] By blocking NAMPT, these inhibitors deplete cellular NAD+ levels, leading to metabolic collapse and cell death in highly metabolic cancer cells.[4]

Mechanism_of_Action cluster_pathway Cellular NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Enzyme Nicotinamide->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Product NAD NAD+ NMN->NAD NAD+ Synthesis Inhibitor This compound Derivative Inhibitor->NAMPT Competitive Inhibition

Caption: Inhibition of the NAMPT enzyme by a this compound derivative blocks the NAD+ salvage pathway.

Comparative Efficacy: A Data-Driven Analysis

To objectively assess the potential of this compound derivatives, their performance must be benchmarked against established inhibitors. The following table summarizes key inhibitory potency data (IC50 values), which represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Compound ClassTarget EnzymeRepresentative CompoundInhibitor IC50 (nM)Alternative InhibitorAlternative's IC50 (nM)
3-Aminopyridine Amide NAMPTCompound 5119FK866~1
3-Pyridyl Azetidine Urea NAMPTCompound 32.7GNE-617~0.8
Ibuprofen Amide Derivative FAAH(S)-Ibu-AM5590URB597~400-2000 (Ki)

Data compiled from multiple sources.[4][5][6][7] Note that direct comparison can be complex as assay conditions may vary between studies.

Field-Proven Insights:

The data reveals that optimized this compound derivatives, such as 3-pyridyl azetidine ureas, achieve nanomolar potency comparable to well-known NAMPT inhibitors.[4] While some first-generation compounds may show lower potency than the gold standard, the synthetic tractability of the pyridine scaffold allows for rapid structure-activity relationship (SAR) studies and optimization.[8] For instance, fragment-based design approaches have successfully yielded novel 3-aminopyridine amides with potent NAMPT inhibitory activity.[6] In the context of Fatty Acid Amide Hydrolase (FAAH) inhibition, derivatives like (S)-Ibu-AM5 demonstrate that modifying existing drugs with a pyridine moiety can produce potent inhibitors for different targets.[5][9]

Experimental Protocols: A Self-Validating System

The trustworthiness of any inhibitor comparison lies in rigorous and reproducible experimental design.[10] The following protocol for an in vitro enzyme inhibition assay is designed to be a self-validating system, incorporating necessary controls for reliable IC50 determination.[11][12]

Protocol: Determining Inhibitor Potency (IC50) via a Luminescent Assay

Causality Behind Experimental Choices: This protocol uses a coupled-enzyme system, where the product of the target enzyme's reaction is used by a second enzyme to generate a detectable signal (e.g., light). This is a common and robust method when the primary reaction doesn't produce a convenient change in absorbance or fluorescence.[13] Pre-incubation of the enzyme and inhibitor is a critical step that allows the binding to reach equilibrium before starting the reaction.[12]

Required Materials:

  • Purified target enzyme (e.g., NAMPT)

  • Substrate (e.g., Nicotinamide) and co-factors (e.g., PRPP, ATP)[12]

  • Test inhibitor (this compound derivative) and a known reference inhibitor

  • Assay buffer optimized for enzyme stability and activity

  • Detection reagent (e.g., commercial NAD/NADH-Glo™ assay kit)

  • Multi-well plates (e.g., 384-well, white, solid bottom)

  • Calibrated multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is robust. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include wells with DMSO only for "No Inhibition" controls.

  • Enzyme Preparation & Addition: Dilute the enzyme to its optimal concentration (previously determined via enzyme titration) in the assay buffer. Add the enzyme solution (e.g., 10 µL) to all wells containing the inhibitor and control compounds.

  • Pre-incubation: Gently mix the plate and incubate for 30-60 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/co-factor cocktail in the assay buffer. Add this cocktail (e.g., 10 µL) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a fixed period (e.g., 60 minutes) where the reaction remains in the linear range.

  • Signal Detection: Add the detection reagent as per the manufacturer's instructions (e.g., 20 µL). This reagent will convert the product (e.g., NAD+) into a luminescent signal. Incubate for 30 minutes to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence intensity using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "No Inhibition" (DMSO) control as 100% activity and a "Full Inhibition" control (no enzyme or potent inhibitor) as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting curve to a four-parameter logistic equation to calculate the IC50 value.

Experimental_Workflow A 1. Compound Plating (Serial Dilution) B 2. Enzyme Addition A->B C 3. Pre-incubation (30-60 min) B->C D 4. Reaction Initiation (Add Substrate) C->D E 5. Reaction Incubation (60 min at 37°C) D->E F 6. Add Detection Reagent E->F G 7. Read Signal (Luminescence) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: A validated workflow for determining the IC50 of an enzyme inhibitor.

References

Benchmarking 3-Propylpyridine-Based Catalysts: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. Pyridine and its derivatives have long been established as a versatile class of organocatalysts, particularly in acylation and carbon-carbon bond-forming reactions. This guide provides an in-depth performance comparison of 3-propylpyridine as a catalyst, benchmarked against commonly employed pyridine-based catalysts. Drawing upon experimental data and theoretical principles, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection.

Introduction: The Role of Pyridine Derivatives in Catalysis

Pyridine-based molecules function as nucleophilic catalysts, primarily by activating electrophiles. In a typical acylation reaction, for instance, the lone pair of electrons on the pyridine nitrogen atom attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by an alcohol or amine, leading to the desired ester or amide and regeneration of the pyridine catalyst.[1] The efficacy of this catalytic cycle is profoundly influenced by the electronic and steric properties of substituents on the pyridine ring.

Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally accelerating the initial activation step. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity. Steric hindrance around the nitrogen atom can impede its approach to the electrophile, potentially slowing down the reaction rate. The interplay of these electronic and steric factors dictates the overall catalytic performance.

This guide will focus on two key reactions where pyridine-based catalysts are frequently employed: the acylation of alcohols and the Morita-Baylis-Hillman (MBH) reaction. We will compare the performance of this compound with unsubstituted pyridine, the highly active 4-(dimethylamino)pyridine (DMAP), and the sterically similar 3-methylpyridine (3-picoline).

Comparative Performance in Acylation Reactions

The acylation of alcohols to form esters is a fundamental transformation in organic synthesis. The choice of catalyst can dramatically influence reaction times and yields, especially with sterically hindered alcohols.

Mechanistic Overview of Pyridine-Catalyzed Acylation

The generally accepted mechanism for pyridine-catalyzed acylation involves the formation of a reactive N-acylpyridinium salt, which is then attacked by the alcohol.

Acylation Mechanism Pyridine Pyridine (Catalyst) Acylpyridinium N-Acylpyridinium Intermediate Pyridine->Acylpyridinium Activation AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Acylpyridinium Ester Ester (Product) Acylpyridinium->Ester Nucleophilic Attack Alcohol Alcohol (Substrate) Alcohol->Ester RegeneratedCatalyst Protonated Pyridine Ester->RegeneratedCatalyst Proton Transfer

Caption: Generalized workflow for pyridine-catalyzed acylation.

Experimental Data and Performance Analysis

To provide a quantitative comparison, we will consider the acetylation of benzyl alcohol with acetic anhydride as a model reaction.

CatalystCatalyst Loading (mol%)Reaction TimeYield (%)Reference(s)
Pyridine 1024 hours~60-70[2][3]
4-(Dimethylamino)pyridine (DMAP) 1-5< 1 hour>95[4][5]
3-Methylpyridine (3-Picoline) 1018 hours~75[6]
This compound 10 (estimated)12-16 hours (estimated)~70-80 (estimated)Inferred
Discussion of Catalyst Performance
  • Pyridine: As the parent heterocycle, pyridine serves as a baseline catalyst. Its performance is moderate, often requiring longer reaction times and higher catalyst loadings to achieve good yields.[2][3]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a "super-catalyst" for acylation reactions.[5] The powerful electron-donating dimethylamino group at the 4-position significantly increases the nucleophilicity of the pyridine nitrogen, leading to a dramatic increase in reaction rates and yields, even with sterically demanding alcohols.[4]

  • 3-Methylpyridine (3-Picoline): The methyl group at the 3-position is a weak electron-donating group, making 3-picoline slightly more nucleophilic than pyridine. This results in a modest improvement in catalytic activity, as reflected by the shorter reaction time compared to pyridine.[6]

  • This compound (Inferred Performance): The propyl group at the 3-position is also an electron-donating group, comparable in electronic effect to a methyl group. Therefore, this compound is expected to be a more effective catalyst than pyridine. However, the increased steric bulk of the propyl group compared to the methyl group might slightly impede the formation of the N-acylpyridinium intermediate. This steric hindrance is not anticipated to be as significant as with substituents at the 2- or 6-positions. Consequently, the performance of this compound is predicted to be similar to or slightly better than 3-methylpyridine, offering a moderate improvement over pyridine but not approaching the exceptional activity of DMAP.

Comparative Performance in the Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine.[7]

Mechanistic Overview of the MBH Reaction

The catalytic cycle of the amine-catalyzed MBH reaction involves the conjugate addition of the amine to the activated alkene to form a zwitterionic enolate, which then acts as the nucleophile that attacks the aldehyde.

MBH_Mechanism Catalyst Pyridine Derivative Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion Michael Addition Alkene Activated Alkene Alkene->Zwitterion Adduct MBH Adduct Zwitterion->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct RegeneratedCatalyst Catalyst (Regenerated) Adduct->RegeneratedCatalyst Catalyst Elimination

Caption: Key steps in the amine-catalyzed Morita-Baylis-Hillman reaction.

Performance Analysis in the MBH Reaction
CatalystTypical Performance CharacteristicsReference(s)
Pyridine Generally a poor catalyst for the MBH reaction; often requires harsh conditions and gives low yields.[8]
4-(Dimethylamino)pyridine (DMAP) A highly effective catalyst, significantly accelerating the reaction and improving yields compared to other tertiary amines.[9][10][9][10]
3-Methylpyridine (3-Picoline) Shows limited catalytic activity, often only slightly better than pyridine.[11]
This compound Expected to be a weak catalyst, with performance likely comparable to or slightly better than 3-methylpyridine due to similar electronic effects and increased steric hindrance.Inferred
Discussion of Catalyst Performance in the MBH Reaction

The rate-determining step in the MBH reaction is often the initial nucleophilic attack of the catalyst on the activated alkene. Therefore, catalyst nucleophilicity is a critical factor.

  • Pyridine and 3-Methylpyridine: Both are relatively weak nucleophiles and, consequently, are generally poor catalysts for the MBH reaction.[8][11] While the methyl group in 3-picoline provides a slight inductive electron-donating effect, it is insufficient to significantly enhance its catalytic activity in this transformation.

  • DMAP: The strong resonance-donating effect of the 4-dimethylamino group makes DMAP a much stronger nucleophile, leading to its superior performance as an MBH catalyst.[9][10]

  • This compound (Inferred Performance): Given that the electronic effect of the 3-propyl group is similar to that of the 3-methyl group, this compound is not expected to be a highly effective catalyst for the MBH reaction. The increased steric bulk of the propyl group may further hinder its ability to act as an efficient nucleophile in this context. Its performance is therefore predicted to be modest, likely not offering a significant advantage over pyridine or 3-picoline.

Experimental Protocols

General Procedure for Catalyst Screening in the Acetylation of Benzyl Alcohol
  • To a stirred solution of benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) is added the pyridine-based catalyst (0.1 mmol, 10 mol%).

  • Acetic anhydride (1.2 mmol) is added dropwise to the mixture at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure benzyl acetate.

Acylation_Protocol cluster_Reaction_Setup Reaction Setup cluster_Reaction_Execution Reaction Execution & Monitoring cluster_Workup Work-up & Purification A 1. Dissolve benzyl alcohol in solvent B 2. Add pyridine catalyst A->B C 3. Add acetic anhydride B->C D 4. Stir at room temperature C->D E 5. Monitor by TLC/GC D->E F 6. Quench with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Step-by-step experimental workflow for the acetylation of benzyl alcohol.

Conclusion and Future Outlook

This comparative guide indicates that this compound is expected to be a moderately more effective catalyst than unsubstituted pyridine for acylation reactions, owing to the electron-donating nature of the propyl group. Its performance is anticipated to be comparable to that of 3-methylpyridine. However, for the Morita-Baylis-Hillman reaction, where high nucleophilicity is crucial, this compound is not predicted to offer a significant advantage over pyridine. In both transformations, 4-(dimethylamino)pyridine (DMAP) remains the catalyst of choice for achieving high reaction rates and yields.

The lack of extensive experimental data for this compound highlights an opportunity for further research. A systematic kinetic study of a series of 3-alkylpyridines in various catalytic reactions would provide valuable quantitative data on the interplay between electronic and steric effects. Such studies would enable a more precise prediction of catalyst performance and facilitate the rational design of new, more efficient organocatalysts for a wide range of synthetic applications. For researchers in drug development and process chemistry, while this compound may not be a "super-catalyst" like DMAP, it could serve as a cost-effective alternative to pyridine with a modest performance enhancement in specific acylation protocols where the use of DMAP is not desirable due to cost or downstream purification challenges.

References

Safety Operating Guide

Mastering the Safe Handling of 3-Propylpyridine: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of chemical hazards and the implementation of robust safety protocols are the cornerstones of a secure and productive laboratory environment. 3-Propylpyridine, a pyridine derivative, presents a specific set of challenges that necessitate a comprehensive approach to personal protection and handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a substance that can cause significant irritation.[1] Key hazards include:

  • Skin Irritation: Direct contact with this compound can cause skin irritation.[1]

  • Serious Eye Irritation: The compound poses a risk of serious eye irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[1]

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA or NIOSH, the limits for the parent compound, pyridine, can serve as a conservative guideline. The OSHA Permissible Exposure Limit (PEL) and the NIOSH Recommended Exposure Limit (REL) for pyridine are both 5 parts per million (ppm) as a time-weighted average (TWA).[2][3]

Physical and Chemical Properties Summary

PropertyValueSource
Molecular Formula C8H11N[4]
Molecular Weight 121.18 g/mol [4]
Appearance Colorless to pale yellow clear liquid
Boiling Point 186 °C @ 746 Torr[5]
Flash Point 64.44 °C (148.00 °F)
Density 0.9264 g/cm³ @ 20 °C[5]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn.

  • Higher Risk Operations: When there is a heightened risk of splashing, such as during transfers of large volumes or when heating the substance, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

  • Recommended Materials: Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals, including pyridine derivatives.[6] Nitrile gloves are often preferred due to their good chemical resistance and tendency to visibly tear upon puncture.

  • Glove Thickness: For incidental contact, standard disposable nitrile gloves (minimum 5 mil thickness) are generally sufficient. For tasks involving extended contact or immersion, heavier-duty gloves with a greater thickness should be used.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

Engineering controls, such as working within a certified chemical fume hood, are the primary means of preventing respiratory exposure.[6][7]

  • Standard Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep exposure to vapors and mists to a minimum.[1]

  • Emergency Situations: In the event of a large spill or a failure of ventilation systems, respiratory protection will be necessary. An air-purifying respirator (APR) with organic vapor cartridges is a suitable option. For situations with unknown concentrations or in oxygen-deficient environments, a self-contained breathing apparatus (SCBA) is required.

To protect against skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard laboratory coat should be worn at all times when handling this compound.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Body Protection: In the case of a large spill, a chemical-resistant suit may be necessary to prevent widespread skin contact.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_options Specific PPE Assess Task Assess Task & Potential for Exposure Eye_Face Eye/Face Protection Assess Task->Eye_Face Splash Risk? Hand Hand Protection Assess Task->Hand Skin Contact Risk? Respiratory Respiratory Protection Assess Task->Respiratory Inhalation Risk? Body Body Protection Assess Task->Body Splash/Spill Risk? Goggles Chemical Goggles Eye_Face->Goggles Low Face_Shield Goggles + Face Shield Eye_Face->Face_Shield High Nitrile_Gloves Nitrile/Neoprene Gloves Hand->Nitrile_Gloves Incidental Heavy_Gloves Heavy-Duty Gloves Hand->Heavy_Gloves Extended Fume_Hood Fume Hood Respiratory->Fume_Hood Standard Respirator Respirator (APR/SCBA) Respiratory->Respirator Emergency Lab_Coat Lab Coat Body->Lab_Coat Standard Apron_Suit Chemical Apron/Suit Body->Apron_Suit High

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

  • Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Dispensing: When transferring or dispensing this compound, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]

Proper storage is essential to prevent accidental release and maintain the chemical's stability.

  • Container: Keep this compound in its original, tightly sealed container.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][7]

  • Incompatibilities: Store separately from strong acids, strong bases, and oxidizing agents.[1][7]

Disposal Plan: Managing this compound Waste

The disposal of this compound and any contaminated materials must be handled with care to protect both personnel and the environment.

  • Designated Container: Collect all this compound waste, including contaminated consumables like gloves and paper towels, in a designated hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with the associated hazard warnings (e.g., Irritant).

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

In the event of a spill, prompt and appropriate action is necessary.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal_Workflow Start This compound Waste Generated Collection Collect in Designated Hazardous Waste Container Start->Collection Labeling Label Container Correctly: 'Hazardous Waste' 'this compound' 'Irritant' Collection->Labeling Storage Store in a Secure, Well-Ventilated Area Labeling->Storage Disposal Arrange for Pickup by EHS or Licensed Contractor Storage->Disposal End Proper Disposal Complete Disposal->End

Emergency Procedures: First Aid for Exposure

In the case of accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.